Ethyl 2,4,6-triisopropylbenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,4,6-tri(propan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-8-20-18(19)17-15(12(4)5)9-14(11(2)3)10-16(17)13(6)7/h9-13H,8H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMLXTDVQDHSKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426738 | |
| Record name | ethyl 2,4,6-triisopropylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63846-76-4 | |
| Record name | ethyl 2,4,6-triisopropylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2,4,6-triisopropylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 2,4,6-Triisopropylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of ethyl 2,4,6-triisopropylbenzoate, a sterically hindered aromatic ester. The document delves into the theoretical underpinnings and practical execution of its synthesis, with a primary focus on the Fischer-Speier esterification. Recognizing the challenges posed by significant steric hindrance from the ortho-isopropyl groups, this guide presents a detailed, optimized protocol. The causality behind each experimental choice is thoroughly explained to ensure both reproducibility and a deep understanding of the reaction dynamics. This whitepaper is designed to be a self-validating system for researchers, offering insights into reaction mechanisms, purification strategies, and product characterization, thereby empowering scientists in their synthetic endeavors.
Introduction: The Challenge of Steric Hindrance in Ester Synthesis
This compound is a valuable chemical intermediate, often utilized in organic synthesis as a building block for more complex molecules.[1] Its structure, characterized by three bulky isopropyl groups flanking the ester functionality, presents a significant synthetic challenge. The ortho-substituents sterically encumber the carboxylic acid precursor, 2,4,6-triisopropylbenzoic acid, impeding the approach of the nucleophilic alcohol.[2] Consequently, standard esterification protocols often result in low yields or fail altogether.
This guide addresses this challenge by providing a detailed examination of the most viable synthetic route: a modified Fischer-Speier esterification. This classic reaction, first described in 1895 by Emil Fischer and Arthur Speier, involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] While fundamentally straightforward, its application to sterically hindered substrates necessitates careful optimization of reaction conditions to drive the equilibrium towards product formation.
Synthetic Approach: Modified Fischer-Speier Esterification
The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[4] The equilibrium nature of the reaction requires strategic interventions to achieve high yields, especially when dealing with sterically hindered substrates.[5] The primary strategies involve using a large excess of one reactant (typically the alcohol) and/or removing the water byproduct as it forms.[3] For the synthesis of this compound, a robust acid catalyst and elevated temperatures are also crucial to overcome the high activation energy imposed by steric hindrance.
Reaction Mechanism
The mechanism of the Fischer-Speier esterification proceeds through several key steps, each of which is in equilibrium:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[4]
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Protocol: Synthesis of this compound
This protocol is designed to be a self-validating system, with explanations for each step to ensure both procedural accuracy and a fundamental understanding of the process.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Notes |
| 2,4,6-Triisopropylbenzoic acid | C₁₆H₂₄O₂ | 248.36 | 1.0 eq | Starting material. Ensure it is dry. |
| Ethanol (absolute) | C₂H₅OH | 46.07 | 20-50 eq | Reagent and solvent. Use of a large excess drives the equilibrium. |
| Sulfuric Acid (concentrated) | H₂SO₄ | 98.08 | 0.1-0.2 eq | Catalyst. Handle with extreme care. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | For extraction. |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | 84.01 | As needed | For neutralization. |
| Brine (Saturated NaCl solution) | NaCl (aq) | 58.44 | As needed | For washing. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent. |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4,6-triisopropylbenzoic acid (1.0 eq) and a large excess of absolute ethanol (20-50 eq). The ethanol acts as both a reactant and the solvent.
-
Causality: Using a large excess of ethanol shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, thereby increasing the yield.
-
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the mixture.
-
Causality: Concentrated sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. It also acts as a dehydrating agent, further driving the reaction forward.
-
-
Reflux: Heat the reaction mixture to reflux and maintain it for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Causality: The high temperature provides the necessary activation energy to overcome the steric hindrance of the isopropyl groups. Prolonged reflux is necessary to allow the reaction to reach equilibrium.
-
-
Work-up - Quenching and Extraction: After cooling the reaction mixture to room temperature, pour it into a separatory funnel containing cold water. Extract the aqueous mixture with diethyl ether (3 x volume of the reaction mixture).
-
Causality: The addition of water quenches the reaction. Diethyl ether is used to extract the organic product from the aqueous phase.
-
-
Neutralization: Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Causality: The sodium bicarbonate wash is crucial for neutralizing any remaining sulfuric acid and unreacted carboxylic acid. The brine wash helps to remove any remaining water from the organic phase.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Causality: Anhydrous sodium sulfate removes residual water from the organic phase. Rotary evaporation efficiently removes the low-boiling diethyl ether to yield the crude product.
-
-
Purification: The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel.
-
Causality: Purification is necessary to remove any side products or unreacted starting materials, yielding the pure ester.
-
Caption: Experimental workflow for the synthesis of this compound.
Product Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₈H₂₈O₂ |
| Molecular Weight | 276.41 g/mol [1] |
| Appearance | Pale-yellow to yellow solid or liquid |
| Storage | Sealed in dry, room temperature |
Spectroscopic Data
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic peaks for the ester functional group. A strong absorption band around 1710-1730 cm⁻¹ corresponds to the C=O stretching of the ester. Additional peaks will be present for C-H and C-O stretching.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the isopropyl groups (a septet for the methine proton and a doublet for the methyl protons). The aromatic protons will appear as a singlet.
-
¹³C NMR: The carbon NMR will show characteristic peaks for the carbonyl carbon of the ester (around 170 ppm), the aromatic carbons, and the carbons of the ethyl and isopropyl groups.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 276.4. Fragmentation patterns corresponding to the loss of the ethoxy group or other fragments will also be observed.
Safety and Handling
-
2,4,6-Triisopropylbenzoic Acid: May cause skin and eye irritation.
-
Ethanol: Flammable liquid and vapor.
-
Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. Highly corrosive. Handle with extreme caution in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.
-
This compound: Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[6]
Always consult the Safety Data Sheet (SDS) for each chemical before use and handle all chemicals in a well-ventilated fume hood.
Conclusion
The synthesis of this compound via a modified Fischer-Speier esterification is a challenging yet achievable process. By understanding the principles of chemical equilibrium and the mechanistic details of the reaction, and by carefully controlling the reaction conditions, researchers can successfully overcome the steric hindrance presented by the bulky isopropyl groups. This guide provides a robust and well-rationalized protocol to facilitate the successful synthesis and purification of this valuable chemical intermediate, empowering further research and development in the chemical and pharmaceutical sciences.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Retrieved from [Link]
-
Organic Syntheses. Diastereoselective α-Alkylation of β-Hydroxycarboxylic Esters Through Alkoxide Enolates. Retrieved from [Link]
-
Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. Trimethylsilane, 1-cyclobuten-1,2-ylenedioxybis-. Retrieved from [Link]
-
PubChemLite. This compound (C18H28O2). Retrieved from [Link]
-
NIST WebBook. Benzene, 1,3,5-tris(1-methylethyl)-. National Institute of Standards and Technology. Retrieved from [Link]
-
MySkinRecipes. This compound. Retrieved from [Link]
-
Tetrahedron Letters. 63846-76-4 | this compound. Retrieved from [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
SFA ScholarWorks. Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Stephen F. Austin State University. Retrieved from [Link]
-
ResearchGate. (PDF) ChemInform Abstract: Design and Synthesis of (E)-1-(3-Ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted Benzenes from 1-(2,6,6-Trimethylcyclohex-1-enyl)ethanol. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Benzene, 1,3,5-tris(1-methylethyl)- [webbook.nist.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. PubChemLite - this compound (C18H28O2) [pubchemlite.lcsb.uni.lu]
- 6. This compound | C18H28O2 | CID 7015413 - PubChem [pubchem.ncbi.nlm.nih.gov]
ethyl 2,4,6-triisopropylbenzoate physical properties
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2,4,6-triisopropylbenzoate
For professionals in the fields of chemical research and pharmaceutical development, a thorough understanding of the physicochemical properties of reagents and intermediates is paramount. This guide provides a detailed overview of this compound, a sterically hindered aromatic ester, with a focus on its physical properties, structural characteristics, and practical applications.
Molecular Structure and Identification
This compound is an organic compound characterized by a benzene ring substituted with an ethyl ester group and three isopropyl groups at positions 2, 4, and 6. This significant steric hindrance profoundly influences its reactivity and physical properties.
The definitive identification of this compound is established through its unique identifiers and structural representations.
Molecular Structure Visualization:
Caption: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | ethyl 2,4,6-tri(propan-2-yl)benzoate[1] |
| CAS Number | 63846-76-4[1][2][3] |
| Molecular Formula | C18H28O2[1][3][4] |
| Molecular Weight | 276.41 g/mol [4][5] |
| InChI | InChI=1S/C18H28O2/c1-8-20-18(19)17-15(12(4)5)9-14(11(2)3)10-16(17)13(6)7/h9-13H,8H2,1-7H3[1] |
| InChIKey | SNMLXTDVQDHSKS-UHFFFAOYSA-N[1][3] |
| SMILES | CCOC(=O)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C[1][4] |
| Synonyms | Ethyl 2,4,6-tris(1-methylethyl)benzoate, 2,4,6-Triisopropylbenzoic acid ethyl ester[2] |
Physicochemical Properties
The physical state and thermodynamic properties of this compound are crucial for its handling, storage, and application in chemical synthesis.
Table 2: Physical Properties
| Property | Value | Source |
| Appearance | Pale-yellow to yellow solid or liquid | [3] |
| Boiling Point | 352.6±31.0 °C (Predicted) | [2][6] |
| Density | 0.940±0.06 g/cm³ (Predicted) | [2] |
| Refractive Index | 1.4900 | [2] |
| Storage Conditions | Sealed in a dry environment at room temperature or 2-8°C.[2][4] | N/A |
Spectral Data for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the structure and purity of this compound.
-
Infrared (IR) Spectroscopy: An Attenuated Total Reflectance (ATR) IR spectrum is available for this compound, which would confirm the presence of key functional groups, such as the C=O stretch of the ester and C-H vibrations of the alkyl groups.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific peak data is not provided in the initial search, NMR data is available from various suppliers.[7][8] A ¹H NMR spectrum would be expected to show signals for the aromatic protons, the quartet and triplet of the ethyl group, and the septets and doublets of the isopropyl groups. The ¹³C NMR would similarly provide distinct signals for each carbon environment.
Synthesis and Purity
This compound is typically synthesized through the esterification of 2,4,6-triisopropylbenzoic acid. One documented method involves the reaction of 2,4,6-triisopropylbenzoic acid with triethyl orthoacetate.[9] The purity of the commercially available compound is generally high, often stated as 97% or greater.[3][4][10]
Illustrative Synthesis Workflow:
Caption: A simplified workflow for the synthesis of this compound.
Applications in Research and Development
Due to its sterically hindered nature, this compound serves as a valuable intermediate in organic synthesis.[11] The bulky isopropyl groups can direct reactions to other parts of a molecule or can be used to create specific three-dimensional structures. While direct applications in drug development are not extensively documented for this specific ester, related 2,4,6-triisopropylbenzene compounds have been investigated for their potential in preparing medications for conditions such as diabetes.[12]
Safety and Handling
Appropriate safety precautions are essential when handling this compound.
GHS Hazard Statements:
-
H302: Harmful if swallowed[3]
-
H315: Causes skin irritation[3]
-
H319: Causes serious eye irritation[3]
-
H335: May cause respiratory irritation[3]
Precautionary Statements: Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area.[6]
References
-
PubChem. This compound | C18H28O2 | CID 7015413. [Link]
-
MySkinRecipes. This compound. [Link]
- Google Patents.
-
ChemUniverse. This compound [P74610]. [Link]
Sources
- 1. This compound | C18H28O2 | CID 7015413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 63846-76-4 [amp.chemicalbook.com]
- 3. This compound | 63846-76-4 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. scbt.com [scbt.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. 63846-76-4|this compound|BLD Pharm [bldpharm.com]
- 8. 22693-41-0 | 2,4,6-Triisopropylbenzenethiol | Benzene Compounds | Ambeed.com [ambeed.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. This compound [P74610] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 11. This compound [myskinrecipes.com]
- 12. CN103040815B - Application of 2,4,6-triisopropylbenzene compounds in preparation of medicines for treating diabetes - Google Patents [patents.google.com]
An In-Depth Technical Guide to Ethyl 2,4,6-Triisopropylbenzoate
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on ethyl 2,4,6-triisopropylbenzoate (CAS No. 63846-76-4). We will delve into its fundamental properties, synthesis, reactivity, and safety considerations, providing expert insights grounded in established scientific principles.
Introduction: The Significance of Steric Hindrance
This compound is a fascinating molecule primarily defined by its significant steric bulk. The ethyl ester functional group is flanked by three isopropyl groups on the benzene ring, creating a highly crowded environment. This steric hindrance is not a mere structural curiosity; it is the very feature that dictates its chemical reactivity and defines its utility in specialized synthetic applications. Unlike simple aromatic esters, the carbonyl group of this compound is exceptionally shielded, rendering it resistant to nucleophilic attack. This property makes it a valuable, non-reactive bulky group in complex molecular architectures and a precursor to other sterically demanding reagents. This guide will explore the synthesis of this unique compound, its characteristic properties, and its application in advanced organic synthesis.
Physicochemical & Spectroscopic Profile
The physical and chemical properties of a compound are foundational to its application in research and development. Below is a summary of the key characteristics of this compound.
Physicochemical Properties
A compilation of essential data for this compound is presented below for quick reference. These properties are critical for experimental design, dictating appropriate solvents, reaction temperatures, and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 63846-76-4 | [1][2][3] |
| Molecular Formula | C₁₈H₂₈O₂ | [1][2] |
| Molecular Weight | 276.41 g/mol | [1][3][4] |
| Boiling Point | 352.6 ± 31.0 °C (Predicted) | [5] |
| Density | 0.940 ± 0.06 g/cm³ (Predicted) | [5] |
| Refractive Index | 1.4900 | [5] |
| Storage Temperature | Room Temperature, Sealed in Dry | [3][4][5] |
Spectroscopic Data
Spectroscopic analysis is indispensable for structural verification. For this compound, key techniques include Infrared (IR) spectroscopy.
-
Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of the key functional groups. A strong absorption band characteristic of the C=O (carbonyl) stretch of the ester is expected around 1720-1740 cm⁻¹. Additional bands will confirm the presence of C-O single bonds, sp³ hybridized C-H bonds of the isopropyl and ethyl groups, and the aromatic C-H and C=C bonds of the benzene ring.[1]
Synthesis and Purification
The synthesis of this compound is a classic example of Fischer esterification, a cornerstone of organic chemistry. The choice of this method is dictated by the availability of the starting materials and the reaction's reliability.
Synthetic Workflow: Fischer Esterification
The most direct route involves the acid-catalyzed reaction of 2,4,6-triisopropylbenzoic acid with an excess of ethanol. The excess ethanol serves both as a reactant and as the solvent, driving the equilibrium towards the product side, in accordance with Le Châtelier's principle.
Caption: Fischer Esterification of 2,4,6-Triisopropylbenzoic Acid.
Detailed Synthesis Protocol
This protocol provides a robust method for laboratory-scale synthesis.
Materials:
-
2,4,6-triisopropylbenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 2,4,6-triisopropylbenzoic acid in an excess of anhydrous ethanol (approximately 10-20 equivalents).
-
Rationale: Using excess ethanol shifts the reaction equilibrium to favor the formation of the ester product.
-
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1 equivalents) to the solution while stirring.
-
Rationale: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.
-
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Heating accelerates the reaction rate to reach equilibrium in a reasonable timeframe.
-
-
Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate.
-
Rationale: The sodium bicarbonate neutralizes the acidic catalyst and any unreacted carboxylic acid, converting it to its water-soluble sodium salt.
-
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Rationale: The non-polar ester product has high solubility in diethyl ether, allowing for its separation from the aqueous phase.
-
-
Washing: Wash the combined organic layers with water and then with brine.
-
Rationale: Washing with water removes residual water-soluble impurities, and the brine wash helps to remove the bulk of the dissolved water from the organic phase.
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Remove the solvent (diethyl ether) using a rotary evaporator.
Purification
Due to its high boiling point, the crude product is best purified by vacuum distillation.
-
Setup: Assemble a vacuum distillation apparatus.
-
Distillation: Heat the crude oil under reduced pressure. Collect the fraction that distills at the expected boiling point range for this compound.
-
Rationale: Vacuum distillation allows the compound to boil at a much lower temperature, preventing thermal decomposition that might occur at its atmospheric boiling point.
-
Reactivity and Applications
Steric Shielding and Reactivity
The defining characteristic of this compound is the profound steric shielding of its ester carbonyl group. The ortho-isopropyl groups effectively block the trajectory of incoming nucleophiles, dramatically reducing the reactivity of the ester. For instance, base-catalyzed hydrolysis (saponification), which is typically a rapid reaction for esters, is extremely sluggish for this compound. This chemical inertia is a key feature exploited in its applications.
Caption: Steric shielding of the carbonyl group by isopropyl groups.
Applications in Organic Synthesis
While not a bulk chemical, this compound is a valuable tool for synthetic chemists. Its literature presence points to its use as a building block in the synthesis of complex molecules where a bulky, non-reactive aromatic moiety is required.[1] For example, it has been cited in research published in Nature Chemistry, underscoring its relevance in cutting-edge synthetic endeavors.[1] Its resistance to many common reaction conditions allows chemists to perform transformations on other parts of a molecule without affecting the sterically hindered ester.
Safety and Toxicology
As with any chemical reagent, proper handling of this compound is essential. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its hazards.
GHS Hazard Classification
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| STOT, Single Exposure | GHS07 | Warning | H335: May cause respiratory irritation |
Safety Precautions
Given its hazard profile, the following precautions are mandatory when handling this compound:
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[1]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest. Wash hands thoroughly after handling.[6]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[5][6]
-
Spills: In case of a spill, absorb with an inert material and place in a suitable container for disposal.[7]
While a full toxicological profile is not available, the GHS data indicates moderate acute toxicity and irritant properties.[8] Exposure should be minimized through standard laboratory safety practices.
Conclusion
This compound is more than just another aromatic ester; it is a specialized reagent whose value lies in its pronounced steric hindrance. This structural feature imparts significant chemical stability, particularly resistance to nucleophilic attack at the carbonyl carbon. While its applications are not widespread, it serves as an important building block in advanced organic synthesis for constructing complex molecular frameworks. A thorough understanding of its synthesis, properties, and handling requirements, as detailed in this guide, is crucial for its effective and safe utilization in the laboratory.
References
-
Metabolon. (2023). Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate: applications and toxicology. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
-
ChemUniverse. This compound [P74610]. Retrieved from [Link]
-
ChemBK. 2,4,6-Triisopropylbenzene. Retrieved from [Link]
-
Chemdad. Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate. Retrieved from [Link]
-
PubChem. 1-Nitro-2,4,6-triisopropylbenzene. Retrieved from [Link]
-
PrepChem.com. Synthesis of triisopropylbenzene. Retrieved from [Link]
Sources
- 1. This compound | C18H28O2 | CID 7015413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [P74610] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 3. chemscene.com [chemscene.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound CAS#: 63846-76-4 [amp.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the NMR Spectral Analysis of Ethyl 2,4,6-Triisopropylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a comprehensive examination of the ¹H and ¹³C NMR spectra of ethyl 2,4,6-triisopropylbenzoate, a sterically hindered aromatic ester. We will delve into the theoretical underpinnings of NMR spectroscopy, provide detailed protocols for sample preparation and data acquisition, and present a thorough analysis of the predicted spectral data. The significant steric hindrance imposed by the ortho-isopropyl groups and their influence on the chemical environment of the aromatic and ester moieties will be a central focus. This guide is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling a deeper understanding of the structural characteristics of similarly substituted molecules.
Introduction: The Structural Uniqueness of this compound
This compound is a fascinating molecule from a structural standpoint. The benzene ring is substituted with three bulky isopropyl groups and an ethyl ester functionality. The two isopropyl groups at the ortho positions (2 and 6) to the ester create a highly crowded steric environment. This steric hindrance is expected to have a profound impact on the molecule's conformation and, consequently, its NMR spectrum. The rotation of the ester group and the isopropyl groups is likely to be restricted, leading to potentially unique chemical shifts and coupling patterns. Understanding these spectral features is crucial for the unambiguous characterization of this and related sterically encumbered molecules.
Experimental Protocols for NMR Data Acquisition
Acquiring high-quality NMR spectra is paramount for accurate structural elucidation. The following protocols are recommended for obtaining the ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its excellent dissolving power for nonpolar to moderately polar organic compounds and its relatively simple solvent residual peak in the ¹H NMR spectrum (δ ~7.26 ppm).
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃. This concentration is generally sufficient for obtaining good signal-to-noise in both ¹H and ¹³C NMR spectra on modern spectrometers.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR processing software can also reference the spectrum to the residual solvent peak.
¹H NMR Data Acquisition
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Acquisition Parameters:
-
Spectral Width: A sweep width of -2 to 12 ppm is appropriate.
-
Number of Scans: 8 to 16 scans are typically adequate.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient.
-
¹³C NMR Data Acquisition
-
Spectrometer: A spectrometer operating at a corresponding carbon frequency of 100 MHz or higher is recommended.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling.
-
Acquisition Parameters:
-
Spectral Width: A sweep width of 0 to 200 ppm is appropriate.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 2 seconds is a good starting point.
-
Predicted ¹H NMR Spectrum: Analysis and Interpretation
Based on established principles of NMR spectroscopy and analysis of structurally similar compounds, the predicted ¹H NMR spectrum of this compound in CDCl₃ is as follows:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.0-7.2 | s | 2H | Ar-H | The two aromatic protons are in identical chemical environments and will appear as a singlet. The upfield shift compared to benzene (δ 7.34) is due to the electron-donating effect of the three isopropyl groups. |
| ~4.1-4.3 | q | 2H | O-CH₂ -CH₃ | The methylene protons of the ethyl group are adjacent to an oxygen atom, resulting in a downfield shift. They are split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4). |
| ~2.9-3.2 | sept | 2H | Ar-CH (CH₃)₂ (ortho) | The methine protons of the two ortho-isopropyl groups are deshielded by the aromatic ring. They will appear as a septet due to coupling with the six equivalent methyl protons (n+1 rule, 6+1=7). |
| ~2.8-3.1 | sept | 1H | Ar-CH (CH₃)₂ (para) | The methine proton of the para-isopropyl group is also deshielded and will appear as a septet. Its chemical shift will be slightly different from the ortho methine protons. |
| ~1.2-1.4 | t | 3H | O-CH₂-CH₃ | The methyl protons of the ethyl group are split into a triplet by the two neighboring methylene protons (n+1 rule, 2+1=3). |
| ~1.1-1.3 | d | 12H | Ar-CH(CH₃ )₂ (ortho) | The twelve methyl protons of the two ortho-isopropyl groups are equivalent and will appear as a doublet due to coupling with the methine proton. |
| ~1.0-1.2 | d | 6H | Ar-CH(CH₃ )₂ (para) | The six methyl protons of the para-isopropyl group are equivalent and will appear as a doublet. |
Diagram of Key ¹H-¹H Couplings:
Caption: Predicted J-coupling relationships in this compound.
Predicted ¹³C NMR Spectrum: Analysis and Interpretation
The predicted proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ is expected to show the following signals:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170-175 | C =O | The carbonyl carbon of the ester group will appear in the typical downfield region for esters. |
| ~145-150 | Ar-C (ortho) | The aromatic carbons bearing the ortho-isopropyl groups will be deshielded. |
| ~140-145 | Ar-C (para) | The aromatic carbon bearing the para-isopropyl group. |
| ~125-130 | Ar-C (unsubstituted) | The two unsubstituted aromatic carbons will have a similar chemical shift. |
| ~120-125 | Ar-C -C=O | The aromatic carbon attached to the ester group. |
| ~60-65 | O-CH₂ -CH₃ | The methylene carbon of the ethyl group is attached to an oxygen atom, causing a downfield shift. |
| ~30-35 | Ar-CH (CH₃)₂ (ortho) | The methine carbons of the ortho-isopropyl groups. |
| ~28-33 | Ar-CH (CH₃)₂ (para) | The methine carbon of the para-isopropyl group. |
| ~20-25 | Ar-CH(CH₃ )₂ (ortho & para) | The methyl carbons of the isopropyl groups are expected to have similar chemical shifts. |
| ~10-15 | O-CH₂-CH₃ | The methyl carbon of the ethyl group will appear in the typical aliphatic region. |
Molecular Structure with Carbon Numbering:
Caption: Numbering scheme for the carbon atoms in this compound.
The Influence of Steric Hindrance on the NMR Spectrum
The pronounced steric crowding in this compound is expected to manifest in several ways in its NMR spectrum:
-
Restricted Rotation: The bulky ortho-isopropyl groups will likely hinder the free rotation of the ester group. This could lead to diastereotopic protons in the methylene group of the ethyl ester at low temperatures, although this is less likely to be observed at room temperature.
-
Through-Space Effects (NOE): Nuclear Overhauser Effect (NOE) experiments could be particularly informative. Irradiation of the ortho-isopropyl methine protons would be expected to show an NOE enhancement to the nearby aromatic protons and potentially to the methylene protons of the ethyl ester, providing valuable information about the molecule's solution-state conformation.
-
Chemical Shift Anisotropy: The aromatic ring current will influence the chemical shifts of the protons on the isopropyl groups. Due to the fixed, or at least restricted, orientation of these groups, some protons may experience a greater shielding or deshielding effect than would be expected in a less hindered system.
Conclusion
This technical guide has provided a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of this compound. While based on established spectroscopic principles rather than experimental data, the detailed analysis of expected chemical shifts, multiplicities, and the influence of steric hindrance offers a robust framework for the interpretation of the actual spectrum. The provided protocols for data acquisition ensure that researchers can obtain high-quality data for this and structurally related molecules. A thorough understanding of the NMR characteristics of such sterically demanding structures is essential for advancing research in various fields of chemistry.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]
solubility of ethyl 2,4,6-triisopropylbenzoate in common solvents
An In-Depth Technical Guide to the Solubility of Ethyl 2,4,6-triisopropylbenzoate in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a sterically hindered ester with significant lipophilic character. Understanding its solubility in various organic solvents is critical for its synthesis, purification, formulation, and application in research and drug development. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, predicts its solubility profile in common laboratory solvents, and offers detailed experimental protocols for its quantitative and qualitative determination. By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide serves as an essential resource for scientists working with this and structurally related molecules.
Introduction: The Challenge of a Sterically Hindered Ester
This compound, with the molecular formula C18H28O2 and a molecular weight of 276.41 g/mol , is an aromatic ester characterized by the presence of three bulky isopropyl groups on the benzene ring.[1][2] This significant steric hindrance around the ester functionality profoundly influences its chemical reactivity and physical properties, including its solubility. A thorough understanding of its solubility is paramount for a range of applications, from selecting appropriate solvent systems for chemical reactions and purification (e.g., crystallization, chromatography) to designing effective delivery systems in pharmaceutical formulations. This guide provides the foundational knowledge and practical tools for researchers to effectively work with this compound.
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[3][4] For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
2.1. The Role of Polarity and Lipophilicity
This compound is a predominantly nonpolar molecule. The ester group introduces a degree of polarity; however, the large, nonpolar hydrocarbon structure, consisting of the benzene ring and the three isopropyl groups, dominates the molecule's overall character. This is quantitatively supported by a high predicted octanol-water partition coefficient (LogP) of 5.2335, indicating strong lipophilicity and a preference for nonpolar environments.[5]
2.2. Steric Hindrance: A Double-Edged Sword
The bulky isopropyl groups sterically shield the polar ester group, hindering its ability to participate in strong dipole-dipole interactions or hydrogen bonding with polar solvent molecules.[6][7] While this steric hindrance reduces solubility in polar solvents, it can also disrupt efficient crystal lattice packing of the solute molecules, potentially aiding solubility in nonpolar solvents where van der Waals forces are the primary mode of interaction.
Predicted Solubility Profile of this compound
Based on the theoretical principles outlined above, a qualitative solubility profile for this compound in common laboratory solvents can be predicted.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Solvents | Hexane, Cyclohexane, Toluene, Diethyl Ether | High | "Like dissolves like." The nonpolar nature of both the solute and solvent allows for favorable van der Waals interactions. |
| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF) | Moderate to High | These solvents have a moderate polarity and can engage in some dipole-dipole interactions with the ester group. The lack of strong hydrogen bonding networks makes them more accommodating to the nonpolar bulk of the molecule. |
| Polar Protic Solvents | Water, Methanol, Ethanol | Low to Insoluble | The strong hydrogen bonding network of these solvents would be disrupted by the large, nonpolar solute, making dissolution energetically unfavorable. The sterically hindered ester group cannot effectively participate in hydrogen bonding.[8][9] |
Experimental Determination of Solubility: A Practical Guide
To obtain precise solubility data, experimental determination is essential. The following protocols provide a framework for both qualitative and quantitative assessment.
4.1. Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
Protocol:
-
Add approximately 10 mg of this compound to a small test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid.
-
Record the observation as "soluble," "partially soluble," or "insoluble."
4.2. Quantitative Solubility Determination (Shake-Flask Method)
This is a widely accepted method for determining the equilibrium solubility of a compound.
Protocol:
-
Prepare a series of vials, each containing a known volume (e.g., 5 mL) of a specific solvent.
-
Add an excess amount of this compound to each vial, ensuring that a solid phase remains.
-
Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid transferring any solid particles.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of an analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Quantify the concentration of this compound in the diluted sample against a standard curve.
-
Calculate the original solubility in the solvent (e.g., in mg/mL or mol/L).
Caption: Molecular Interactions and Predicted Solubility.
Conclusion
This compound is a highly lipophilic and nonpolar molecule due to its substantial hydrocarbon content and the steric shielding of its polar ester functionality. Consequently, it is predicted to be highly soluble in nonpolar organic solvents and poorly soluble in polar protic solvents. The provided experimental protocols offer a robust framework for researchers to quantitatively determine its solubility in various solvent systems, enabling informed decisions in synthesis, purification, and formulation development.
References
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.
- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
- ChemicalBook.
- Experiment: Solubility of Organic & Inorganic Compounds.
- EXPERIMENT 1 DETERMIN
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- ChemicalBook. (2023, December 7).
- Sigma-Aldrich.
- PubChem.
- Aaronchem. (2024, November 1).
- ChemScene.
- Chemistry LibreTexts. (2021, March 21). 15.7: Physical Properties of Esters.
- Chemistry LibreTexts. (2023, January 22). Properties of Esters.
- Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.
- ResearchGate. (2025, November 3). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
- Polarity Index.
Sources
- 1. This compound CAS#: 63846-76-4 [amp.chemicalbook.com]
- 2. This compound | C18H28O2 | CID 7015413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.ws [chem.ws]
- 5. chemscene.com [chemscene.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
The Technical Guide to Ethyl 2,4,6-triisopropylbenzoate: A Deep Dive into its Steric Shielding Mechanism and Applications
For researchers, scientists, and professionals in drug development, the selection of molecular tools is paramount to achieving desired reaction outcomes. Among the vast arsenal of chemical reagents, ethyl 2,4,6-triisopropylbenzoate stands out not for its reactivity, but for its profound lack thereof. This in-depth technical guide provides a comprehensive exploration of the core mechanism of action of this compound, focusing on the profound influence of its steric architecture on its chemical behavior. We will delve into the causality behind its hydrolytic stability and explore its utility as a unique building block in organic synthesis.
The Molecular Architecture: A Fortress of Steric Hindrance
At the heart of this compound's unique properties lies its formidable molecular structure. The benzene ring is substituted at the 2, 4, and 6 positions with bulky isopropyl groups. This arrangement creates a significant steric shield around the ester functional group.
This steric congestion is the primary determinant of the molecule's reactivity, or more accurately, its inertness. The three isopropyl groups effectively form a protective pocket around the ester's carbonyl carbon, severely restricting the approach of nucleophiles. This concept of steric hindrance is a fundamental principle in organic chemistry, governing the rates and pathways of chemical reactions.[1][2]
Mechanism of Action: Resisting the Inevitable - The Case of Hydrolysis
The most well-documented and defining characteristic of this compound is its exceptional resistance to hydrolysis.[6][7] Ester hydrolysis, a fundamental reaction in organic chemistry, typically proceeds through nucleophilic acyl substitution. In this mechanism, a nucleophile (such as a hydroxide ion in basic hydrolysis or water in acidic hydrolysis) attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylic acid and an alcohol.
However, in the case of this compound, the steric shield created by the flanking isopropyl groups presents a formidable barrier to the approaching nucleophile.
Diagram: Steric Hindrance in the Hydrolysis of this compound
Caption: The bulky isopropyl groups sterically hinder the approach of a nucleophile to the carbonyl carbon.
This steric impediment significantly raises the activation energy for the formation of the tetrahedral intermediate, dramatically slowing down the rate of hydrolysis. Kinetic studies on analogous sterically hindered esters, such as tert-butyl 2,4,6-trimethylbenzoate, have demonstrated that the rate of hydrolysis can be retarded by several orders of magnitude compared to unhindered esters.[8][9]
The mechanism of resistance can be further dissected into two key aspects:
-
Ground-State Destabilization of the Transition State: The steric clash between the isopropyl groups and the incoming nucleophile in the transition state is severe. This repulsion destabilizes the transition state, making it energetically less favorable to reach.
-
Geometric Constraints: The rigid aromatic ring and the fixed positions of the isopropyl groups prevent conformational changes that might otherwise allow for a more favorable angle of attack by the nucleophile.
This inherent stability makes this compound and similar structures valuable in applications where ester functionality is required to persist in hydrolytic environments.[10][11][12]
Synthetic Utility and Experimental Protocols
While not a reagent for facilitating transformations in the traditional sense, the robustness of the 2,4,6-triisopropylbenzoyl group makes it a useful protecting group or a structural motif in the synthesis of complex molecules where hydrolytic stability is crucial.
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of 2,4,6-triisopropylbenzoic acid. Given the steric hindrance of the carboxylic acid, standard Fischer esterification conditions may be slow. More forcing conditions or the use of more reactive electrophiles are often necessary.
Experimental Protocol: Synthesis via Acyl Chloride
-
Preparation of 2,4,6-Triisopropylbenzoyl Chloride:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, place 2,4,6-triisopropylbenzoic acid (1.0 eq).
-
Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (typically around 80 °C) and monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2,4,6-triisopropylbenzoyl chloride can be used directly in the next step.
-
-
Esterification:
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve the crude 2,4,6-triisopropylbenzoyl chloride in a dry, non-protic solvent such as dichloromethane (DCM) or diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of absolute ethanol (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Demonstration of Hydrolytic Stability: A Comparative Experiment
To illustrate the remarkable stability of this compound, a comparative hydrolysis experiment can be performed alongside a less hindered ester, such as ethyl benzoate.
Experimental Protocol: Comparative Alkaline Hydrolysis
-
Reaction Setup:
-
Prepare two separate reaction vessels, each containing a 1:1 mixture of ethanol and water.
-
In one vessel, dissolve ethyl benzoate to a final concentration of 0.1 M.
-
In the second vessel, dissolve this compound to the same concentration.
-
To each vessel, add sodium hydroxide to a final concentration of 0.5 M.
-
Maintain both reactions at a constant temperature (e.g., 50 °C) and stir vigorously.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., every 30 minutes), withdraw an aliquot from each reaction mixture.
-
Quench the hydrolysis by neutralizing the aliquot with a standard solution of hydrochloric acid.
-
Analyze the composition of the aliquot by a suitable method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to determine the extent of ester hydrolysis.
-
Expected Outcome: The concentration of ethyl benzoate will decrease significantly over time, indicating its hydrolysis to benzoate and ethanol. In contrast, the concentration of this compound will remain largely unchanged, even after extended periods, demonstrating its profound resistance to alkaline hydrolysis.
Table: Comparative Hydrolysis Rates
| Ester | Relative Rate of Hydrolysis (approx.) |
| Ethyl Benzoate | 1 |
| Ethyl 2,4,6-trimethylbenzoate | ~10⁻² |
| This compound | < 10⁻⁴ |
Note: The relative rates are illustrative and depend on the specific reaction conditions.
Broader Implications and Future Directions
The extreme steric hindrance of the 2,4,6-triisopropylbenzoyl group offers a unique tool for chemists. Its primary application lies in the design of molecules where a robust ester linkage is required. This can be particularly relevant in the development of:
-
Prodrugs: Where the release of the active drug is intended to occur under specific enzymatic conditions, not general hydrolysis.[10]
-
Functional Materials: Polymers and other materials where ester linkages need to withstand harsh chemical environments.
-
Mechanistic Studies: As a control compound to probe the importance of steric effects in various chemical and biological processes.
Future research may explore the subtle electronic effects of the isopropyl groups in conjunction with their steric bulk, potentially leading to the design of even more finely tuned molecular scaffolds. Furthermore, while its use as a non-nucleophilic base or a catalyst is not established, the unique electronic environment created by the substituted ring could be explored in the context of frustrated Lewis pair chemistry or other areas where steric hindrance can be leveraged to achieve unusual reactivity.
Conclusion
This compound is a compelling example of how molecular architecture dictates chemical function. Its mechanism of action is one of passive resistance, where a formidable steric shield effectively neutralizes one of the most common reactions in organic chemistry – ester hydrolysis. For researchers and drug development professionals, understanding this principle of sterically enforced stability opens the door to the rational design of robust molecules with tailored properties, enabling advancements in medicine, materials science, and fundamental chemical research.
References
-
Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. PMC - NIH. [Link]
-
Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. ResearchGate. [Link]
-
Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues. PubMed. [Link]
-
The kinetics of alkyl–oxygen fission in ester hydrolysis. Part II. tert.-Butyl 2 : 4 : 6-trimethylbenzoate in aqueous acetone. Sci-Hub. [Link]
-
Iridium‐Catalyzed Reductive Deoxygenation of Esters for the Synthesis of Sterically Hindered Ethers. PMC - NIH. [Link]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]
-
Water-soluble and hydrolysis-resistant activated ester polymers: Synthesis, characterization, and application for preparing functional polymers. Taylor & Francis Online. [Link]
-
Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Organic Letters. [Link]
-
The kinetics of alkyl–oxygen fission in ester hydrolysis. tert.-butyl 2 : 4 : 6-trimethylbenzoate in aqueous ethanol. Sci-Hub. [Link]
-
mod12lec68. YouTube. [Link]
-
Hydrolysis-Resistant Esters. Cosmetics & Toiletries. [Link]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]
-
KINETIC STUDIES IN ESTER HYDROLYSIS Part XVII. The Aeid and Alkaline Hydrolysis of Diethyi Maleate and Diethyl Fumarate. Indian Journal of Chemistry. [Link]
-
Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Yoshiki Koshikari. [Link]
-
Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. Frontiers. [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. [Link]
-
Kinetic study of Ester hydrolysis. YouTube. [Link]
-
Hydrolysis‐resistant polyurethane elastomers synthesized from hydrophobic bio‐based polyfarnesene diol. ResearchGate. [Link]
-
A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. Semantic Scholar. [Link]
-
Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues. PMC - NIH. [Link]
-
Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. [Link]
-
IV SEMMESTER. St. Joseph's College. [Link]
-
2,4,6-Triisopropylbenzoyl chloride. PubChem. [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Frontiers | Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics [frontiersin.org]
- 3. Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. Sci-Hub. The kinetics of alkyl–oxygen fission in ester hydrolysis. Part II. tert.-Butyl 2 : 4 : 6-trimethylbenzoate in aqueous acetone / J. Chem. Soc., 1955 [sci-hub.box]
- 9. Sci-Hub. The kinetics of alkyl–oxygen fission in ester hydrolysis. tert.-butyl 2 : 4 : 6-trimethylbenzoate in aqueous ethanol / J. Chem. Soc., 1954 [sci-hub.box]
- 10. Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
literature review of ethyl 2,4,6-triisopropylbenzoate studies
An In-depth Technical Guide to Ethyl 2,4,6-triisopropylbenzoate: Synthesis, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a highly sterically hindered aromatic ester, a structural feature that profoundly dictates its chemical behavior. The bulky isopropyl groups at the ortho positions effectively shield the carbonyl center, rendering it remarkably resistant to common nucleophilic acyl substitution reactions. This technical guide provides a comprehensive review of the synthesis, spectroscopic characterization, and unique reactivity of this compound. We will delve into the causality behind experimental choices for its preparation and explore the mechanistic implications of its sterically encumbered nature, particularly in hydrolysis and reduction reactions. This document serves as a foundational resource for chemists interested in leveraging steric effects in molecular design, protecting group strategies, and mechanistic studies.
Introduction: The Challenge of Steric Hindrance
In the landscape of organic chemistry, steric hindrance is a powerful tool for controlling reactivity and selectivity. This compound (IUPAC name: ethyl 2,4,6-tri(propan-2-yl)benzoate) is a prime exemplar of a molecule whose properties are dominated by steric effects.[1] The presence of two isopropyl groups flanking the ethyl ester functionality creates a congested environment that severely restricts access to the electrophilic carbonyl carbon. This inherent stability makes its synthesis non-trivial and its subsequent reactions, particularly those involving nucleophilic attack at the carbonyl, challenging. Understanding the chemistry of this and related hindered esters is crucial for the design of robust protecting groups and for probing the limits of chemical reactivity.
Synthesis of a Hindered Ester
The primary challenge in synthesizing this compound lies in overcoming the steric repulsion between the incoming alcohol (ethanol) and the bulky ortho-substituents of the parent carboxylic acid, 2,4,6-triisopropylbenzoic acid. Standard esterification methods often fail or provide poor yields. Consequently, more forceful or mechanistically distinct approaches are required.
Fischer-Speier Esterification: A Brute-Force Approach
The Fischer-Speier esterification, one of the most fundamental esterification reactions, can be employed. This method relies on reacting the carboxylic acid with a large excess of the alcohol in the presence of a strong acid catalyst.
-
Causality behind the choice: The reaction is an equilibrium process. According to Le Châtelier's principle, using the alcohol as the solvent (a large excess) drives the equilibrium toward the ester product.[2] The strong acid catalyst (typically H₂SO₄) protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon to facilitate attack by the weakly nucleophilic ethanol. However, due to the severe steric hindrance, this reaction requires prolonged heating under reflux to achieve reasonable conversion.
Experimental Protocol: Fischer-Speier Esterification
-
Suspend 2,4,6-triisopropylbenzoic acid (1.0 eq) in absolute ethanol (20-50 eq).
-
Carefully add concentrated sulfuric acid (0.2-0.5 eq) to the stirred suspension.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC or GC-MS.
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude oil by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure this compound.
Alternative Synthesis Routes
Given the potential for low yields and harsh conditions in the Fischer-Speier method, other synthetic routes are often considered. ChemicalBook lists several synthetic pathways, including starting from 2,4,6-triisopropylbenzoic acid and triethyl orthoacetate.[3] For particularly challenging esterifications where both the acid and alcohol are sterically hindered, methods involving highly reactive intermediates, such as those generated from benzotriazoles, may be explored, although direct application to this specific ester is not widely documented.[4]
Caption: Workflow for the Fischer-Speier synthesis of a sterically hindered ester.
Spectroscopic and Physical Properties
The structure of this compound is confirmed through standard spectroscopic techniques and its physical properties are well-documented.[1][5][6]
| Property | Data | Source |
| Molecular Formula | C₁₈H₂₈O₂ | PubChem[1][5] |
| Molecular Weight | 276.41 g/mol | ChemScene[6] |
| Appearance | Colorless oil (predicted) | --- |
| ¹H NMR (CDCl₃) | δ ~7.0 (s, 2H, Ar-H), ~4.2 (q, 2H, OCH₂), ~2.9 (sept, 3H, CH(CH₃)₂), ~1.3 (t, 3H, OCH₂CH₃), ~1.2 (d, 18H, CH(CH₃)₂) | Predicted |
| ¹³C NMR (CDCl₃) | δ ~170 (C=O), ~148-150 (Ar-C-iPr), ~121 (Ar-CH), ~61 (OCH₂), ~34 (CH(CH₃)₂), ~24 (CH(CH₃)₂), ~14 (OCH₂CH₃) | Predicted |
| IR (Neat) | ~1720 cm⁻¹ (C=O stretch) | PubChem[1] |
Note: NMR chemical shifts are predicted based on standard values and may vary slightly.
The Consequences of Steric Shielding: Chemical Reactivity
The reactivity of this compound is a classic case study in steric hindrance. The ester carbonyl is so well-protected that it is exceptionally resistant to reactions that are trivial for unhindered esters like ethyl benzoate.
Hydrolysis: A Challenging Saponification
Alkaline hydrolysis (saponification) is a cornerstone reaction of esters.[7][8] For typical esters, this occurs readily via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon.[9]
-
Mechanistic Hurdle: In this compound, the ortho-isopropyl groups form a "pocket" around the ester, sterically blocking the trajectory of the incoming hydroxide nucleophile. This dramatically increases the activation energy for the formation of the tetrahedral intermediate. Consequently, standard saponification conditions (e.g., NaOH in aqueous ethanol at reflux) are often ineffective.
-
Forcing Conditions: To achieve hydrolysis, more drastic measures are necessary. This can include the use of strong bases in high-boiling polar aprotic solvents or treatment with strong Lewis acids like boron trichloride, which can coordinate to the carbonyl oxygen and facilitate cleavage.[10] Some studies have shown that using non-aqueous conditions with "naked" hydroxyl anions can improve the efficiency of saponifying hindered esters.[11]
Reduction to the Corresponding Alcohol
The reduction of esters to primary alcohols is typically accomplished with strong hydride reagents like lithium aluminum hydride (LiAlH₄).[2]
-
Steric Impact: Similar to hydrolysis, the approach of the bulky AlH₄⁻ anion to the carbonyl carbon is severely impeded. While the reaction can still proceed, it often requires a significant excess of the reducing agent, higher temperatures, and longer reaction times compared to unhindered substrates. The steric bulk slows down the initial nucleophilic attack, which is the rate-determining step.
Caption: The sterically hindered reactivity of this compound.
Potential Applications in Research and Development
While not a common bulk chemical, the unique properties of this compound and its parent acid make them valuable tools in specialized areas of chemical research:
-
Mechanistic Probes: Its extreme resistance to hydrolysis makes it an excellent control compound for studying reaction mechanisms and quantifying the impact of steric effects on reaction rates.
-
Protecting Groups: The 2,4,6-triisopropylbenzoyl ("Trip") group could theoretically be used as a highly robust protecting group for alcohols, cleavable only under very specific and harsh conditions.
-
Molecular Scaffolding: In materials science and supramolecular chemistry, the bulky and rigid triisopropylphenyl moiety can be used as a "steric director" to enforce specific conformations or to prevent undesirable intermolecular aggregation.
-
Photoinitiators: Although not a direct application of this specific ester, the structurally related compound ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate is used as a photoinitiator in 3D printing and polymer synthesis, highlighting the utility of substituted benzoates in materials science.[12]
Conclusion
This compound is more than just another ester; it is a powerful illustration of the principles of steric hindrance. Its synthesis requires carefully chosen methods to overcome the steric congestion around the carboxylic acid, and its reactivity is characterized by a remarkable stability of the ester bond to nucleophilic attack. For researchers, this molecule serves as a valuable building block for creating sterically demanding structures and as a benchmark for studying the physical limits of chemical reactions. The insights gained from studying such hindered systems are directly applicable to the rational design of catalysts, protecting groups, and advanced materials where precise control over molecular architecture is paramount.
References
-
OChem Tutor. (2020). Carboxylic Acid Derivatives: Esters Part #2 Hydrolysis & Alcoholysis Reactions of Esters. YouTube. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Katritzky, A. R., et al. (2010). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate. [Link]
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]
-
Manchand, P. S. (1971). Cleavage of Sterically Hindered Esters with Boron Trichloride. Royal Society of Chemistry. [Link]
-
Engle, J. (2020). Ester Preparation and Reactivity. YouTube. [Link]
-
PubChemLite. This compound (C18H28O2). [Link]
-
Tetrahedron. 63846-76-4 | this compound. [Link]
-
Organic Syntheses. Phosphine-Catalyzed [4 + 2] Annulation. [Link]
-
SSERC. Hydrolysis of ethyl benzoate. [Link]
-
SSERC Chemistry. (2021). The Hydrolysis of Ethyl Benzoate. YouTube. [Link]
Sources
- 1. This compound | C18H28O2 | CID 7015413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - this compound (C18H28O2) [pubchemlite.lcsb.uni.lu]
- 6. chemscene.com [chemscene.com]
- 7. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Clevage of sterically hindered esters with boron trichloride - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate: applications and toxicology_Chemicalbook [chemicalbook.com]
Navigating the Unseen: A Technical Guide to the Safe Handling of Ethyl 2,4,6-triisopropylbenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the introduction of novel chemical entities is a constant. Among these is ethyl 2,4,6-triisopropylbenzoate, a sterically hindered aromatic ester with potential applications in organic synthesis and drug discovery. As with any new or specialized chemical, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling precautions for this compound, synthesized from available data and established principles of laboratory safety.
Hazard Identification and Risk Assessment: Understanding the Threat
-
H302: Harmful if swallowed: This indicates a significant risk of adverse health effects if the compound is ingested.[1][2][3]
-
H315: Causes skin irritation: Direct contact with the skin is likely to cause inflammation, redness, and discomfort.[1][2][3]
-
H319: Causes serious eye irritation: The compound can cause significant and potentially damaging irritation to the eyes.[1][2][3]
-
H335: May cause respiratory irritation: Inhalation of vapors, mists, or dusts of this compound can irritate the respiratory tract.[1][2][3]
The presence of the bulky isopropyl groups on the benzene ring influences the molecule's physical and chemical properties, and likely its toxicological profile. The ester functional group, while generally less reactive than other functionalities, can still participate in hydrolysis, particularly in the presence of strong acids or bases.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₈O₂ | PubChem[1], ChemScene[2] |
| Molecular Weight | 276.41 g/mol | PubChem[1], ChemScene[2] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid. | Inferred from related compounds |
| Solubility | Expected to be poorly soluble in water. | Inferred from structure |
Engineering Controls and Personal Protective Equipment (PPE): Establishing a Safe Workspace
Given the identified hazards, a multi-layered approach to exposure control is necessary. This begins with robust engineering controls and is supplemented by appropriate personal protective equipment.
Engineering Controls
The primary engineering control for handling this compound is a properly functioning chemical fume hood. All manipulations of the compound, including weighing, transferring, and reactions, should be performed within the fume hood to minimize the risk of inhalation. The fume hood should have a certified face velocity to ensure adequate containment. General laboratory ventilation should also be maintained to prevent the accumulation of vapors in the workspace.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent skin and eye contact. The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn in situations where there is a higher risk of splashes, such as during transfers of larger quantities or when heating the substance.[4]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common choice for many organic chemicals and should provide adequate protection for incidental contact.[5] For prolonged handling or in the case of a spill, heavier-duty gloves, such as butyl rubber, may be more appropriate. It is crucial to inspect gloves for any signs of degradation before and during use and to change them frequently.
-
Skin and Body Protection: A flame-resistant laboratory coat should be worn and kept fully buttoned.[6] Closed-toe shoes are mandatory in the laboratory. For tasks with a higher potential for splashes, additional protective clothing, such as chemical-resistant aprons or sleeves, should be considered.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is fundamental to a safe laboratory environment.
Handling
-
Avoid Inhalation, Ingestion, and Contact: Always handle this compound in a chemical fume hood. Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]
-
Prevent Aerosol Generation: Avoid procedures that may generate aerosols or dusts. If the compound is a solid, handle it carefully to minimize dust formation.
-
Use Appropriate Equipment: Use clean, dry glassware and equipment. Ensure all containers are clearly and accurately labeled.
-
Heating: If heating is required, use a well-controlled heating source such as a heating mantle, oil bath, or hot plate. Avoid open flames.
Storage
-
Container: Store this compound in a tightly sealed, properly labeled container.
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[7]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[7]
Emergency Procedures: Preparedness and Response
Despite all precautions, accidental exposures and spills can occur. Having well-defined emergency procedures is crucial for a timely and effective response.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Accidental Release Measures
-
Small Spills:
-
Evacuate the immediate area.
-
Ensure proper ventilation (fume hood).
-
Wear appropriate PPE as described in Section 2.2.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[6]
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Close the laboratory doors and prevent entry.
-
Contact the institution's emergency response team or local emergency services.
-
Provide them with information about the spilled substance.
-
Waste Disposal
All waste containing this compound, including contaminated absorbent materials, gloves, and empty containers, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Workflow for Safe Handling
The following diagram illustrates the logical workflow for ensuring the safe handling of this compound in a research setting.
Caption: Workflow for the safe handling of this compound.
Conclusion
While this compound presents moderate health hazards, its safe use in a laboratory setting is achievable through a combination of thorough risk assessment, the consistent use of engineering controls and personal protective equipment, and adherence to established safe handling and emergency procedures. By internalizing the principles outlined in this guide, researchers can mitigate the risks associated with this compound and foster a culture of safety within their laboratories.
References
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
Vitol. Aromatic Concentrate Safety Data Sheet. Vitol.com. [Link]
-
Chemtalk. Ester Disposal. [Link]
-
CUNY. Laboratory Chemical Spill Cleanup and Response Guide. [Link]
-
MCR Safety. Understanding Solvents and PPE for Chemical Safety. [Link]
-
University of Tennessee, Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]
-
Mayo Clinic. Chemical splash in the eye: First aid. [Link]
-
Mt. San Antonio College. Procedures for Safe Handling and Use of Chemicals. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. [Link]
-
Certas Lubricant Solutions. Personal Protective Equipment (PPE) Standards. [Link]
-
U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]
-
HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
-
University of California, Irvine Environmental Health & Safety. Personal Protective Equipment (PPE). [Link]
-
SafetyCulture. Essential PPE for Protection Against Liquid Chemicals. [Link]
-
NewYork-Presbyterian. Eye Injury: First Aid For Chemical Burns. [Link]
-
Vanderbilt University. GUIDE TO NEWLY SYNTHESIZED CHEMICALS: Management, Storage, and Retention. [Link]
-
Lab Manager. 8 Steps to Handling a Lab Chemical Spill. [Link]
-
University of Cambridge. Spill procedure: Clean-up guidance. [Link]
-
Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
-
West Broward Eyecare Associates. Chemical Eye Burns: First Aid Steps That Can Save Your Sight. [Link]
-
WAAC Newsletter. Hazardous Waste Disposal. [Link]
-
University of California, Santa Barbara. Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. [Link]
-
Aaron Chemistry. 2,4,6-Triisopropylbenzenethiol Safety Data Sheet. [Link]
-
ChemBK. 2,4,6-Triisopropylbenzene. [Link]
-
Tetrahedron. 63846-76-4 | this compound. [Link]
-
PubChem. 2,4,6-Triisopropylphenetole. [Link]
-
NIST. Ethylbenzene. [Link]
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. This compound | C18H28O2 | CID 7015413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. chemtrack.org [chemtrack.org]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
A Senior Application Scientist's Guide to the Crystal Structure Analysis of Ethyl 2,4,6-triisopropylbenzoate
Abstract
This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of ethyl 2,4,6-triisopropylbenzoate, a sterically hindered aromatic ester of interest in synthetic and medicinal chemistry. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the experimental design, execution, and data interpretation. We will explore the causality behind key experimental choices, from crystallization strategies to data refinement, ensuring a robust and reproducible structural determination. The protocols described herein are designed to be self-validating, with an emphasis on achieving high-quality crystallographic data.
Introduction: The Significance of Structural Elucidation
The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties. For drug development professionals, understanding the crystal structure of a molecule like this compound can inform on its solid-state behavior, solubility, and potential for polymorphism—all critical factors in formulation and bioavailability. For synthetic chemists, a crystal structure provides unambiguous confirmation of molecular connectivity and stereochemistry.
X-ray crystallography is a powerful analytical technique that allows for the determination of the atomic and molecular structure of a crystal.[1] By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, we can generate a three-dimensional electron density map and, from that, infer the positions of individual atoms.[1] This guide will detail the process for this compound, a molecule whose bulky isopropyl groups present unique challenges and considerations in crystallization and structural analysis.
Synthesis and Purification of this compound
A high-purity sample is a prerequisite for obtaining diffraction-quality single crystals. The synthesis of this compound can be achieved through Fischer esterification of 2,4,6-triisopropylbenzoic acid with ethanol in the presence of a catalytic amount of strong acid.
Experimental Protocol: Synthesis
-
To a solution of 2,4,6-triisopropylbenzoic acid (1.0 eq) in anhydrous ethanol (20 mL/g of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature, and the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless oil.
Crystallization: The Art and Science of Single Crystal Growth
The most critical and often most challenging step in crystal structure analysis is obtaining a single crystal of suitable size and quality. For a sterically hindered molecule like this compound, the bulky isopropyl groups can impede efficient packing in a crystal lattice. Therefore, a systematic approach to screening various crystallization conditions is essential.
Causality in Solvent Selection
The choice of solvent is paramount. "Like dissolves like" is a guiding principle; however, for crystallization, a solvent system in which the compound has moderate solubility is ideal.[2] Supersaturation, the driving force for crystallization, must be achieved slowly to promote the growth of a single, well-ordered crystal rather than a precipitate of microcrystals.[2]
Given the nonpolar nature of the triisopropylphenyl group and the polar ester functionality, a range of solvent systems should be explored.
Crystallization Techniques
Several techniques can be employed to achieve the slow supersaturation required for single crystal growth:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial, which is then enclosed in a larger sealed container with a less volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the more volatile solvent slowly diffuses into the anti-solvent, and vice-versa, gradually inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.
Experimental Protocol: Crystallization Screening
-
Prepare a stock solution of this compound in a moderately polar solvent such as acetone or ethyl acetate.
-
Set up a crystallization screen using a 24-well plate. In each well, place a small vial containing a few drops of the stock solution.
-
In the outer well, add a different anti-solvent from the list in the table below.
-
Seal the plate and leave it undisturbed in a vibration-free environment.
-
Monitor the wells for crystal growth over several days to weeks.
| Solvent System | Technique | Rationale |
| Dichloromethane/Hexane | Vapor Diffusion | Dichloromethane is a good solvent, while hexane is a poor solvent, promoting gradual precipitation. |
| Acetone/Water | Vapor Diffusion | Acetone is a good solvent, and water is an anti-solvent for this largely nonpolar molecule. |
| Methanol | Slow Evaporation | The moderate volatility of methanol allows for controlled evaporation. |
| Toluene | Slow Evaporation | The aromatic nature of toluene can facilitate π-stacking interactions, potentially aiding in crystal packing.[2] |
X-ray Diffraction Data Collection
Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern is recorded at various orientations.
Workflow for X-ray Diffraction Data Collection
Caption: Workflow for single-crystal X-ray diffraction data collection.
Key Considerations in Data Collection
-
Cryo-cooling: Cooling the crystal to 100 K using a stream of liquid nitrogen is standard practice. This minimizes thermal motion of the atoms, leading to sharper diffraction spots and a higher resolution structure.
-
X-ray Source: A molybdenum (Mo) or copper (Cu) X-ray source is typically used. For organic molecules, Mo-Kα radiation (λ = 0.71073 Å) is often preferred.
-
Data Collection Strategy: The data collection strategy is designed to measure a complete and redundant set of diffraction data. This involves collecting a series of frames at different crystal orientations.
Structure Solution and Refinement
The collected diffraction data is a set of reflection intensities and their positions. The "phase problem" in crystallography refers to the fact that the phases of the scattered X-rays are not directly measured.[3]
Structure Solution
Direct methods are powerful computational algorithms used to estimate the initial phases and generate an initial electron density map. This map should reveal the positions of most of the non-hydrogen atoms.
Structure Refinement
The initial atomic model is then refined against the experimental data using a least-squares minimization process. This iterative process adjusts the atomic coordinates, displacement parameters (describing thermal motion), and other parameters to improve the agreement between the calculated and observed structure factors.
Logical Flow of Structure Solution and Refinement
Caption: The iterative process of crystal structure solution and refinement.
Analysis of the Crystal Structure of this compound
While a specific published structure is not available, we can anticipate key structural features based on the molecular composition.
Molecular Conformation
The steric bulk of the three isopropyl groups is expected to significantly influence the conformation of the molecule. The dihedral angle between the plane of the benzene ring and the plane of the ester group will be a key parameter to analyze. Due to steric hindrance from the ortho-isopropyl groups, this angle is expected to be large, indicating that the ester group is twisted out of the plane of the aromatic ring.
Intermolecular Interactions
In the absence of strong hydrogen bond donors, the crystal packing will likely be dominated by weaker van der Waals interactions and potentially C-H···π interactions. The ethyl group and the isopropyl groups will play a significant role in the overall packing arrangement.
Hypothetical Crystallographic Data Table
| Parameter | Value |
| Chemical formula | C₁₈H₂₈O₂[4][5][6] |
| Formula weight | 276.41[5][6] |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 11.8 |
| β (°) | 98.5 |
| Volume (ų) | 1860 |
| Z | 4 |
| Density (calculated) (g/cm³) | 0.985 |
| Absorption coefficient (mm⁻¹) | 0.06 |
| F(000) | 608 |
| Crystal size (mm³) | 0.30 x 0.25 x 0.20 |
| Theta range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 12500 |
| Independent reflections | 4200 [R(int) = 0.04] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.05, wR2 = 0.12 |
| R indices (all data) | R1 = 0.07, wR2 = 0.14 |
| Largest diff. peak and hole (e.Å⁻³) | 0.3 and -0.2 |
Conclusion
The crystal structure analysis of this compound, while presenting challenges due to its steric bulk, can be successfully achieved through a systematic and well-considered experimental approach. This guide has outlined the critical steps, from synthesis and crystallization to data collection and refinement, providing the scientific rationale behind each stage. The resulting structural information is invaluable for understanding the fundamental properties of this molecule and can guide its application in various fields of chemical research and development.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
ChemBK. 2,4,6-Triisopropylbenzene. [Link]
-
PubChem. 1-Nitro-2,4,6-triisopropylbenzene. National Center for Biotechnology Information. [Link]
-
MDPI. X-Ray Crystal Structures and Organogelator Properties of (R)-9-Hydroxystearic Acid. [Link]
-
Journal of the American Chemical Society. Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. [Link]
-
Wikipedia. X-ray crystallography. [Link]
-
Michigan State University. X-Ray Crystallography Laboratory Department of Chemistry. [Link]
-
PrepChem. Synthesis of triisopropylbenzene. [Link]
-
Caltech. Demystifying X-ray Crystallography. [Link]
Sources
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 4. This compound | C18H28O2 | CID 7015413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 63846-76-4|this compound|BLD Pharm [bldpharm.com]
Methodological & Application
Application Notes and Protocols for the Strategic Use of Ethyl 2,4,6-Triisopropylbenzoate in Organic Synthesis
Abstract
Ethyl 2,4,6-triisopropylbenzoate is a sterically encumbered aromatic ester that serves as a valuable intermediate and building block in modern organic synthesis.[1] Its defining feature, the bulky 2,4,6-triisopropylphenyl substituent, provides a unique steric shield that can be strategically employed to control reactivity and stereoselectivity. This guide delineates the primary applications of this compound and its parent carboxylic acid, focusing on its role in protecting functional groups, directing reaction pathways, and serving as a foundational component in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and specialized polymers.[1] Detailed protocols, mechanistic insights, and workflow visualizations are provided to enable researchers, scientists, and drug development professionals to effectively harness the distinct properties of this versatile chemical entity.
Introduction: The Strategic Implications of Steric Hindrance
The chemical reactivity of a functional group is profoundly influenced by its local steric environment. The 2,4,6-triisopropylbenzoyl group, the core of this compound, is a quintessential example of a sterically demanding moiety. The three isopropyl groups ortho and para to the ester functionality create a congested three-dimensional space around the carbonyl group. This steric bulk is not a mere inconvenience; it is a powerful tool that can be leveraged for several strategic purposes in multi-step synthesis:
-
Kinetic Stability: The steric shield significantly retards the approach of nucleophiles and bases to the carbonyl carbon, rendering the ester exceptionally stable to hydrolysis and other nucleophilic acyl substitution reactions.
-
Facial Selectivity: When incorporated into a larger molecule, the bulky aromatic group can effectively block one face of a nearby reactive center, directing the approach of reagents to the less hindered face and thereby controlling the stereochemical outcome of a reaction.
-
Conformational Locking: The significant steric presence of the triisopropylphenyl group can restrict bond rotation, locking the molecule into a preferred conformation. This can have profound implications for the stereochemical course of intramolecular reactions.
These attributes make this compound and the corresponding carboxylic acid valuable assets in the synthesis of complex natural products and pharmaceuticals, where precise control over reactivity and stereochemistry is paramount.
Application as a Bulky Protecting Group for Alcohols
The exceptional stability of the 2,4,6-triisopropylbenzoyl ester makes it an excellent, albeit specialized, protecting group for alcohols. It is particularly useful when other common ester protecting groups would be cleaved under the reaction conditions of a synthetic sequence.
Rationale for Use
The primary advantage of the 2,4,6-triisopropylbenzoyl (TIPB) group is its robustness. It is resistant to a wide range of nucleophilic and basic conditions that would readily cleave less hindered esters like acetates or benzoates. This allows for selective deprotection of other ester groups in the presence of a TIPB-protected alcohol.
Visualization of the Protective Strategy
Sources
Ethyl 2,4,6-Triisopropylbenzoate: A Comprehensive Guide for the Synthetic Chemist
In the intricate world of organic synthesis, the ability to control reactivity and selectivity is paramount. Sterically hindered reagents are indispensable tools in the chemist's arsenal, allowing for precise transformations by leveraging spatial bulk to dictate reaction outcomes. Among these, ethyl 2,4,6-triisopropylbenzoate stands out as a molecule of significant interest. Its three isopropyl groups, strategically positioned on the benzene ring, create a profound steric shield around the ester functionality. This guide provides an in-depth exploration of the synthesis, characterization, and strategic applications of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
The Genesis of Steric Hindrance: Synthesis of this compound
The creation of this sterically encumbered molecule is most practically achieved through the Fischer-Speier esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis. In this case, the sterically hindered 2,4,6-triisopropylbenzoic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid. The significant steric hindrance of the carboxylic acid necessitates forcing conditions to achieve a reasonable yield.
Protocol 1: Synthesis via Fischer Esterification
This protocol details the laboratory-scale synthesis of this compound.
Materials:
-
2,4,6-Triisopropylbenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add 2,4,6-triisopropylbenzoic acid (1.0 eq).
-
Add a significant excess of anhydrous ethanol (at least 10-20 eq) to act as both reactant and solvent.
-
With vigorous stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) to the mixture. The addition is exothermic and should be done cautiously.
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.
-
Maintain the reflux for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether (100 mL) and transfer it to a separatory funnel.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acidic catalyst. Be cautious of CO2 evolution.
-
Wash the organic layer with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure ester.
Causality in the Protocol: The large excess of ethanol is employed to drive the equilibrium of the reversible Fischer esterification towards the product side, in accordance with Le Châtelier's principle.[1] The use of concentrated sulfuric acid as a catalyst is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the ethanol.[2] The extended reflux time is necessary to overcome the high activation energy barrier imposed by the steric hindrance of the three isopropyl groups.
Characterization Data
| Property | Value |
| Molecular Formula | C₁₈H₂₈O₂ |
| Molecular Weight | 276.41 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Boiling Point | ~135-138 °C at 1 mmHg |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.00 (s, 2H), 4.15 (q, J=7.1 Hz, 2H), 2.90 (sept, J=6.9 Hz, 1H), 2.75 (sept, J=6.9 Hz, 2H), 1.25 (d, J=6.9 Hz, 6H), 1.20 (d, J=6.9 Hz, 12H), 1.15 (t, J=7.1 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 171.5, 148.8, 145.9, 128.7, 121.0, 60.5, 34.2, 31.1, 24.1, 23.9, 14.2 |
Note: NMR data is predicted and may vary slightly based on experimental conditions.
The Role of Steric Hindrance: Applications in Organic Synthesis
The utility of this compound in organic synthesis stems directly from its sterically congested nature. While not a reagent in the traditional sense of participating in bond formation through its ester functional group, its bulky framework makes it a fascinating substrate and a precursor to other sterically hindered molecules.
Application 1: A Bulky Substrate for Studying Reaction Mechanisms
The significant steric hindrance around the ester carbonyl of this compound makes it highly resistant to nucleophilic attack. This property makes it an excellent model substrate for studying the limits of nucleophilic acyl substitution reactions and for investigating the efficacy of new, highly reactive nucleophiles or catalytic systems designed to overcome severe steric challenges.
Application 2: Precursor to Sterically Hindered Bases
While this compound itself is not a base, its structure provides a scaffold for the synthesis of highly hindered non-nucleophilic bases. For instance, the corresponding benzoic acid can be converted to other derivatives that can function as bulky ligands for metals or as precursors to sterically demanding catalysts.
The concept of using bulky reagents to control selectivity is well-established. For example, sterically hindered bases like lithium diisopropylamide (LDA) are used to favor the formation of the kinetic enolate over the more thermodynamically stable enolate.[3][4] This principle of kinetic control through steric hindrance is central to many modern synthetic strategies.
Workflow: Conceptual Use in a Directed Deprotonation
While direct deprotonation of the ethyl group of this compound to form a bulky enolate base is not a commonly reported application, the following conceptual workflow illustrates how such a species could theoretically be employed to achieve selective deprotonation of a ketone.
Caption: Conceptual workflow for the generation and use of a hindered enolate.
In this hypothetical scenario, the extreme steric bulk of the enolate derived from this compound would be expected to selectively abstract the less sterically encumbered proton from an unsymmetrical ketone, leading to the formation of the kinetic enolate with high selectivity. This approach would be analogous to the use of other well-established bulky bases.[5][6]
Challenges in Reactivity: The Difficulty of Saponification
A direct consequence of the steric shielding in this compound is its remarkable resistance to hydrolysis. Standard saponification conditions, which readily cleave less hindered esters, often prove ineffective.
Scientific Rationale: The hydroxide ion, acting as a nucleophile, is sterically prevented from approaching the electrophilic carbonyl carbon. The three bulky isopropyl groups form a "pocket" that effectively blocks the trajectory of the incoming nucleophile. Overcoming this requires harsh reaction conditions, such as high temperatures and prolonged reaction times, which may not be compatible with other functional groups in a complex molecule.
Conclusion
This compound is more than just a simple ester; it is a powerful embodiment of the principles of steric hindrance. Its synthesis, while requiring forcing conditions, is achievable through established methods like the Fischer esterification. While its direct application as a reagent is limited by its inherent stability, its value lies in its use as a model substrate for studying sterically demanding reactions and as a potential precursor to novel, highly hindered reagents and catalysts. For the synthetic chemist, understanding the behavior of molecules like this compound is key to mastering the art of selective and controlled organic synthesis.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link][7]
-
Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. [Link][8]
-
RSC Education. Making esters from alcohols and acids | Class experiment. [Link][9]
-
Chem Help ASAP. common bases for deprotonating ketones to make enolates. YouTube. [Link][3]
- Google Patents. Method for preparing 2-ethylanthraquinone by continuous 2-(4-alkylbenzoyl)benzoic acid ring-closing reaction.
-
Chemistry LibreTexts. 3: Esterification (Experiment). [Link][1]
-
Master Organic Chemistry. Bulky Bases in Elimination Reactions. [Link][5]
-
OperaChem. Fischer Esterification-Typical Procedures. [Link][10]
-
National Institutes of Health. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link][11]
-
ChemRxiv. Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. [Link][12]
-
CIBTech. THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. [Link][13]
-
ResearchGate. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. [Link]
- Google Patents.
-
ResearchGate. ChemInform Abstract: Design and Synthesis of (E)-1-(3-Ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted Benzenes from 1-(2,6,6-Trimethylcyclohex-1-enyl)ethanol. [Link]
-
ResearchGate. I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? [Link]
-
YouTube. E2 Reaction (vid 4 of 4) Big Bulky Base for Anti-Zaitsev Product. [Link][6]
-
Figshare. Silica sulfuric acid/ethylene glycol as an efficient catalyst for the synthesis of benzo[3][14]imidazo[1,2-a]pyrimidine-3-carbonitrile derivatives. [Link]
-
ResearchGate. ¹H and ¹³C NMR spectra of neat 1,2‐diethylbenzene in a reference insert... [Link]
-
Chemistry LibreTexts. 10.7: Alkylation of Enolate Ions. [Link][4]
-
Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]
-
The Royal Society of Chemistry. Supporting Information for. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. This compound | C18H28O2 | CID 7015413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. cibtech.org [cibtech.org]
- 14. 1-BROMO-2,4,6-TRIISOPROPYLBENZENE(21524-34-5) 1H NMR spectrum [chemicalbook.com]
The Elusive Role of Ethyl 2,4,6-triisopropylbenzoate in Polymer Chemistry: A Pivot to Structurally Analogous Photoinitiators
Senior Application Scientist Note: In the realm of polymer chemistry, the exploration of novel reagents is a constant pursuit. Our initial investigation into the applications of ethyl 2,4,6-triisopropylbenzoate revealed a significant gap in the scientific literature regarding its direct use in polymerization processes. Despite its intriguing sterically hindered structure, extensive database searches did not yield specific protocols or established roles as a monomer, initiator, catalyst, or modifier in polymer synthesis.
However, scientific inquiry often involves navigating from the unknown to the known. While this compound itself appears to be an unexplored entity in this context, a class of structurally analogous compounds bearing the trialkylbenzoyl moiety, specifically the 2,4,6-trimethylbenzoyl phosphine oxides , are well-established and highly efficient Type I photoinitiators . For researchers and professionals in polymer science and drug development, understanding the function of these analogous compounds can provide valuable insights into the potential roles of sterically hindered aromatic structures in polymerization and offer immediate, practical applications.
This guide, therefore, pivots to provide a detailed exploration of the 2,4,6-trimethylbenzoyl phosphine oxide family of photoinitiators, offering in-depth technical notes, proven protocols, and the scientific rationale behind their widespread use.
Part 1: The 2,4,6-Trimethylbenzoyl Phosphine Oxide Family: A Cornerstone of Photopolymerization
The 2,4,6-trimethylbenzoyl phosphine oxide (TPO) family of compounds are characterized by a phosphorus center bonded to a 2,4,6-trimethylbenzoyl group and other aryl or alkyl groups. A prominent and commercially significant example is diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide . These molecules are prized for their high efficiency in initiating free-radical polymerization upon exposure to UV and visible light.
Key Attributes and Rationale for Use:
-
High Photoinitiation Efficiency: The key to their effectiveness lies in the labile phosphorus-carbon bond, which readily undergoes homolytic cleavage (α-cleavage) upon photoexcitation. This process generates two distinct and highly reactive radical species.
-
Norrish Type I Cleavage: This direct photo-fragmentation into radicals is a hallmark of Type I photoinitiators, allowing for rapid and efficient initiation without the need for a co-initiator or hydrogen donor.
-
Broad UV-Vis Absorption: TPO and its derivatives exhibit absorption maxima extending into the near-visible light spectrum (around 360-400 nm). This makes them suitable for curing thicker and pigmented polymer systems, as longer wavelengths penetrate more deeply.
-
Reduced Yellowing: Compared to some other photoinitiator systems, TPO-based initiation can result in polymers with lower initial color and improved color stability over time, a critical factor in coatings and dental applications.[1]
Part 2: Mechanism of Photoinitiation
The photoinitiation process for 2,4,6-trimethylbenzoyl phosphine oxides is a well-understood and elegant example of photochemistry in action. The process can be broken down into the following key steps:
-
Photoexcitation: The photoinitiator molecule absorbs a photon of appropriate energy (UV or visible light), promoting it to an excited singlet state, which then typically undergoes intersystem crossing to a more stable triplet state.
-
α-Cleavage: In the excited state, the bond between the phosphorus atom and the carbonyl carbon of the 2,4,6-trimethylbenzoyl group cleaves homolytically.
-
Radical Generation: This cleavage event generates two primary radical species: a 2,4,6-trimethylbenzoyl radical and a diphenylphosphinoyl radical .
-
Initiation of Polymerization: Both of these radical species are capable of adding across the double bond of a vinyl monomer (e.g., an acrylate or methacrylate), thereby initiating the polymerization chain reaction.
Part 3: Application Notes and Experimental Protocols
The versatility of 2,4,6-trimethylbenzoyl phosphine oxide photoinitiators has led to their adoption in a wide array of applications, from industrial coatings to biomedical devices.
Application Area 1: UV-Curable Coatings and Inks
Rationale: The rapid curing rates achievable with TPO-based systems are highly desirable for high-throughput industrial processes. Their ability to cure pigmented systems makes them ideal for UV-curable inks and protective coatings.
Experimental Protocol: Formulation of a UV-Curable Acrylate Coating
Materials:
| Component | Function | Typical wt% |
| Urethane Diacrylate Oligomer | Polymer Backbone | 40-60% |
| Isobornyl Acrylate (IBOA) | Reactive Diluent | 20-40% |
| Tripropylene Glycol Diacrylate (TPGDA) | Crosslinker | 10-20% |
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | Photoinitiator | 0.5-3.0% |
| Leveling Agent | Surface Finish | 0.1-0.5% |
Procedure:
-
In a light-protected vessel (e.g., an amber glass bottle), combine the urethane diacrylate oligomer, IBOA, and TPGDA.
-
Gently heat the mixture to 50-60 °C while stirring until a homogeneous solution is obtained.
-
Allow the mixture to cool to room temperature.
-
Add the TPO photoinitiator and stir until completely dissolved. It is crucial to protect the formulation from light exposure from this point onwards.
-
Add the leveling agent and stir for a further 15 minutes.
-
Apply the formulation to a substrate (e.g., a glass or metal panel) using a film applicator to a desired thickness (e.g., 50 µm).
-
Cure the film by passing it under a medium-pressure mercury UV lamp at a defined belt speed to achieve a specific UV dose (e.g., 500-1000 mJ/cm²).
-
Assess the cure by testing for tack-free surface and solvent resistance (e.g., with methyl ethyl ketone rubs).
Application Area 2: Dental Resin Composites
Rationale: In dentistry, photopolymerizable resins are used for fillings and adhesives. The photoinitiator must be efficient at curing the composite in a short time using a dental curing light (which typically emits in the blue-violet region of the visible spectrum). TPO and its derivatives are often used in combination with other photoinitiators like camphorquinone to provide a broader spectral response and efficient curing.[1]
Experimental Protocol: Preparation of a Model Dental Resin
Materials:
| Component | Function | Typical wt% |
| Bisphenol A-glycidyl methacrylate (Bis-GMA) | Monomer | 50% |
| Triethylene glycol dimethacrylate (TEGDMA) | Diluent Monomer | 48.5% |
| Camphorquinone (CQ) | Photoinitiator | 0.5% |
| Ethyl 4-(dimethylamino)benzoate (EDMAB) | Co-initiator | 0.5% |
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | Photoinitiator | 0.5% |
Procedure:
-
In a light-protected container, mix Bis-GMA and TEGDMA until a uniform liquid is formed.
-
Add the camphorquinone, EDMAB, and TPO to the monomer mixture.
-
Stir the mixture in the dark until all components are fully dissolved. This may require several hours of gentle stirring.
-
To test the curing properties, place a small amount of the resin in a mold (e.g., a 2 mm deep, 5 mm diameter Teflon mold).
-
Expose the top surface of the resin to a dental curing light (e.g., LED, ~470 nm) for a specified time (e.g., 20 seconds).
-
After curing, remove the resin from the mold and measure the depth of cure using a scraper to remove the uncured material from the bottom.
Part 4: Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through standard analytical techniques in polymer science:
-
Cure Monitoring: The degree of monomer conversion can be quantitatively determined using Fourier-transform infrared (FTIR) spectroscopy by monitoring the disappearance of the acrylate/methacrylate C=C peak (e.g., at ~1635 cm⁻¹).
-
Mechanical Properties: The effectiveness of the cure can be validated by measuring the mechanical properties of the resulting polymer, such as hardness (e.g., Shore or Barcol hardness), tensile strength, and modulus.
-
Photochemical Characterization: The absorption properties of the photoinitiator in the formulation can be confirmed using UV-Vis spectroscopy.
Conclusion
While this compound remains a molecule of untapped potential in polymer chemistry, the study of its structural analogs, the 2,4,6-trimethylbenzoyl phosphine oxides, provides a robust and commercially vital area of application. These compounds are exemplary Type I photoinitiators, offering high efficiency, rapid curing, and desirable material properties for a range of applications. The protocols and mechanistic insights provided here serve as a comprehensive guide for researchers and professionals looking to leverage the power of photopolymerization. The principles governing the activity of the 2,4,6-trimethylbenzoyl moiety may yet inspire future research into the applications of its more sterically hindered triisopropyl counterpart.
References
-
2,4,6-Trimethylbenzoyldiphenylphosphine oxide (TPO) analog: a non-cytotoxic type-I photoinitiator for free radical photopolymerization. Green Chemistry (RSC Publishing). Available at: [Link]
-
The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. Molecules. Available at: [Link]
Sources
The 2,4,6-Triisopropylbenzoyl Group: A Sterically Hindered Shield for Alcohols in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high fidelity. Among the arsenal of protecting groups for hydroxyl moieties, the 2,4,6-triisopropylbenzoyl (TIPB) group, introduced as an ethyl 2,4,6-triisopropylbenzoate ester, stands out as a specialized tool for scenarios demanding exceptional steric bulk and tailored reactivity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the TIPB protecting group, detailing its introduction, stability, and cleavage, along with insights into its strategic deployment in complex synthetic campaigns.
Introduction: The Rationale for Steric Shielding
The reactivity of a hydroxyl group can be a double-edged sword in organic synthesis. While it serves as a versatile handle for a myriad of transformations, its nucleophilic and acidic nature can interfere with reactions targeting other functional groups within a molecule. Protecting groups temporarily mask this reactivity, acting as a chemical "painter's tape."[1] The choice of a protecting group is dictated by its stability towards a range of reaction conditions and the ability to be selectively removed when its job is done.
The 2,4,6-triisopropylbenzoyl group distinguishes itself through its significant steric hindrance. The three isopropyl groups ortho and para to the ester functionality create a congested environment around the carbonyl carbon, profoundly influencing its reactivity. This steric shield makes the resulting benzoate ester exceptionally robust towards nucleophilic attack and basic hydrolysis, offering a unique stability profile compared to less hindered acyl protecting groups like benzoyl or acetyl.
Key Attributes of the 2,4,6-Triisopropylbenzoyl Protecting Group:
-
High Steric Hindrance: Provides exceptional stability against a wide range of nucleophiles and bases.
-
Robustness: Withstands reaction conditions that might cleave other common protecting groups.
-
Orthogonality: Its unique cleavage conditions can allow for selective deprotection in the presence of other protecting groups.
-
UV-Active: The aromatic ring facilitates visualization by UV light during chromatography.
Mechanism of Protection and Deprotection
The introduction and removal of the TIPB group follow the fundamental principles of esterification and hydrolysis, respectively. However, the steric hindrance of the 2,4,6-triisopropylbenzoyl moiety necessitates specific conditions to drive these transformations efficiently.
Protection of Alcohols
The protection of a hydroxyl group with the TIPB group is achieved via esterification using 2,4,6-triisopropylbenzoyl chloride. Due to the steric hindrance of the acyl chloride, the reaction typically requires a potent acylating agent and a non-nucleophilic base to facilitate the reaction with the alcohol.
Diagram: Introduction of the 2,4,6-Triisopropylbenzoyl Protecting Group
Caption: General workflow for the protection of an alcohol with the TIPB group.
Deprotection of 2,4,6-Triisopropylbenzoate Esters
The formidable steric hindrance that imparts stability to the TIPB-protected alcohol also renders its removal challenging under standard ester hydrolysis conditions (e.g., aqueous NaOH). The bulky isopropyl groups impede the approach of the hydroxide nucleophile to the carbonyl carbon. Consequently, more forcing or specialized conditions are required to effect cleavage. A successful strategy involves the use of a strong base in a non-aqueous or mixed solvent system to enhance the nucleophilicity of the hydroxide.
Diagram: Deprotection of a 2,4,6-Triisopropylbenzoate Ester
Caption: General workflow for the removal of the TIPB protecting group.
Experimental Protocols
The following protocols provide a starting point for the application of the 2,4,6-triisopropylbenzoyl protecting group. As with any synthetic procedure, optimization for specific substrates is recommended.
Protocol for the Protection of a Primary Alcohol
This protocol is adapted from standard esterification procedures, with considerations for the sterically hindered nature of the acylating agent.
Materials:
-
Alcohol
-
2,4,6-Triisopropylbenzoyl chloride
-
4-(Dimethylamino)pyridine (DMAP)
-
Pyridine or Triethylamine (as a non-nucleophilic base)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the alcohol (1.0 equiv) and DMAP (0.1 equiv) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine (2.0 equiv).
-
Slowly add a solution of 2,4,6-triisopropylbenzoyl chloride (1.2 equiv) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,4,6-triisopropylbenzoate ester.
Protocol for the Deprotection of a 2,4,6-Triisopropylbenzoate Ester
This protocol is based on a method for the hydrolysis of sterically hindered esters.
Materials:
-
2,4,6-Triisopropylbenzoate ester
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 2,4,6-triisopropylbenzoate ester (1.0 equiv) in a 9:1 mixture of DCM and MeOH.
-
Add a solution of NaOH (3.0 equiv) in MeOH to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. Reaction times can vary from a few hours to overnight depending on the substrate.
-
Upon completion, carefully neutralize the reaction mixture with 1 M HCl.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
Applications and Strategic Considerations
The primary advantage of the 2,4,6-triisopropylbenzoyl protecting group lies in its exceptional stability, which allows for its use in synthetic routes where other common protecting groups might fail.
Table 1: Comparative Stability of Common Alcohol Protecting Groups
| Protecting Group | Abbreviation | Stability to Acid | Stability to Base | Cleavage Conditions |
| Acetyl | Ac | Labile | Labile | Mild acid or base |
| Benzoyl | Bz | Stable | Labile | Strong base |
| tert-Butyldimethylsilyl | TBDMS | Labile | Stable | Fluoride source, acid |
| 2,4,6-Triisopropylbenzoyl | TIPB | Stable | Very Stable | Strong base, non-aqueous |
Use in Complex Synthesis
While specific examples of the use of this compound as a protecting group in total synthesis are not extensively documented in readily available literature, its properties suggest its utility in scenarios such as:
-
Protecting a primary alcohol in the presence of other functional groups that are sensitive to the conditions required for the removal of more common protecting groups.
-
As a robust protecting group that can withstand a long synthetic sequence involving numerous transformations.
-
In fragment synthesis , where a highly stable protecting group is needed on one fragment while another is being elaborated.
The use of primary 2,4,6-triisopropylbenzoates in the asymmetric homologation of boronic esters highlights the successful formation of these hindered esters from primary alcohols and their utility in subsequent synthetic steps.
Orthogonality
The unique cleavage conditions of the TIPB group (strong base in a non-aqueous environment) can provide orthogonality with other protecting groups. For instance, it would be stable under the acidic conditions used to remove silyl ethers (like TBDMS) or the mildly basic conditions used to cleave some esters. This allows for the selective deprotection of other hydroxyl groups in the presence of a TIPB-protected alcohol.
Conclusion
The 2,4,6-triisopropylbenzoyl group, while not as commonly employed as other acyl protecting groups, offers a valuable tool for synthetic chemists facing challenges that require a sterically demanding and highly robust protecting group for alcohols. Its unique stability profile and specific deprotection conditions can be strategically leveraged in the design of complex synthetic routes, particularly in the fields of natural product synthesis and drug development. The protocols and considerations outlined in this application note provide a foundation for the successful implementation of this specialized protecting group.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
SynArchive. Protecting Groups. [Link]
- Google Patents.
-
ACS Publications. Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. Organic Letters. [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
-
Master Organic Chemistry. Protecting Groups For Alcohols. [Link]
-
PrepChem. Synthesis of triisopropylbenzene. [Link]
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014.
-
Total Synthesis. Protecting Groups In Organic Chemistry. [Link]
-
ChemUniverse. This compound. [Link]
-
ResearchGate. A novel strategy for synthesizing (E)-1-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted benzenes from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol. [Link]
-
ScienceDirect. Efficient and selective deprotection method for N-protected 2(3H)-benzoxazolones and 2(3H)-benzothiazolones. Tetrahedron Letters. [Link]
-
Organic Syntheses. PHOSPHINE-CATALYZED [4 + 2] ANNULATION: SYNTHESIS OF ETHYL 6-PHENYL-1-TOSYL-1,2,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE. [Link]
-
YouTube. 12.5 Protecting Groups for Alcohols | Organic Chemistry. [Link]
-
ResearchGate. Recent developments in chemical deprotection of ester functional group. [Link]
-
PubChem. 2,4,6-Tris(1-methylethyl)benzoic acid. [Link]
Sources
Application Note: Navigating the Steric Fortress of Ethyl 2,4,6-Triisopropylbenzoate
An in-depth guide for researchers, scientists, and drug development professionals on the laboratory setup and reaction protocols for ethyl 2,4,6-triisopropylbenzoate.
Introduction: The Challenge of the "Super-Hindered" Ester
This compound is a fascinating and challenging substrate in organic synthesis. Its structure is defined by a central benzene ring substituted with an ethyl ester and three bulky isopropyl groups, two of which are positioned ortho to the ester. This arrangement creates a formidable steric shield around the electrophilic carbonyl carbon, rendering it exceptionally resistant to standard transformations. This resistance makes it a valuable tool for studying reaction mechanisms and developing robust synthetic methodologies for sterically demanding targets.
The primary challenge arises from the severe steric hindrance imposed by the two ortho-isopropyl groups, which effectively block the typical trajectory of nucleophilic attack on the carbonyl carbon. Consequently, common reactions such as hydrolysis, reduction, and organometallic additions, which are trivial for less-hindered esters, require specialized, often non-conventional, protocols.
This guide provides a comprehensive overview of the necessary laboratory setups, safety protocols, and reaction methodologies to successfully work with this "super-hindered" ester. We will delve into the causality behind experimental choices, providing not just steps, but the strategic reasoning required for success.
Safety, Handling, and Physicochemical Properties
2.1. Hazard Identification and Safety Precautions
As a prerequisite to any experimental work, a thorough understanding of the associated hazards is essential. This compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed[1].
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Nitrile or neoprene gloves. Always inspect gloves before use and wash hands thoroughly after handling.[2]
-
Body Protection: A flame-resistant lab coat must be worn and buttoned. Open-toed footwear is strictly prohibited.[3]
-
Respiratory Protection: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[3]
In case of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]
2.2. Physicochemical Data
A summary of the key properties of this compound is provided below for quick reference.
| Property | Value | Reference |
| CAS Number | 63846-76-4 | [1][5] |
| Molecular Formula | C₁₈H₂₈O₂ | [1][5] |
| Molecular Weight | 276.41 g/mol | [1][5] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| IUPAC Name | ethyl 2,4,6-tri(propan-2-yl)benzoate | [1] |
| Storage | Sealed in a dry, cool, and well-ventilated place (2-8°C recommended for long-term) | [2][5] |
The Mechanistic Hurdle: Steric Occlusion of the Carbonyl
The core challenge in reactions involving this compound is the steric hindrance preventing nucleophilic attack. The diagram below illustrates how the bulky ortho-substituents effectively create a "pocket" that shields the carbonyl carbon.
Caption: Steric hindrance from ortho-isopropyl groups blocking nucleophilic attack.
This steric blockade necessitates the use of more forcing conditions or alternative reaction pathways that circumvent direct carbonyl chemistry.
Experimental Protocols and Methodologies
4.1. General Laboratory Setup for Inert Atmosphere Reactions
Given the sensitivity of many reagents used to overcome steric hindrance (e.g., strong bases, organometallics), proficiency in handling air- and moisture-sensitive compounds is crucial.
Caption: Standard workflow for setting up an inert atmosphere reaction.
Protocol 1: Saponification of a Highly Hindered Ester
Standard saponification with aqueous NaOH is ineffective. A non-aqueous protocol enhances the nucleophilicity of the hydroxide ion by minimizing solvation.[6][7]
-
Rationale: In traditional aqueous media, hydroxide ions are heavily solvated by water molecules through hydrogen bonding, which blunts their nucleophilic power. By switching to a largely aprotic solvent system, the "naked" hydroxide is far more reactive and capable of overcoming the activation energy barrier imposed by steric hindrance.[6]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate, brine
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 9:1 mixture of CH₂Cl₂/MeOH.
-
Add powdered NaOH (2.0-3.0 eq) to the solution.
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction may take several hours to days.
-
Upon completion, carefully quench the reaction by adding water and then acidify to pH ~2 with 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude 2,4,6-triisopropylbenzoic acid can be purified by recrystallization.[8][9][10]
Protocol 2: Reaction with Organometallics - The α-Lithiation Pathway
Direct addition of Grignard or organolithium reagents to the carbonyl is highly improbable. Instead, under specific conditions, a strong, hindered base can deprotonate the α-carbon of the ethyl group, forming a unique nucleophile.[11]
-
Expertise & Experience: This protocol is a prime example of leveraging a substrate's unique properties. The steric hindrance that prevents carbonyl attack also makes the resulting α-lithioalkoxide intermediate relatively stable. This pathway transforms the ester from an electrophile into a nucleophile precursor, completely altering its synthetic utility.
Materials:
-
This compound
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Tetramethylethylenediamine (TMEDA), freshly distilled
-
Tetrahydrofuran (THF), anhydrous
-
An electrophile (e.g., benzaldehyde, benzyl bromide)
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
Step-by-Step Procedure:
-
Set up a flame-dried, three-neck flask under a positive pressure of argon.
-
Add anhydrous THF and TMEDA (1.2 eq). Cool the solution to -78°C in a dry ice/acetone bath.
-
Add this compound (1.0 eq) via syringe.
-
Slowly add s-BuLi (1.1 eq) dropwise via syringe. The solution may change color, indicating anion formation. Stir for 1 hour at -78°C.
-
Add the chosen electrophile (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction at 0°C by the slow addition of saturated NH₄Cl solution.
-
Perform a standard aqueous workup and extraction with diethyl ether or ethyl acetate.
-
Purify the product via column chromatography on silica gel.
Expected Outcomes from α-Lithiation:
| Electrophile | Product Type |
| Aldehyde (e.g., PhCHO) | β-Hydroxy ester |
| Ketone (e.g., Acetone) | β-Hydroxy ester (tertiary alcohol) |
| Alkyl Halide (e.g., BnBr) | α-Alkylated ester |
| Carbon Dioxide (CO₂) | Ethyl malonate derivative |
Summary and Outlook
Working with this compound demands a departure from conventional synthetic protocols. The extreme steric hindrance is not an insurmountable obstacle but a chemical challenge that invites innovation. By understanding the underlying principles of reactivity—such as enhancing nucleophilicity in non-aqueous media or exploiting alternative reaction sites like the α-carbon of the ester—researchers can successfully employ this compound in complex syntheses. The protocols detailed herein provide a validated starting point for unlocking the synthetic potential of this sterically encumbered yet valuable building block.
References
-
This compound | C18H28O2 | CID 7015413 . PubChem, National Center for Biotechnology Information. [Link]
-
Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate . Chemistry Stack Exchange. [Link]
-
Safety data sheet - 1,3,5-Triisopropylbenzene . CPAChem. [Link]
-
Grignard multi-step synthesis example . YouTube. [Link]
-
Lithiation of this compound adjacent to oxygen: the .alpha.-lithioalkyl alcohol synthon . Journal of the American Chemical Society. [Link]
-
2,4,6-Tris(1-methylethyl)benzoic acid | C16H24O2 | CID 96214 . PubChem, National Center for Biotechnology Information. [Link]
-
LABORATORY HEALTH & SAFETY RULES . University of Cyprus, Department of Chemistry. [Link]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution . Arkivoc. [Link]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution . ResearchGate. [Link]
-
Safety and Handling Guidelines for Molecular Biology Reagents and Equipment . MBP Inc. [Link]
-
Grignard Reaction – Beyond Labz Virtual ChemLab Activity . Chemistry Connected. [Link]
-
Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O . Arkivoc. [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals . University of North Carolina at Chapel Hill. [Link]
-
The Grignard Reaction (Experiment) . Chemistry LibreTexts. [Link]
-
2,4,6-Triisopropylbenzenesulfonyl azide . Wikipedia. [Link]
-
Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry . YouTube. [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester . MDPI. [Link]
-
The Reaction of 2,4,6-Trinitrotoluene and 2,4,6-Trinitrotoluene-d3 with Sodium Isopropoxide in Isopropyl Alcohol . ResearchGate. [Link]
-
This compound [P74610] . ChemUniverse. [Link]
-
Phosphine-Catalyzed [4 + 2] Annulation . Organic Syntheses. [Link]
Sources
- 1. This compound | C18H28O2 | CID 7015413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. ucy.ac.cy [ucy.ac.cy]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. chemscene.com [chemscene.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. 2,4,6-Tris(1-methylethyl)benzoic acid | C16H24O2 | CID 96214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,4,6-TRIISOPROPYLBENZOIC ACID | 49623-71-4 [chemicalbook.com]
- 10. 2,4,6-Triisopropylbenzoic acid, 97% | Fisher Scientific [fishersci.ca]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Ethyl 2,4,6-Triisopropylbenzoate in the Synthesis of Pharmaceutical Intermediates
Abstract
Ethyl 2,4,6-triisopropylbenzoate (ETIPB) is a sterically hindered aromatic ester that serves as a highly specialized building block in advanced organic synthesis. Its utility in the construction of complex pharmaceutical intermediates stems not from the reactivity of its ester carbonyl, but rather from the profound steric shielding afforded by the ortho and para isopropyl groups. This steric encumbrance deactivates the carbonyl group towards typical nucleophilic addition, thereby enabling unique and highly regioselective reactions on the ethyl portion of the molecule. This guide details the chemical principles, applications, and detailed protocols for leveraging ETIPB, with a primary focus on its conversion into an α-lithioalkyl alcohol synthon—a powerful nucleophile for forming challenging carbon-carbon bonds.
The Principle of Steric Hindrance: Causality Behind ETIPB's Unique Reactivity
The three isopropyl groups on the benzene ring of this compound are the defining feature of the molecule and dictate its chemical behavior. These bulky groups flank the ester functionality, creating a congested environment that severely restricts access to the electrophilic carbonyl carbon.
Key Implications of Steric Hindrance:
-
Deactivation of the Carbonyl Group: Standard ester reactions, such as hydrolysis or Grignard addition, are significantly impeded. This robustness allows the ester group to remain intact under conditions that would typically transform less substituted esters.
-
Direction of Reactivity: The steric shield funnels the reactivity of strong bases away from the carbonyl carbon and the aromatic ring protons. Instead, kinetically accessible protons, such as those on the α-carbon of the ethyl group, become the preferred site of attack for deprotonation. This redirection of reactivity is the cornerstone of ETIPB's utility in synthesis.[1]
The diagram below visually contrasts the steric accessibility of the carbonyl group in ethyl benzoate versus the profound shielding in this compound.
Caption: Steric shielding of the carbonyl carbon in ETIPB vs. ethyl benzoate.
Core Application: The α-Lithioalkyl Alcohol Synthon
The most powerful application of ETIPB is its use as a precursor to α-lithiothis compound. This transformation converts the otherwise unreactive ester into a potent carbon-based nucleophile.
Mechanism of Formation:
The generation of this synthon is achieved through deprotonation using a strong, non-nucleophilic base, typically sec-butyllithium, in the presence of tetramethylethylenediamine (TMEDA).[1]
-
Base Complexation: TMEDA chelates the lithium ion of sec-butyllithium, increasing its basicity and preventing aggregation.
-
Regioselective Deprotonation: The bulky sec-butyl group cannot access the sterically shielded carbonyl carbon or aromatic protons. It therefore selectively abstracts a proton from the α-carbon of the ethyl group, which is the most acidic and accessible position.
-
Synthon Formation: This deprotonation results in the formation of a resonance-stabilized carbanion, α-lithiothis compound, a synthetic equivalent of an α-lithioalkyl alcohol.[1]
Caption: Regioselective deprotonation of ETIPB to form the key nucleophilic synthon.
Protocol 1: Generation of α-Lithiothis compound
WARNING: This protocol involves pyrophoric reagents (sec-butyllithium) and requires strict anhydrous and inert atmosphere techniques. All operations must be performed in a fume hood by trained personnel.
Materials:
-
This compound (ETIPB)
-
sec-Butyllithium (s-BuLi), typically ~1.4 M in cyclohexane
-
Tetramethylethylenediamine (TMEDA), freshly distilled from CaH₂
-
Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Argon gas supply
-
Schlenk line or glovebox
-
Flame-dried glassware
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, an argon inlet, and a low-temperature thermometer.
-
Reagent Charging: Place the flask under a positive pressure of argon. Add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous THF via cannula or syringe and cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
TMEDA Addition: Add freshly distilled TMEDA (1.1 eq) to the stirred solution.
-
Base Addition: Slowly add sec-butyllithium (1.1 eq) dropwise via syringe over 15-20 minutes. Maintain the internal temperature below -70 °C. A color change (typically to yellow or orange) indicates the formation of the lithiated species.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the anion.
-
Confirmation (Self-Validation): The resulting colored solution is the α-lithiated synthon. Its successful formation is validated by its subsequent reaction with a chosen electrophile. The solution should be used immediately in the next step.
Synthetic Utility: C-C Bond Formation with Electrophiles
The generated α-lithiated synthon is a powerful nucleophile that readily reacts with a variety of electrophiles to create new, sterically congested carbon-carbon bonds. This two-step sequence provides access to complex secondary alcohols after cleavage of the ester.
Caption: Overall workflow from ETIPB to the final target molecule.
Protocol 2: Synthesis of 1-Phenyl-2-(2,4,6-triisopropylbenzoyloxy)propan-1-ol
This protocol demonstrates the reaction of the lithiated synthon with benzaldehyde as a model electrophile.
Procedure:
-
Synthon Generation: Prepare the α-lithiothis compound solution as described in Protocol 1.
-
Electrophile Addition: To the cold (-78 °C) solution of the lithiated species (1.0 eq), add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Stir the mixture at -78 °C for 2-3 hours. The disappearance of the color of the lithiated species can serve as a visual indicator of reaction progress.
-
Quenching: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.
-
Warm-up and Extraction: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, add diethyl ether, and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired product.
Data Presentation:
The versatility of this method is demonstrated by the range of electrophiles that can be employed, leading to good yields of the corresponding adducts.
| Electrophile | Product Type | Reported Yield (%) |
| Benzaldehyde | Secondary Alcohol Adduct | 85% |
| Acetone | Tertiary Alcohol Adduct | 51% |
| Methyl Iodide | Alkylated Ester | 86% |
| Isopropyl Iodide | Alkylated Ester | 69% |
| Data sourced from Shea, K. J., & Thompson, E. A. (1978).[1] |
References
- MySkinRecipes. (n.d.). This compound.
-
Silva, F. C. D., et al. (2012). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate. Available at: [Link]
-
Shea, K. J., & Thompson, E. A. (1978). Lithiation of this compound adjacent to oxygen: the .alpha.-lithioalkyl alcohol synthon. Journal of the American Chemical Society, 100(22), 7069–7070. Available at: [Link]
Sources
Application Notes and Protocols for Advanced Coatings with Ethyl 2,4,6-Triisopropylbenzoate
Introduction: The Role of Ethyl 2,4,6-Triisopropylbenzoate in Next-Generation UV-Curable Coatings
The field of advanced coatings is continually driven by the demand for enhanced performance, durability, and sustainable application processes. Ultraviolet (UV) curing technology stands at the forefront of this evolution, offering rapid, energy-efficient, and solvent-free polymerization.[1] At the heart of this technology lies the photoinitiator, a molecule that, upon absorption of UV light, triggers the crosslinking of monomers and oligomers to form a solid coating.[2] this compound has emerged as a noteworthy component in the creation of these advanced coatings, contributing to improved thermal stability and chemical resistance.[2] This guide provides an in-depth exploration of its application, from fundamental principles to detailed experimental protocols, for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use in coating formulations.
| Property | Value | Source |
| CAS Number | 63846-76-4 | [3] |
| Molecular Formula | C₁₈H₂₈O₂ | [3] |
| Molecular Weight | 276.41 g/mol | [4] |
| Appearance | Likely a liquid at room temperature | [5] |
| Boiling Point | 352.6 ± 31.0 °C (Predicted) | [5] |
| Density | 0.940 ± 0.06 g/cm³ (Predicted) | [5] |
| Storage | Sealed in a dry environment at 2-8°C | [4] |
Mechanism of Action: A Probable Type II Photoinitiator
Photoinitiators are broadly classified into two categories based on their mechanism of generating initiating free radicals: Type I (cleavage) and Type II (hydrogen abstraction).[6] While specific literature classifying this compound is scarce, its benzoate ester structure strongly suggests it functions as a Type II photoinitiator .
Type II Photoinitiation Pathway:
-
Photoexcitation: Upon absorption of UV radiation, the this compound molecule is promoted to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state.
-
Hydrogen Abstraction: In its excited triplet state, the photoinitiator abstracts a hydrogen atom from a hydrogen donor, typically an amine synergist, which is intentionally added to the formulation.[7]
-
Radical Formation: This hydrogen abstraction process generates two radicals: a ketyl radical from the photoinitiator and an alkylamino radical from the amine synergist. The alkylamino radical is the primary species that initiates the polymerization of acrylate or methacrylate monomers and oligomers.
The bulky triisopropyl groups on the benzene ring likely influence the molecule's photoreactivity and its interaction with other formulation components, potentially affecting cure speed and coating properties.[8]
Figure 1: Proposed Type II photoinitiation mechanism of this compound.
Formulation Principles for a UV-Curable Clearcoat
The development of a successful UV-curable coating is a balancing act of selecting the right components to achieve the desired final properties. The following provides a foundational understanding of each component's role in a formulation featuring this compound.
-
Oligomers: These are the backbone of the coating, providing the primary performance characteristics such as hardness, flexibility, and chemical resistance. For a high-performance clearcoat, aliphatic urethane acrylates are an excellent choice due to their non-yellowing nature and durability.[9]
-
Monomers: These are reactive diluents that control the viscosity of the formulation for ease of application and also contribute to the final properties of the cured film. A blend of monofunctional and multifunctional acrylates is often used to tailor properties like adhesion, hardness, and flexibility.
-
Photoinitiator Package:
-
This compound: The primary photoinitiator.
-
Amine Synergist: Essential for the function of a Type II photoinitiator. Tertiary amines like ethyl 4-(dimethylamino)benzoate (EDB) or 2-ethylhexyl-4-(dimethylamino)benzoate (EHA) are commonly used.[10]
-
-
Additives: These are included in small amounts to modify specific properties. Examples include leveling agents for a smooth finish, defoamers to prevent air bubbles, and UV stabilizers for long-term weatherability.
Experimental Protocol: Development of a High-Performance UV-Curable Clearcoat
This protocol outlines a systematic approach to developing a clearcoat using this compound. A Design of Experiments (DoE) methodology is recommended for optimizing the formulation.[11]
Materials and Equipment
| Component | Example Product | Function |
| Oligomer | Allnex Ebecryl 8402 | Aliphatic urethane acrylate |
| Monomer (Multifunctional) | Hexamethylene diacrylate (HDDA) | Hardness and crosslink density |
| Monomer (Monofunctional) | Isobornyl acrylate (IBOA) | Adhesion and flexibility |
| Photoinitiator | This compound | UV-induced polymerization |
| Amine Synergist | Ethyl 4-(dimethylamino)benzoate (EDB) | Co-initiator for Type II photoinitiator |
| Leveling Agent | BYK-333 | Surface tension modification |
| Substrate | Glass panels, polycarbonate sheets | Test surfaces |
| Equipment | High-shear mixer, film applicator, UV curing system (mercury vapor lamp), thickness gauge, analytical balance, viscometer, pendulum hardness tester, cross-hatch adhesion tester |
Starting Point Formulation
The following table provides a starting point for the formulation. The percentages should be varied systematically in a DoE to determine the optimal composition.
| Component | Weight Percentage (wt%) |
| Aliphatic Urethane Acrylate Oligomer | 50 - 70 |
| Hexamethylene Diacrylate (HDDA) | 10 - 20 |
| Isobornyl Acrylate (IBOA) | 10 - 20 |
| This compound | 1 - 4 |
| Ethyl 4-(dimethylamino)benzoate (EDB) | 2 - 5 |
| Leveling Agent | 0.1 - 0.5 |
| Total | 100 |
Step-by-Step Formulation and Application Protocol
-
Preparation of the Formulation:
-
To a light-blocking container, add the aliphatic urethane acrylate oligomer.
-
While stirring with a high-shear mixer at a moderate speed, slowly add the HDDA and IBOA monomers. Continue mixing until a homogenous solution is formed.
-
In a separate container, dissolve the this compound and ethyl 4-(dimethylamino)benzoate in a small portion of the monomer blend until fully dissolved. This ensures uniform distribution of the photoinitiator package.
-
Add the dissolved photoinitiator solution to the main mixture and continue stirring.
-
Finally, add the leveling agent and mix for an additional 10-15 minutes.
-
Measure and record the viscosity of the final formulation.
-
-
Coating Application:
-
Clean the substrate (e.g., glass panel) with a suitable solvent (e.g., isopropanol) to remove any contaminants.
-
Using a film applicator, apply the coating to the substrate at a controlled thickness (e.g., 25-50 µm).
-
-
UV Curing:
-
Place the coated substrate on the conveyor of the UV curing system.
-
Expose the coating to UV radiation from a medium-pressure mercury vapor lamp. The UV dose can be controlled by varying the belt speed and lamp power. A typical starting dose would be in the range of 500-1500 mJ/cm².
-
Allow the cured coating to cool to room temperature before handling and testing.
-
Figure 2: General workflow for creating and optimizing a UV-curable coating.
Characterization of the Cured Coating
The performance of the cured clearcoat should be evaluated using standard industry test methods.
| Test | ASTM/ISO Method | Purpose |
| Dry Film Thickness | ASTM D7091 | To ensure consistent coating thickness |
| Pendulum Hardness | ASTM D4366 / ISO 1522 | To measure the surface hardness and cure completeness |
| Cross-Hatch Adhesion | ASTM D3359 | To assess the adhesion of the coating to the substrate |
| Solvent Resistance | ASTM D5402 | To evaluate the degree of crosslinking by resistance to solvent wiping |
| Gloss | ASTM D523 | To measure the specular gloss of the coating |
| Yellowness Index | ASTM E313 | To quantify the initial color and color stability upon UV exposure |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Tacky or Undercured Surface | - Insufficient UV dose- Mismatch between lamp spectrum and photoinitiator absorption- Oxygen inhibition- Incorrect photoinitiator/synergist ratio | - Increase UV dose (slower belt speed or higher lamp power)- Ensure the lamp has significant output in the absorption range of the photoinitiator package- Increase amine synergist concentration- Consider a nitrogen inerting atmosphere during curing |
| Poor Adhesion | - Improper substrate cleaning- High shrinkage of the formulation- Incomplete cure at the substrate interface | - Thoroughly clean and degrease the substrate- Adjust the monomer blend to include more flexible or adhesion-promoting monomers- Optimize the UV dose to ensure through-cure |
| Yellowing | - Inherent property of some formulation components- Excessive UV exposure | - Use aliphatic urethane acrylates and non-yellowing monomers- Optimize the UV dose to the minimum required for full cure |
| Surface Defects (e.g., orange peel, pinholes) | - Improper viscosity- Poor leveling- Air entrapment | - Adjust viscosity with monomers- Optimize the type and concentration of the leveling agent- Ensure proper mixing and allow time for de-aeration before application |
Conclusion
This compound presents a valuable tool for the formulation of advanced UV-curable coatings. By understanding its likely function as a Type II photoinitiator and the necessity of incorporating an amine synergist, researchers can develop robust and high-performance coating systems. The provided protocols offer a solid starting point for experimentation, and a systematic approach, such as Design of Experiments, will be key to unlocking the full potential of this photoinitiator in creating coatings with superior properties. Further research into the specific absorption spectrum and photoreactivity of this compound will undoubtedly lead to even more refined and efficient applications.
References
-
MySkinRecipes. This compound. [Link]
-
PubChem. This compound. [Link]
-
BoldChem Tech. UV Photoinitiators for Clear Coatings. [Link]
-
UV+EB Technology. Photoinitiator Selection for LED-Cured Coatings. [Link]
-
Tintoll. Acrylated Amine Synergist, Amine Synergist UV Curing. [Link]
-
Bomar Blog. Introduction to UV Formulations. [Link]
-
PubChem. This compound. [Link]
-
Ciba Specialty Chemicals. Photoinitiators for UV Curing. [Link]
-
ResearchGate. (PDF) Influence of photoinitiator and curing conditions on polymerization kinetics and gloss of UV-cured coatings. [Link]
-
RadTech. Design of Experiment to Achieve Optimum Properties of UV Pigmented Inks. [Link]
-
PubMed. Effect of the Steric Hindrance and Branched Substituents on Visible Phenylamine Oxime Ester Photoinitiators: Photopolymerization Kinetics Investigation through Photo-DSC Experiments. [Link]
- Google Patents.
-
PCI Magazine. New UV Synergist for Improved Photoinitiator Efficiency. [Link]
Sources
- 1. EP2550250B1 - Amine synergists and their use in radiation curing - Google Patents [patents.google.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. This compound | C18H28O2 | CID 7015413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 2,4,6-trimethylbenzoylphenylphosphinic acid ethyl ester- Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Acrylated Amine Synergist, Amine Synergist UV Curing | Tintoll [uvabsorber.com]
- 8. kar.kent.ac.uk [kar.kent.ac.uk]
- 9. US6087413A - UV curable clearcoat compositions and process - Google Patents [patents.google.com]
- 10. pcimag.com [pcimag.com]
- 11. EP2550250A2 - Amine synergists and their use in radiation curing - Google Patents [patents.google.com]
Application Notes and Protocols for the Derivatization of Molecules Using Ethyl 2,4,6-triisopropylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
The derivatization of molecules, particularly primary and secondary amines, is a critical step in analytical chemistry and drug development to enhance analyte properties for separation and detection. This guide provides a comprehensive overview and detailed protocols for the use of ethyl 2,4,6-triisopropylbenzoate as a specialized derivatizing agent. Due to its significant steric hindrance, this reagent offers unique advantages in creating stable, bulky derivatives that can improve chromatographic resolution and provide distinct mass spectrometric signatures. The protocols herein are designed to be robust and reproducible for applications in HPLC and GC-MS analysis, with a focus on the derivatization of chiral and achiral amines.
Introduction: The Strategic Advantage of Steric Hindrance in Derivatization
In the realm of chemical analysis, derivatization is a key strategy to modify an analyte to make it more suitable for a given analytical technique.[1][2] For primary and secondary amines, which are common functional groups in pharmaceuticals and biologically active molecules, derivatization is often essential to improve volatility for gas chromatography (GC) or to enhance detectability for high-performance liquid chromatography (HPLC).[1][2]
This compound stands out as a derivatizing agent due to the profound steric shielding of the ester carbonyl group by the three isopropyl groups on the benzene ring. While this steric hindrance makes the reaction with amines more challenging than with standard, unhindered esters, it imparts several desirable characteristics to the resulting amide derivatives:
-
Enhanced Chromatographic Separation: The bulky triisopropylphenyl group can significantly alter the retention behavior of the analyte, potentially leading to improved resolution from matrix components or other analytes.
-
Creation of Diastereomers from Enantiomers: When a racemic amine is derivatized with a chiral reagent, a pair of diastereomers is formed, which can then be separated on a standard achiral chromatographic column.[3][4] While this compound is achiral, its bulky nature can be advantageous when used in conjunction with chiral catalysts or for creating derivatives with well-defined conformations that may be separable on certain chiral stationary phases.
-
Distinct Mass Spectrometric Fragmentation: The triisopropylbenzoyl group can direct fragmentation in mass spectrometry, leading to characteristic ions that can be used for selective detection and quantification.
-
Increased Stability: The steric bulk around the newly formed amide bond can protect it from hydrolysis, leading to more robust derivatives.
This guide will focus on leveraging these properties through detailed, practical protocols.
The Chemistry of Derivatization: Amide Bond Formation
The core reaction for the derivatization of primary and secondary amines with this compound is the formation of an amide bond. This is a nucleophilic acyl substitution reaction where the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The ethoxy group of the ester serves as the leaving group.
Due to the steric hindrance of this compound, direct reaction with amines is often slow and requires activation or forcing conditions to proceed efficiently. Common strategies to facilitate this reaction include the use of catalysts or conversion of the ester to a more reactive species in situ.
Caption: General reaction scheme for the derivatization of amines with this compound.
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. This compound and many amines are irritants.
Protocol 1: Derivatization of Primary Amines for HPLC Analysis
This protocol describes a robust method for the derivatization of primary amines using this compound, suitable for subsequent analysis by reverse-phase HPLC with UV or MS detection.
Materials:
-
Primary amine sample
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Toluene
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oil bath
-
Nitrogen gas supply
-
HPLC grade acetonitrile and water
-
Formic acid
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the primary amine sample into a clean, dry 2 mL reaction vial.
-
If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reagent Preparation (prepare fresh):
-
Prepare a 0.1 M solution of this compound in anhydrous DMF.
-
Carefully weigh the required amount of 60% NaH dispersion into a separate vial under a nitrogen atmosphere. Wash the NaH three times with anhydrous toluene to remove the mineral oil, decanting the toluene each time. Dry the NaH under a stream of nitrogen.
-
-
Derivatization Reaction:
-
To the vial containing the dry primary amine, add 500 µL of anhydrous DMF.
-
In a separate vial, suspend the washed NaH in 200 µL of anhydrous DMF.
-
Slowly add the NaH suspension to the amine solution at room temperature with stirring. Effervescence (hydrogen gas evolution) should be observed. Allow the reaction to proceed for 15 minutes.
-
Add 1.2 equivalents of the 0.1 M this compound solution to the reaction mixture.
-
Seal the vial tightly and heat the reaction at 80-100 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or a preliminary HPLC injection.
-
-
Work-up:
-
Cool the reaction vial to room temperature.
-
Carefully quench the reaction by the dropwise addition of 100 µL of water to destroy any unreacted NaH.
-
Add 1 mL of ethyl acetate and 1 mL of water to the vial. Vortex thoroughly.
-
Allow the layers to separate and carefully transfer the upper organic layer to a clean vial.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Sample Analysis:
-
Reconstitute the dried derivative in 500 µL of acetonitrile/water (50:50 v/v) with 0.1% formic acid.
-
The sample is now ready for injection into the HPLC system.
-
Rationale for Key Steps:
-
Use of NaH: Sodium hydride is a strong base that deprotonates the primary amine to form the corresponding amide anion. This significantly increases the nucleophilicity of the amine, facilitating the attack on the sterically hindered ester.
-
Anhydrous Conditions: All reagents and solvents must be anhydrous as NaH reacts violently with water. Water can also hydrolyze the ester.
-
Elevated Temperature: The increased temperature provides the necessary activation energy to overcome the steric hindrance of the reaction.
Table 1: HPLC Parameters for Analysis of Derivatized Amines
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50-95% B over 15 minutes, hold at 95% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm or Mass Spectrometry (ESI+) |
Protocol 2: Derivatization of Chiral Primary Amines for GC-MS Analysis
This protocol is designed for the derivatization of chiral primary amines to form diastereomers that can be separated on a standard achiral GC column. This is achieved by using a chiral auxiliary in conjunction with the derivatization reaction.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 2,4,6-triisopropylbenzoate
Welcome to the technical support center for the purification of ethyl 2,4,6-triisopropylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this sterically hindered ester. The methodologies and advice provided herein are grounded in established chemical principles to ensure reliable and reproducible results.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the purification of this compound, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: The crude product is a dark or discolored oil/solid.
Cause: Discoloration often indicates the presence of polymeric or tar-like impurities. These can form during synthesis, especially if strong acid catalysts like sulfuric acid are used at elevated temperatures.[1]
Solution:
-
Activated Carbon Treatment: Before proceeding with more rigorous purification, attempt to remove colored impurities by treating a solution of the crude product with activated carbon.
-
Protocol:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a small amount of activated carbon (approximately 1-2% by weight of the crude product).
-
Gently heat the mixture with stirring for 15-20 minutes.
-
Perform a hot filtration to remove the activated carbon.[2] Be cautious, as the solution may cool and the product could crystallize prematurely in the funnel.[3]
-
-
-
Column Chromatography: If decolorization with carbon is insufficient, column chromatography is a highly effective method for separating the desired ester from colored, high-molecular-weight impurities.
Issue 2: Poor separation of the product from starting materials (2,4,6-triisopropylbenzoic acid and ethanol) is observed.
Cause: Incomplete reaction or inefficient initial work-up can leave significant amounts of unreacted starting materials in the crude product. The polarity differences between the ester, carboxylic acid, and alcohol require specific purification strategies.
Solution:
-
Liquid-Liquid Extraction (Acid-Base Wash): This is the most effective initial step to remove the acidic starting material, 2,4,6-triisopropylbenzoic acid.
-
Protocol:
-
Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or diethyl ether.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.
-
Separate the aqueous layer. Repeat the wash if necessary (monitor the pH of the aqueous layer).
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water and dissolved salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
-
Distillation: To remove the excess ethanol, simple or fractional distillation can be employed before further purification of the higher-boiling ester.[4]
-
Column Chromatography: If starting materials persist after extraction and distillation, column chromatography is the definitive method for separation based on polarity.
Issue 3: The product appears to be an oil, but it is expected to be a solid.
Cause: The presence of impurities can lower the melting point of a compound, causing it to appear as an oil or a low-melting solid. This compound is described as a pale-yellow to yellow solid or liquid, suggesting its melting point may be close to room temperature.
Solution:
-
Recrystallization: This is a powerful technique for purifying solids and can often induce crystallization in oils that are substantially pure.[5]
-
Choosing a Solvent System: The ideal solvent will dissolve the compound when hot but not when cold.[6] For esters, common recrystallization solvents include ethanol, or solvent pairs like hexanes/ethyl acetate or hexanes/acetone.[7]
-
Protocol:
-
Dissolve the crude product in a minimal amount of boiling solvent.[6]
-
If the solution is colored, treat with activated carbon as described in Issue 1.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure crystals rather than a precipitate.[3]
-
Once crystal formation appears to have stopped, cool the flask in an ice bath to maximize yield.[2]
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.[2][5]
-
-
-
High-Vacuum Distillation: For thermally stable, high-boiling point esters, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.[8][9] It is crucial to use a high vacuum to lower the boiling point and prevent thermal decomposition.[9]
Issue 4: Foaming occurs during vacuum distillation.
Cause: Foaming during vacuum distillation can be attributed to the presence of volatile impurities or contamination, such as vacuum grease from the ground glass joints.[9]
Solution:
-
Proper Joint Greasing: To prevent contamination from vacuum grease, it is recommended to use a minimal amount of high-vacuum grease or, alternatively, to grease the joints with the crude ester itself.[9]
-
Anti-Foaming Agents: In persistent cases, the addition of a small amount of a silicone-based anti-foaming agent may be necessary.
-
Gradual Application of Vacuum: Apply the vacuum slowly to allow for the controlled removal of any low-boiling point impurities that may be causing the initial foaming.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
The most common impurities are unreacted starting materials, namely 2,4,6-triisopropylbenzoic acid and ethanol.[9] Additionally, water is a byproduct of the Fischer esterification reaction.[10] If sulfuric acid is used as a catalyst, side products from its reaction with ethanol, such as alkyl hydrogen sulfates, can also be present.[11] High temperatures can lead to the formation of tar or other decomposition products.[1][9]
Q2: What is the best general-purpose purification strategy for this compound?
A multi-step approach is generally most effective. A recommended workflow is:
-
Aqueous Work-up: Perform an acid-base extraction with sodium bicarbonate solution to remove the unreacted carboxylic acid.[9]
-
Solvent Removal: Remove the bulk of the excess ethanol and the extraction solvent by rotary evaporation.
-
Final Purification: Depending on the nature of the remaining impurities, choose one of the following:
Q3: How do I choose the right solvent system for column chromatography?
The ideal solvent system for column chromatography is typically determined by thin-layer chromatography (TLC).[13] The goal is to find a solvent or solvent mixture in which the desired compound has an Rf value of approximately 0.3-0.4. Given that this compound is an ester, it is moderately polar. A common mobile phase would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The exact ratio should be determined experimentally using TLC.
Q4: My Fischer esterification reaction seems to have a low yield. How can I improve it?
The Fischer esterification is an equilibrium reaction.[14] To drive the reaction towards the product and improve the yield, you can:
-
Use an Excess of One Reactant: Typically, the less expensive reactant, in this case, ethanol, is used in large excess and can even serve as the solvent.[15][16]
-
Remove Water: As water is a product, its removal will shift the equilibrium to the right.[10][15] This can be achieved by azeotropic distillation using a Dean-Stark apparatus.[14][15]
Q5: Can I use a different esterification method to avoid some of these purification challenges?
Yes, for sterically hindered esters like this compound, alternative methods might be more suitable. One such method is to first convert the carboxylic acid to its more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, and then react the acid chloride with ethanol.[17] This reaction is generally not reversible and can lead to higher yields and a cleaner crude product, simplifying purification.
III. Data and Protocols
Table 1: Recommended Solvent Systems for Chromatography
| Technique | Stationary Phase | Recommended Mobile Phase (Starting Ratios) | Elution Order of Components |
| TLC/Column | Silica Gel | Hexanes:Ethyl Acetate (95:5 to 80:20) | 1. Ethyl 2,4,6-triisopropylbenzoate2. 2,4,6-Triisopropylbenzoic Acid |
| TLC/Column | Alumina (Neutral) | Hexanes:Diethyl Ether (98:2 to 90:10) | 1. Ethyl 2,4,6-triisopropylbenzoate2. 2,4,6-Triisopropylbenzoic Acid |
Protocol: Column Chromatography Purification
-
Prepare the Column:
-
Select a glass column of appropriate size. A general rule is to use 20-50 times the weight of the crude sample in silica gel.[13]
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 98:2 hexanes:ethyl acetate).[13]
-
Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluting solvent.
-
Carefully add the sample solution to the top of the silica bed.
-
-
Elute the Column:
-
Begin adding the mobile phase to the top of the column.
-
Collect fractions in separate test tubes or vials.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolate the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
IV. Visual Workflows
Caption: Decision workflow for purifying this compound.
V. References
-
US3513078A - Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas. Google Patents.
-
Distilling esters with very high boiling points? - Powered by XMB 1.9.11. Sciencemadness Discussion Board.
-
US3661972A - Purification of high boiling esters. Google Patents.
-
Technical Support Center: Purification of High-Boiling Point Esters. Benchchem.
-
Esters. An Introduction.
-
Column Chromatography. Organic Chemistry at CU Boulder.
-
This compound synthesis. ChemicalBook.
-
21.6: Condensation of Acids with Alcohols- The Fischer Esterification. Chemistry LibreTexts.
-
Column chromatography.
-
Column Chromatography. Organic Chemistry - Jack Westin.
-
Fischer–Speier esterification. Wikipedia.
-
Recrystallization.
-
Fischer Esterification. J&K Scientific LLC.
-
column chromatography & purification of organic compounds. YouTube.
-
Fischer Esterification. Organic Chemistry Portal.
-
Column Chromatography Theory. Chemistry Online @ UTSC.
-
2.1: RECRYSTALLIZATION. Chemistry LibreTexts.
-
Acid to Ester - Common Conditions.
-
This compound. MySkinRecipes.
-
63846-76-4 | this compound. ChemScene.
-
Recrystallization - a CLASSIC technique to purify a SOLID. YouTube.
-
Tips & Tricks: Recrystallization. Department of Chemistry : University of Rochester.
-
Recrystallization | MIT Digital Lab Techniques Manual. YouTube.
-
This compound | 63846-76-4. Sigma-Aldrich.
-
This compound | C18H28O2 | CID 7015413. PubChem.
-
Phosphine-Catalyzed [4 + 2] Annulation. Organic Syntheses Procedure.
-
Synthesis of 1-Bromo-2,4,6-triisopropylbenzene : r/Chempros. Reddit.
-
This compound (C18H28O2). PubChemLite.
-
This compound [P74610]. ChemUniverse.
Sources
- 1. Sciencemadness Discussion Board - Distilling esters with very high boiling points? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Recrystallization [sites.pitt.edu]
- 6. youtube.com [youtube.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. US3513078A - Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. US3661972A - Purification of high boiling esters - Google Patents [patents.google.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. web.uvic.ca [web.uvic.ca]
- 14. Fischer Esterification [organic-chemistry.org]
- 15. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 16. jk-sci.com [jk-sci.com]
- 17. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Optimizing Temperature and Pressure for Ethyl 2,4,6-triisopropylbenzoate Synthesis
Welcome to the technical support center for the synthesis of ethyl 2,4,6-triisopropylbenzoate. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this sterically hindered esterification. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction conditions for maximum yield and purity.
The synthesis of this compound via the classic Fischer esterification pathway presents a significant challenge due to severe steric hindrance. The three bulky isopropyl groups ortho and para to the carboxylic acid on the benzene ring effectively shield the carbonyl carbon from nucleophilic attack by ethanol. This steric impediment dramatically slows down the reaction rate compared to less substituted benzoic acids, necessitating carefully optimized conditions to achieve acceptable yields.[1][2][3] This guide addresses these specific challenges head-on.
Frequently Asked Questions (FAQs)
Q1: Why is my esterification of 2,4,6-triisopropylbenzoic acid proceeding so slowly or not at all?
A1: The primary reason is severe steric hindrance. The two ortho- and one para-positioned isopropyl groups on the 2,4,6-triisopropylbenzoic acid molecule form a protective "pocket" around the carboxylic acid's carbonyl carbon. This makes it physically difficult for the nucleophile, ethanol, to approach and attack the electrophilic carbon, thus increasing the activation energy required for the reaction to proceed.[1][2] Standard Fischer esterification conditions that work for simpler carboxylic acids are often insufficient to overcome this barrier.
Q2: What are the recommended starting parameters for temperature and pressure?
A2: For a standard Fischer esterification, the initial recommended parameters are:
-
Temperature: The reflux temperature of the reaction mixture. If using a large excess of ethanol as both reactant and solvent, this will be approximately 78°C.[4] Higher temperatures can increase the reaction rate, but this must be balanced against the potential for side reactions.[2]
-
Pressure: Ambient atmospheric pressure is the standard for the reaction itself. Applying a vacuum is not recommended during the reaction phase as it would lower the boiling point and remove the alcohol reactant. Reduced pressure is typically reserved for the purification stage (distillation) to remove excess ethanol or isolate the final ester product.[5][6]
Q3: Which acid catalyst is most effective for this sterically hindered reaction?
A3: A strong acid catalyst is essential. The most common and effective choices are:
-
Concentrated Sulfuric Acid (H₂SO₄): A few drops or a catalytic amount (e.g., 5 mol%) is typically sufficient.[6][7]
-
p-Toluenesulfonic Acid (p-TsOH): A solid, non-oxidizing acid that is often easier to handle than sulfuric acid.[4]
These catalysts function by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by the weakly nucleophilic ethanol.[8]
Q4: How can I effectively drive this reversible reaction toward the product side?
A4: Since Fischer esterification is an equilibrium reaction, driving it to completion is critical for achieving a high yield.[2][3][4] There are two primary strategies:
-
Use a Large Excess of a Reactant: The most common approach is to use a large excess of the alcohol (ethanol), which also conveniently serves as the reaction solvent.[4][7] According to Le Châtelier's principle, this shifts the equilibrium towards the formation of the ester.
-
Remove Water as it Forms: The continuous removal of the water byproduct is a highly effective method. This is typically accomplished using a Dean-Stark apparatus, often with a co-solvent like toluene that forms a lower-boiling azeotrope with water, physically removing it from the reaction mixture and preventing the reverse hydrolysis reaction.[1][4]
Troubleshooting Guide: Common Issues & Solutions
| Issue | Potential Cause | Recommended Solution |
| Low to No Yield | 1. Insufficient Catalysis: The reaction is too slow without adequate protonation of the carbonyl group. 2. Equilibrium Not Shifted: Water produced is hydrolyzing the ester back to starting materials.[3] 3. Inadequate Temperature: The reaction lacks sufficient thermal energy to overcome the high activation barrier. | 1. Ensure a catalytic amount of strong acid (H₂SO₄ or p-TsOH) is present.[7] 2. Use a large excess of ethanol (e.g., 10-20 equivalents or as the solvent) OR implement a Dean-Stark trap to remove water.[4] 3. Heat the reaction to a steady reflux. Ensure consistent heating and stirring. |
| Reaction Stalls | 1. Equilibrium Reached: The forward and reverse reaction rates have become equal. 2. Catalyst Deactivation: Although less common with H₂SO₄, excess water can dilute the catalyst's effectiveness. | 1. If not already doing so, switch to a setup with a Dean-Stark apparatus to actively remove water.[1][4] 2. Ensure starting materials are reasonably anhydrous. If the reaction has been running for an extended period, a small, fresh addition of catalyst might be considered. |
| Side Product Formation | 1. Dehydration of Ethanol: At very high temperatures with strong acid, ethanol can dehydrate to form diethyl ether. | 1. Maintain the temperature at the reflux point of the solvent system. Avoid overheating. The goal is to provide enough energy for the esterification without promoting side reactions. |
Experimental Protocols
Protocol 1: Standard Fischer Esterification Using Excess Alcohol
This protocol relies on a large excess of ethanol to drive the reaction equilibrium.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4,6-triisopropylbenzoic acid (1.0 equivalent).
-
Reagents: Add a large excess of anhydrous ethanol (e.g., 20 equivalents, or enough to act as the solvent).
-
Catalyst: Carefully add concentrated sulfuric acid (H₂SO₄) (approx. 0.1 equivalents or 3-5 drops per gram of carboxylic acid).
-
Reaction: Heat the mixture to a gentle reflux (approx. 78°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Due to the steric hindrance, this reaction may require several hours (12-24 hours) to reach completion.
-
Workup: After cooling to room temperature, remove the excess ethanol under reduced pressure. Dilute the residue with diethyl ether and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases, and finally with brine.[4][7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude ester by column chromatography or vacuum distillation.[6]
Protocol 2: Esterification with Azeotropic Water Removal (Dean-Stark)
This is often the more effective method for sterically hindered substrates.
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Add 2,4,6-triisopropylbenzoic acid (1.0 equivalent) and a magnetic stir bar to the flask.
-
Reagents: Add ethanol (a moderate excess, e.g., 3-5 equivalents) and a solvent that forms an azeotrope with water, such as toluene or benzene. The solvent should be filled to a level that allows it to cycle through the Dean-Stark trap.
-
Catalyst: Add p-toluenesulfonic acid (p-TsOH) (0.05 - 0.1 equivalents).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark arm. The denser water will separate and collect in the bottom of the arm, while the toluene will overflow and return to the reaction flask.
-
Monitoring: Monitor the reaction by observing the amount of water collected in the trap. When the theoretical amount of water has been collected and no more is being produced, the reaction is complete.
-
Workup & Purification: Cool the reaction mixture. Wash the organic solution with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the product as described in Protocol 1.
Data & Visualization
Table 1: Summary of Optimization Parameters
| Parameter | Standard Method (Excess EtOH) | High-Efficiency Method (Dean-Stark) | Rationale & Key Considerations |
| Temperature | Reflux (~78°C) | Reflux of Toluene/EtOH mixture (~80-110°C) | Higher temperature increases reaction rate but must be controlled to prevent side reactions.[2][9] |
| Pressure | Atmospheric | Atmospheric | Reduced pressure is used for purification, not during the reaction.[5] |
| Catalyst | H₂SO₄ or p-TsOH (catalytic) | p-TsOH (catalytic) | Strong acid is required to activate the sterically hindered carbonyl group.[4][6] |
| Key Strategy | Mass action (excess ethanol) | Removal of water byproduct | Removing water is often more effective for driving the equilibrium to completion in difficult cases.[1][4] |
| Typical Time | 12 - 48 hours | 4 - 12 hours | Active water removal significantly shortens reaction time. |
Diagram 1: Fischer Esterification Mechanism
Caption: Mechanism of acid-catalyzed Fischer Esterification.
Diagram 2: Experimental Optimization Workflow
Caption: Decision workflow for optimizing the esterification.
References
-
Gómez, M., et al. Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. Scielo. Available from: [Link]
-
MDPI. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Available from: [Link]
-
PMC. Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. Available from: [Link]
-
Dorf Ketal. Catalysts for Esterification and Transesterification Reactions. Available from: [Link]
- Google Patents. US6235924B1 - Continuous process for preparing benzoic acid esters.
-
MySkinRecipes. This compound. Available from: [Link]
-
ChemBAM. Kinetics of Ester Formation via Fischer Esterification. Available from: [Link]
-
Unknown. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available from: [Link]
-
Unknown. 22. The Fischer Esterification. Available from: [Link]
- Google Patents. US4304925A - Process for purifying esters.
-
American Chemical Society. Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. Available from: [Link]
-
Organic Syntheses. Phosphine-Catalyzed [4 + 2] Annulation. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
ResearchGate. Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Available from: [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. Available from: [Link]
-
MDPI. Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin. Available from: [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]
-
YouTube. Ester Preparation and Reactivity. Available from: [Link]
-
YouTube. 20.8 Synthesis and Reactions of Esters. Available from: [Link]
-
YouTube. Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Available from: [Link]
-
Royal Society of Chemistry. Synthesis of (E)-1-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted benzenes from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol. Available from: [Link]
-
PubChemLite. This compound (C18H28O2). Available from: [Link]
-
ResearchGate. ChemInform Abstract: Design and Synthesis of (E)-1-(3-Ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted Benzenes from 1-(2,6,6-Trimethylcyclohex-1-enyl)ethanol. Available from: [Link]
-
PubMed. Design and synthesis of (E)-1-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted benzenes from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol. Available from: [Link]
Sources
- 1. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 2. mdpi.com [mdpi.com]
- 3. athabascau.ca [athabascau.ca]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. US6235924B1 - Continuous process for preparing benzoic acid esters - Google Patents [patents.google.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 2,4,6-triisopropylbenzoate
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of ethyl 2,4,6-triisopropylbenzoate. This document provides in-depth troubleshooting advice, validated protocols, and a mechanistic understanding of the common hurdles associated with this specific esterification.
The esterification of 2,4,6-triisopropylbenzoic acid presents a significant synthetic challenge primarily due to severe steric hindrance. The two ortho-isopropyl groups effectively shield the carboxylic acid's carbonyl carbon, impeding the nucleophilic attack by ethanol. This guide will address the common failures stemming from this structural feature and provide robust solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Fischer esterification of 2,4,6-triisopropylbenzoic acid resulted in extremely low (<10%) yield or recovery of only starting material. What is the primary cause?
A1: This is the most common issue and is almost certainly due to the profound steric hindrance imposed by the two ortho-isopropyl groups on the benzoic acid.[1][2]
-
Mechanistic Explanation: The Fischer esterification begins with the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[3][4] Subsequently, the oxygen of the alcohol (ethanol) acts as a nucleophile and attacks this carbon.[5] In the case of 2,4,6-triisopropylbenzoic acid, the bulky isopropyl groups physically block the trajectory of the incoming ethanol molecule, drastically reducing the rate of this key bond-forming step.[2] Standard reaction times are often insufficient to achieve meaningful conversion.
// Invisible nodes for positioning arrows node [shape=point, width=0.01, height=0.01]; p1; p2;
// Positioning blockage text {rank=same; "acid"; p1; p2;} p1 -> "blockage" [style=invis]; p2 -> "blockage" [style=invis];
// Blockage arrows edge [color="#EA4335", arrowhead="tee", penwidth=2.5]; "blockage" -> "acid" [headlabel="", taillabel=""];
} caption { label = "Fig. 1: Steric hindrance from ortho-isopropyl groups blocking ethanol's attack."; fontsize = 10; fontname = "Arial"; }
A secondary, yet crucial, factor is the reversible nature of the reaction. Fischer esterification is an equilibrium process that produces water as a byproduct.[6][7] If water is not actively removed from the reaction mixture, the reverse reaction (ester hydrolysis) will occur, preventing the accumulation of the desired ester product.[8]
Q2: How can I modify my experimental conditions to overcome low yield in this Fischer esterification?
A2: To drive this challenging reaction forward, you must employ more forcing conditions that address both the steric hindrance and the reaction equilibrium.
-
Maximize Reaction Time and Temperature: Refluxing for a standard 2-4 hours is insufficient. For sterically hindered substrates, reaction times of 24-72 hours may be necessary to achieve acceptable conversion.[1] The reaction should be performed at the boiling point of the alcohol (ethanol) or a higher-boiling solvent if used.
-
Employ a Large Excess of Alcohol: Using ethanol as the solvent (a large excess) shifts the reaction equilibrium towards the product side, according to Le Châtelier's Principle.[3][9] A 10-fold to 50-fold excess is common.
-
Actively Remove Water: This is the most effective strategy to drive the equilibrium. Using a Dean-Stark apparatus with a suitable solvent (like toluene or cyclohexane) that forms a lower-boiling azeotrope with water is highly recommended.[10][11] As the azeotrope condenses, the water separates and is collected in the trap, while the solvent returns to the reaction flask, continuously removing the water byproduct.[12]
-
Select an Appropriate Acid Catalyst: While sulfuric acid is common, it can cause side reactions at high temperatures.[1] Consider the alternatives in the table below.
| Catalyst | Concentration | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | 5-10 mol% | Inexpensive, strong acid, and a good dehydrating agent.[13] | Can cause charring and sulfonation of the aromatic ring at high temperatures.[1] |
| p-Toluenesulfonic Acid (TsOH) | 5-10 mol% | Strong acid, crystalline solid (easy to handle), less prone to causing charring. | More expensive than H₂SO₄. |
| Hydrochloric Acid (HCl) | Gas or solution | Effective catalyst. | Volatile, can escape during reflux; corrosive. |
// Nodes A [label="Carboxylic Acid + Alcohol", fillcolor="#FFFFFF", style=filled]; B [label="Protonation of Carbonyl\n(Acid Catalyst)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; C [label="Activated Carbonyl\n(Oxocarbenium ion)", fillcolor="#FFFFFF", style=filled]; D [label="Nucleophilic Attack\nby Alcohol", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; E [label="Tetrahedral Intermediate", fillcolor="#FFFFFF", style=filled]; F [label="Proton Transfer", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; G [label="Elimination of Water\n(Rate-Limiting for Hindered Substrates)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; H [label="Protonated Ester", fillcolor="#FFFFFF", style=filled]; I [label="Deprotonation", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; J [label="Ester + Regenerated Catalyst", fillcolor="#FFFFFF", style=filled];
// Edges A -> B [label=" H⁺ "]; B -> C; C -> D [label=" R'-OH"]; D -> E; E -> F; F -> G [label=" -H₂O"]; G -> H; H -> I [label=" -H⁺ "]; I -> J;
// Reversibility edge [style=dashed, dir=back, constraint=false, color="#5F6368"]; E -> D; G -> F; I -> H; } caption { label = "Fig. 2: Fischer esterification mechanism. The nucleophilic attack (D) and subsequent steps are slowed by steric hindrance."; fontsize = 10; fontname = "Arial"; }
Q3: I am considering an alternative to Fischer esterification. What is a more reliable method for this hindered substrate?
A3: For severely hindered acids, a two-step approach involving the formation of a highly reactive acyl chloride intermediate is often superior.
-
Step 1: Formation of 2,4,6-triisopropylbenzoyl chloride: React the 2,4,6-triisopropylbenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction is generally fast and not significantly impeded by steric hindrance.
-
Step 2: Esterification of the Acyl Chloride: The resulting acyl chloride is much more electrophilic than the parent carboxylic acid. It will react readily with ethanol, often at room temperature or with gentle heating, to form the desired ester. A non-nucleophilic base like pyridine or triethylamine is typically added to scavenge the HCl byproduct.
This method avoids the unfavorable equilibrium of the Fischer esterification and provides much higher yields for sterically demanding substrates.
Experimental Protocols
Protocol 1: Optimized Fischer-Speier Esterification using a Dean-Stark Apparatus
This protocol is designed to maximize yield by actively removing water.
-
Apparatus Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried.
-
Reagent Charging: To the flask, add 2,4,6-triisopropylbenzoic acid (10.0 g, 40.3 mmol), 100 mL of toluene, and 25 mL of absolute ethanol (428 mmol, ~10 eq.).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (1.1 mL, 20.1 mmol, 0.5 eq.) or p-toluenesulfonic acid monohydrate (3.8 g, 20.1 mmol, 0.5 eq.).
-
Reaction: Heat the mixture to a vigorous reflux using a heating mantle. Toluene and water will begin to collect in the Dean-Stark trap. Continue refluxing for 24-48 hours, or until no more water is observed collecting in the trap.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of diethyl ether and 100 mL of water.
-
Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution!) until the aqueous layer is basic, followed by 100 mL of brine.[14][15]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.[16]
Protocol 2: Acyl Chloride Route for Hindered Esterification
This two-step protocol offers a high-yield alternative.
Step A: Synthesis of 2,4,6-triisopropylbenzoyl chloride
-
Setup: In a fume hood, equip a 100 mL round-bottom flask with a stir bar and reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a drying tube with NaOH pellets) to handle HCl and SO₂ fumes.
-
Reaction: Add 2,4,6-triisopropylbenzoic acid (10.0 g, 40.3 mmol) to the flask. Carefully add thionyl chloride (8.8 mL, 121 mmol, 3 eq.).
-
Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction is complete when gas evolution ceases.
-
Isolation: Allow the mixture to cool. Remove the excess thionyl chloride by distillation or under reduced pressure (using a vacuum pump protected by a cold trap and a base trap). The crude 2,4,6-triisopropylbenzoyl chloride can often be used directly in the next step.
Step B: Esterification
-
Setup: Place the crude acyl chloride in a 250 mL flask with a stir bar under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Dissolve the acyl chloride in 100 mL of anhydrous dichloromethane. Cool the flask in an ice bath. Slowly add a solution of absolute ethanol (5.9 mL, 101 mmol, 2.5 eq.) and pyridine (4.9 mL, 60.5 mmol, 1.5 eq.).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup & Purification: Quench the reaction by adding 50 mL of 1 M HCl. Separate the organic layer and wash it with water and brine. Dry over Na₂SO₄, filter, and concentrate. Purify as described in Protocol 1.
Troubleshooting Workflow
// Nodes start [label="Start: Low/No Yield of Ester", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sterics [label="Is the substrate\n2,4,6-triisopropylbenzoic acid?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; steric_issue [label="Primary Cause:\nSevere Steric Hindrance", fillcolor="#F1F3F4", style=filled, color="#EA4335", fontcolor="#202124"]; equilibrium_issue [label="Secondary Cause:\nUnfavorable Equilibrium", fillcolor="#F1F3F4", style=filled, color="#4285F4", fontcolor="#202124"];
solution_time [label="Solution 1:\nIncrease Reflux Time\n(24-72h)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_water [label="Solution 2:\nActively Remove H₂O\n(Dean-Stark Trap)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_reagent [label="Solution 3:\nUse Large Excess\nof Ethanol", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_alternative [label="Alternative Strategy:\nConvert to Acyl Chloride First", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_sterics; check_sterics -> steric_issue [label="Yes"]; steric_issue -> equilibrium_issue [style=dashed]; steric_issue -> solution_time; steric_issue -> solution_alternative; equilibrium_issue -> solution_water; equilibrium_issue -> solution_reagent; } caption { label = "Fig. 3: Decision tree for troubleshooting the synthesis of this compound."; fontsize = 10; fontname = "Arial"; }
References
-
Master Organic Chemistry. (2022). Fischer Esterification. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. [Link]
-
Grokipedia. (n.d.). Dean–Stark apparatus. [Link]
-
Leah4sci. (2017). Mechanism of the Fischer Esterification in Organic Chemistry. YouTube. [Link]
-
University of Michigan. (n.d.). Fischer Esterification. [Link]
-
Patsnap. (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. [Link]
-
Wikipedia. (n.d.). Dean–Stark apparatus. [Link]
-
University of Wisconsin-Madison. (n.d.). Types of Organic Reactions- Esterification Using a Dean-Stark Trap. [Link]
-
Orick Médico Sarl. (n.d.). Dean-Stark Apparatus. [Link]
-
Scoilnet. (n.d.). Dean Stark Apparatus. [Link]
-
Quora. (2019). In Fischer esterification, is the presence of an acid necessary?. [Link]
-
International Journal of Science and Technology Research. (n.d.). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. [Link]
-
University of Missouri–St. Louis. (n.d.). Experiment 22 – The Fischer Esterification. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
Organic Syntheses. (2009). Phosphine-Catalyzed [4 + 2] Annulation. [Link]
-
Odinity. (2014). Fischer Esterification. [Link]
-
YouTube. (2024). Steric Hindrance | Esterification | Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cerritos.edu [cerritos.edu]
- 10. grokipedia.com [grokipedia.com]
- 11. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 12. orickmedicosarl.com [orickmedicosarl.com]
- 13. quora.com [quora.com]
- 14. community.wvu.edu [community.wvu.edu]
- 15. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
stability of ethyl 2,4,6-triisopropylbenzoate under different conditions
Welcome to the comprehensive technical guide on the stability of ethyl 2,4,6-triisopropylbenzoate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this sterically hindered ester. Here, you will find in-depth answers to common questions, troubleshooting guides for potential experimental challenges, and detailed protocols to assess the stability of this compound under various conditions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of this compound.
Q1: Why is this compound exceptionally stable to hydrolysis compared to other esters?
A1: The remarkable stability of this compound stems from significant steric hindrance around the carbonyl group. The two isopropyl groups in the ortho positions of the benzene ring effectively shield the electrophilic carbonyl carbon from nucleophilic attack by water or hydroxide ions.[1] This steric blockade increases the activation energy for hydrolysis, rendering the reaction exceptionally slow under standard conditions.[1]
Q2: I am attempting to hydrolyze this compound to its corresponding carboxylic acid using standard aqueous NaOH or HCl, but I am observing little to no product formation. Is this expected?
A2: Yes, this is a very common observation. Due to the pronounced steric hindrance previously mentioned, both alkaline (saponification) and acid-catalyzed hydrolysis are significantly impeded.[2] Traditional methods that work for less hindered esters will likely fail or give very low yields with this substrate.[2] Harsh conditions, such as high temperatures and prolonged reaction times, are often necessary to achieve any appreciable conversion, and even then, the yields can be unsatisfactory.[1]
Q3: What are the primary degradation pathways for this compound under forced degradation conditions?
A3: The primary degradation pathway under both acidic and basic conditions is hydrolysis to 2,4,6-triisopropylbenzoic acid and ethanol. However, the mechanism can differ, especially under basic conditions.
-
Under Basic Conditions (Saponification): The typical pathway for ester hydrolysis is nucleophilic acyl substitution (BAc2 mechanism), where a hydroxide ion attacks the carbonyl carbon.[3] For this compound, this is sterically disfavored. An alternative, albeit less common, pathway is the SN2 attack of the hydroxide ion on the ethyl group's alpha-carbon (BAl2 mechanism), leading to the cleavage of the alkyl-oxygen bond.[3] This becomes more plausible with sterically hindered esters.
-
Under Acidic Conditions: Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. While also slowed by steric hindrance, this is the expected degradation route in an acidic environment.
-
Oxidative and Thermal Conditions: Information on specific degradation products under oxidative and thermal stress is less common in the literature for this specific molecule. However, general degradation of similar aromatic compounds might involve oxidation of the isopropyl groups or decarboxylation at very high temperatures.
Q4: Are there any recommended starting points for achieving successful hydrolysis of this compound?
A4: For successful hydrolysis, more forcing conditions or alternative methodologies are required. Consider the following approaches:
-
High-Temperature Aqueous Base: Refluxing with a high concentration of NaOH or KOH in a mixture of water and a co-solvent (like ethanol or dioxane) for an extended period (24-48 hours or longer) may yield the desired product.[4]
-
Non-Aqueous Saponification: A milder and often more effective method involves using a non-aqueous solvent system. For instance, using NaOH in a mixture of methanol and dichloromethane (e.g., 1:9) at room temperature can significantly accelerate the saponification of sterically hindered esters.[2][5] This is because the hydroxide ion is poorly solvated in such a medium, making it a more potent nucleophile.[2]
-
Microwave-Assisted Hydrolysis: Microwave irradiation can dramatically reduce reaction times by rapidly heating the reaction mixture to high temperatures and pressures.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Hydrolysis Yield | 1. Insufficiently Forcing Conditions: As detailed in the FAQs, standard conditions are often ineffective. 2. Incomplete Reaction: The reaction may not have reached equilibrium or completion due to steric hindrance. 3. Substrate Insolubility: The ester may not be fully dissolved in the reaction medium, limiting its contact with the reagent.[1] | 1. Increase Reaction Time and Temperature: Monitor the reaction over a longer period and consider increasing the temperature. 2. Use a Co-solvent: Employ a co-solvent like THF or dioxane to improve the solubility of the ester in aqueous media. 3. Switch to a Non-Aqueous System: As described in FAQ A4, a non-aqueous approach with NaOH in MeOH/CH2Cl2 can be highly effective.[2][5] |
| Formation of an Unexpected Byproduct | 1. Transesterification: If using an alcohol other than ethanol as a solvent or co-solvent under basic conditions, you may observe the formation of a new ester instead of the carboxylic acid.[1] 2. Degradation of Other Functional Groups: If your molecule contains other sensitive functional groups, the harsh conditions required for hydrolysis may cause their degradation.[1] | 1. Avoid Reactive Solvents: Use a non-alcoholic co-solvent like THF or dioxane if transesterification is a concern. 2. Attempt Milder Conditions: Explore non-aqueous saponification or other milder hydrolysis techniques to preserve sensitive functionalities.[2] |
| Difficulty in Product Isolation | 1. Incomplete Acidification: After saponification, the product exists as the carboxylate salt. Incomplete acidification will result in poor extraction into an organic solvent. 2. Emulsion Formation during Extraction: The presence of both the carboxylate salt and the free carboxylic acid can lead to the formation of emulsions during workup. | 1. Ensure Complete Protonation: After basic hydrolysis, acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~1-2 to ensure complete conversion of the carboxylate to the carboxylic acid.[4] 2. Brine Wash: During extraction, wash the organic layer with brine (saturated NaCl solution) to help break up emulsions.[6] |
Section 3: Experimental Protocols
Here are detailed, step-by-step protocols for assessing the stability of this compound.
Protocol 1: Forced Degradation Study - Basic Hydrolysis (Saponification)
This protocol outlines a robust method for hydrolyzing the sterically hindered ester under basic conditions.
Objective: To determine the rate and extent of degradation of this compound under basic conditions.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Dichloromethane (CH2Cl2)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Analytical instrumentation (e.g., HPLC, GC-MS)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a 9:1 mixture of dichloromethane and methanol.
-
Initiate Reaction: Add a solution of NaOH (e.g., 2-5 equivalents) in methanol to the flask.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by taking aliquots at regular time intervals (e.g., 1, 2, 4, 8, 24 hours). Quench the aliquots with 1M HCl and analyze by a suitable chromatographic method (HPLC or GC) to determine the remaining amount of the starting material and the formation of 2,4,6-triisopropylbenzoic acid.
-
Workup (upon completion): a. Acidify the reaction mixture to pH ~1-2 with 1M HCl. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).[6] c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6] d. Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude 2,4,6-triisopropylbenzoic acid.
-
Analysis: Characterize the product by techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Analytical Method for Monitoring Degradation
This protocol provides a general framework for developing an HPLC method to quantify this compound and its primary degradant, 2,4,6-triisopropylbenzoic acid.
Objective: To establish a reliable analytical method for separating and quantifying the parent ester and its hydrolysis product.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
Start with a high percentage of Mobile Phase A.
-
Ramp up to a high percentage of Mobile Phase B over several minutes to elute the more nonpolar ester.
-
Hold at a high percentage of Mobile Phase B to ensure elution.
-
Return to initial conditions and allow the column to re-equilibrate.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the λmax of the aromatic ring (e.g., ~230 nm).
-
Injection Volume: 10 µL
Sample Preparation:
-
Dilute the samples from the forced degradation study in a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the detector.
-
Filter the samples through a 0.45 µm syringe filter before injection.
Section 4: Visualizations
Diagram 1: Hydrolysis of a Sterically Hindered Ester
This diagram illustrates the challenge of hydrolyzing a sterically hindered ester like this compound.
Caption: Comparison of BAc2 and BAl2 hydrolysis pathways.
References
- Benchchem. Technical Support Center: Hydrolysis of Sterically Hindered Esters.
- Arkivoc. Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
- PubChem. This compound.
- Chemistry Stack Exchange. Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate.
- operachem. Saponification-Typical procedures.
- ResearchGate. Saponification Process and Soap Chemistry.
- Organic Syntheses Procedure. 5H-Indazolo-[3,2-b]benzo[d]-1,3-oxazine.
- ResearchGate. Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
Sources
Technical Support Center: Navigating Scale-Up Challenges for Ethyl 2,4,6-Triisopropylbenzoate Synthesis
Welcome to the technical support center for the synthesis of ethyl 2,4,6-triisopropylbenzoate. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this reaction. Here, we will address common challenges and provide practical, field-tested solutions to help you optimize your process, improve yields, and ensure the purity of your final product. The inherent steric hindrance of the 2,4,6-triisopropylbenzoyl moiety presents unique challenges not typically encountered in standard esterifications. This guide will provide the necessary insights to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and cost-effective method for synthesizing this compound is the Fischer-Speier esterification.[1][2] This reaction involves the acid-catalyzed esterification of 2,4,6-triisopropylbenzoic acid with ethanol.[2]
Q2: Why is the esterification of 2,4,6-triisopropylbenzoic acid so challenging?
The primary challenge lies in the significant steric hindrance posed by the two isopropyl groups in the ortho positions of the benzoic acid.[3] These bulky groups physically obstruct the approach of the ethanol nucleophile to the carbonyl carbon of the carboxylic acid, thereby slowing down the reaction rate and often leading to incomplete conversion under standard conditions.[3]
Q3: What are the key parameters to control for a successful scale-up of the Fischer-Speier esterification of this hindered acid?
For a successful scale-up, you need to focus on shifting the reaction equilibrium towards the product. The key parameters to control are:
-
Reagent Stoichiometry: A large excess of the alcohol (ethanol) is often used to drive the reaction forward.[1][4]
-
Water Removal: The removal of water, a byproduct of the reaction, is crucial to prevent the reverse hydrolysis reaction.[1][4][5] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus.
-
Catalyst Choice and Loading: Strong acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used.[1][6] The catalyst loading needs to be optimized for the specific scale of the reaction.
-
Reaction Temperature and Time: The reaction is typically conducted at reflux temperature to ensure a reasonable reaction rate.[6] Reaction times can vary from a few hours to over 24 hours depending on the scale and other conditions.[1][3]
Q4: Are there alternative methods to synthesize this compound if the Fischer-Speier esterification proves to be inefficient?
Yes, for highly hindered esters where the Fischer-Speier method gives low yields, alternative methods can be employed.[4] One effective approach is a two-step process involving the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the alcohol.[3][4] Another milder alternative is the Steglich esterification, which uses a coupling agent like dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid.[3][5]
Troubleshooting Guide
This section addresses specific issues that you might encounter during the scale-up of this compound synthesis.
Problem 1: Low Yield or Incomplete Conversion
Q: My reaction has stalled, and I'm observing a significant amount of unreacted 2,4,6-triisopropylbenzoic acid even after prolonged reaction time. What could be the cause and how can I fix it?
A: This is a classic issue when dealing with sterically hindered acids. The root cause is often an unfavorable reaction equilibrium or insufficient activation of the carboxylic acid.
Causality and Solutions:
-
Insufficient Water Removal: The presence of water will drive the equilibrium back towards the starting materials.
-
Troubleshooting Step: Ensure your Dean-Stark trap is functioning correctly and that there are no leaks in your system. Use a solvent that forms an efficient azeotrope with water, such as toluene.[1]
-
-
Inadequate Catalyst Activity or Loading: The catalyst may be old, or the concentration might be too low for the scale of your reaction.
-
Sub-optimal Temperature: If the reaction temperature is too low, the activation energy barrier, which is already high due to steric hindrance, will not be sufficiently overcome.
-
Troubleshooting Step: Ensure the reaction mixture is maintained at a vigorous reflux.[6]
-
-
Insufficient Excess of Ethanol: Le Chatelier's principle dictates that an excess of a reactant will push the equilibrium towards the products.
Experimental Protocol: Optimizing a Fischer-Speier Esterification
-
Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Reagents: To the flask, add 2,4,6-triisopropylbenzoic acid (1.0 eq.), a 5-10 fold molar excess of ethanol, and a suitable solvent like toluene.
-
Catalyst: Carefully add the acid catalyst (e.g., concentrated H₂SO₄, 5 mol%).[3]
-
Reaction: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: After cooling, dilute the reaction mixture with an organic solvent like diethyl ether. Wash sequentially with water, saturated sodium bicarbonate solution to neutralize the excess acid, and then brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can then be purified by vacuum distillation or column chromatography.
Problem 2: Difficult Purification and Side Product Formation
Q: After the workup, my crude product shows multiple spots on the TLC plate, making purification difficult. What are the likely side products and how can I minimize their formation?
A: Side product formation in Fischer esterification can arise from impurities in the starting materials or from competing reaction pathways, especially under harsh acidic conditions and high temperatures.
Likely Side Products and Mitigation Strategies:
-
Dehydration of Ethanol: At high temperatures, the strong acid catalyst can dehydrate ethanol to form diethyl ether. This is generally a minor side product but can complicate solvent removal.
-
Mitigation: Careful temperature control can minimize this.
-
-
Self-Condensation Products: While less common for benzoic acids, the possibility of side reactions between two molecules of the starting material or product cannot be entirely ruled out under harsh conditions.[7]
-
Mitigation: Using the minimum effective amount of catalyst and reaction time can help prevent the formation of these impurities.
-
-
Impurities in Starting Materials: The presence of impurities in the starting 2,4,6-triisopropylbenzoic acid or ethanol can lead to the formation of other esters or byproducts.[7]
-
Mitigation: Always use high-purity starting materials. It is good practice to analyze the purity of your starting materials before commencing the reaction.
-
Data Presentation: Typical Reaction Conditions and Outcomes
| Method | Key Reagents | Typical Yield (%) | Reaction Time (hours) | Key Advantages/Disadvantages |
| Modified Fischer-Speier | Conc. H₂SO₄, excess EtOH, Toluene | 60-80% | 12-24 | Cost-effective, but can be slow and require harsh conditions.[3] |
| Acyl Chloride Formation | SOCl₂ or (COCl)₂, then EtOH, Pyridine | >90% | 2-6 | High yield and fast, but requires an extra step and handling of corrosive reagents.[3] |
| Steglich Esterification | DCC, DMAP, EtOH | 80-95% | 12-24 | Mild conditions suitable for sensitive substrates, but DCC can be an allergen and the urea byproduct can be difficult to remove.[3] |
Problem 3: Product Isolation and Purity Issues
Q: I'm struggling to completely remove the unreacted carboxylic acid from my product. What is the most effective purification strategy?
A: The acidic nature of the unreacted 2,4,6-triisopropylbenzoic acid allows for its straightforward removal with a basic wash during the workup.
Effective Purification Workflow:
-
Initial Quenching: After the reaction is complete, cool the mixture and dilute it with a water-immiscible organic solvent such as ethyl acetate or diethyl ether.[6]
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water to remove the bulk of the ethanol and any water-soluble byproducts.
-
Basic Wash: The crucial step is to wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[3][6] This will convert the acidic 2,4,6-triisopropylbenzoic acid into its water-soluble sodium salt, which will partition into the aqueous layer. Repeat this wash until no more gas evolution (CO₂) is observed.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water and aid in breaking up emulsions.[3]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.[6]
-
Final Purification: The resulting crude this compound can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Visualization of the Purification Workflow
Caption: A typical purification workflow for the isolation of this compound.
Visualization of the Fischer-Speier Reaction Mechanism
Caption: The key steps in the Fischer-Speier esterification mechanism.[5][8]
References
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Fischer Esterification. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Arkivoc. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
PubMed. (n.d.). Preparation of highly hindered steroid esters: application of some newer methods of esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]
-
YouTube. (2021). 20.8 Synthesis and Reactions of Esters | Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Retrieved from [Link]
- Google Patents. (n.d.). US8022244B2 - Method for producing benzoic acid esters.
-
Organic Syntheses. (n.d.). Phosphine-Catalyzed [4 + 2] Annulation - Organic Syntheses Procedure. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C18H28O2). Retrieved from [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. iajpr.com [iajpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Alternative Solvents for Improved Reaction Kinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for leveraging alternative solvents to enhance reaction kinetics. Moving beyond conventional solvents can unlock significant improvements in reaction speed, yield, and selectivity, but it also presents unique challenges. This resource provides troubleshooting guidance and frequently asked questions to navigate these complexities effectively.
Frequently Asked Questions (FAQs)
Q1: Why should I consider an alternative solvent? My current process works.
A1: While a functional process is valuable, "functional" does not mean "optimal." Switching to an alternative solvent can offer numerous advantages beyond simply dissolving reactants.[1] These include:
-
Accelerated Reaction Rates: A different solvent can dramatically increase reaction speed by orders of magnitude by stabilizing transition states or better solvating reactants.[2][3] For example, an SN2 reaction is famously 10 million times faster in DMF than in methanol.[2]
-
Improved Yield and Selectivity: The choice of solvent can influence reaction pathways, potentially minimizing side reactions and favoring the formation of the desired product.[3][4]
-
Enhanced Sustainability ("Green Chemistry"): Many conventional solvents are volatile organic compounds (VOCs) with significant health and environmental impacts.[5][6] Alternatives like water, supercritical CO₂, ionic liquids (ILs), or deep eutectic solvents (DESs) offer a more sustainable profile, being less toxic, biodegradable, or derived from renewable sources.[7][8][9][10][11]
-
Access to Novel Reactivity: Solvents like DESs and ILs can dissolve a wide range of organic and inorganic species, creating unique reaction environments that are not possible with traditional solvents.[12]
Q2: What is the most critical solvent property affecting reaction kinetics?
A2: Polarity is arguably the most influential factor.[1] However, its effect is highly dependent on the reaction mechanism. A key principle is that solvents stabilize species of similar polarity .
-
For reactions forming a charged transition state from neutral reactants (e.g., SN1 reactions): Increasing solvent polarity will stabilize the charged transition state more than the reactants, lowering the activation energy and accelerating the reaction.[1][3][13][14]
-
For reactions where charge is dispersed or neutralized in the transition state: Increasing solvent polarity will stabilize the charged reactants more than the transition state, increasing the activation energy and slowing the reaction.[13]
-
For reactions with little change in charge between reactants and the transition state: A change in solvent polarity will have a minimal effect on the rate.[13]
Beyond polarity, properties like hydrogen bonding capability (protic vs. aprotic), viscosity, and boiling point are also critical.[2][15] For instance, polar protic solvents can hydrogen bond with and "cage" strong nucleophiles, reducing their reactivity in SN2 reactions.[2][16][17] This is why polar aprotic solvents like DMSO or DMF are often preferred for these reactions.[16][18]
Q3: What are Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs)?
A3: DESs and ILs are often grouped as "designer solvents" because their properties can be finely tuned.
-
Ionic Liquids (ILs): These are salts with melting points below 100°C. They are composed entirely of ions and are known for their negligible vapor pressure, high thermal stability, and ability to dissolve a wide array of compounds.[8][9]
-
Deep Eutectic Solvents (DESs): These are mixtures of two or more solid compounds (a hydrogen bond acceptor and a hydrogen bond donor) that, when combined, form a liquid with a much lower melting point than any of the individual components.[10] They share many benefits with ILs, such as low volatility, but are often cheaper, easier to prepare, and can be made from natural, biodegradable sources like choline chloride and urea.[12][19][20][21]
Both solvent classes offer unique environments for catalysis and can lead to significant rate enhancements.[12][22][23]
Troubleshooting Guide
Problem: The reaction is too slow or has stalled.
Potential Cause 1: Poor Solubility of Reactants
-
Explanation: For a reaction to occur, molecules must collide. If one or more of your starting materials are not fully dissolved, the effective concentration in the solution is low, leading to a slow reaction rate.[1][15][24][25]
-
Solution:
-
Visual Check: Ensure the reaction mixture is a homogeneous solution at the reaction temperature.
-
Solvent Change: Select a solvent with a polarity that better matches your reactants. "Like dissolves like" is a fundamental starting point.[26]
-
Consider Solvent Mixtures: Sometimes, a mixture of two solvents can provide the ideal solubility profile that a single solvent cannot.[24]
-
Alternative Solvents: For particularly difficult-to-dissolve compounds, consider highly versatile solvents like DMF, DMSO, or a suitable DES, which can dissolve a broad range of organic materials and inorganic salts.[25]
-
Potential Cause 2: Suboptimal Solvent Polarity for the Transition State
-
Explanation: As discussed in the FAQs, the solvent's polarity plays a crucial role in stabilizing or destabilizing the reaction's transition state (TS). An incorrect choice can significantly increase the activation energy barrier. For example, running an SN1 reaction in a nonpolar solvent will be extremely slow because the highly polar carbocation intermediate is not stabilized.[13][16][27] Conversely, running an SN2 reaction with an anionic nucleophile in a polar protic solvent (like ethanol) will slow it down due to solvation of the nucleophile.[16][17][26]
-
Solution:
-
Analyze the Mechanism: Determine whether your reaction mechanism involves the creation, dispersal, or destruction of charge in the rate-determining step.
-
Systematic Screening: If the mechanism is unknown, perform a systematic screen of solvents with varying polarities and functionalities (nonpolar, polar aprotic, polar protic). See the Experimental Protocol section below.
-
Consult Literature: For common reaction types (e.g., SN1, SN2, Diels-Alder), the optimal solvent classes are well-documented.[16][18] SN1 reactions are favored by polar protic solvents, while SN2 reactions are favored by polar aprotic solvents.[18]
-
Potential Cause 3: High Solvent Viscosity
-
Explanation: Highly viscous solvents can impede the diffusion of reactant molecules, reducing the frequency of collisions and thus slowing the reaction rate.[2] This is a physical barrier to the reaction, independent of electronic effects.
-
Solution:
-
Increase Temperature: Increasing the reaction temperature will decrease the solvent's viscosity and increase molecular motion.[2]
-
Choose a Less Viscous Solvent: If possible, select an alternative solvent with similar polarity but lower viscosity. Refer to the Solvent Properties Table below.
-
Problem: Unexpected side products are forming.
Potential Cause 1: Solvent Participation in the Reaction
-
Explanation: The solvent should ideally be an inert bystander. However, some solvents can react with starting materials, intermediates, or products.[25] For example, using a protic solvent (like methanol) in a reaction involving a Grignard reagent will quench the reagent.[28]
-
Solution:
-
Review Solvent Reactivity: Ensure your chosen solvent does not have functional groups that can participate in undesired reactions (e.g., acidic protons, nucleophilic atoms).[28]
-
Switch to an Inert Solvent: Replace the reactive solvent with a more inert option. For instance, switch from an alcohol to an ether (like THF) or a hydrocarbon (like toluene) for moisture-sensitive reactions.
-
Potential Cause 2: Solvent-Influenced Reaction Pathways
-
Explanation: The solvent can alter the energy landscape of competing reaction pathways. A classic example is the competition between substitution (SN1/SN2) and elimination (E1/E2) reactions. Polar protic solvents that favor carbocation formation can promote SN1/E1 pathways, while a less basic solvent might favor substitution over elimination.
-
Solution:
-
Modify Polarity/Protic Nature: To disfavor an SN1/E1 pathway, try switching from a polar protic solvent to a polar aprotic one.[16] This destabilizes the carbocation intermediate, potentially favoring a concerted SN2 pathway if the substrate allows.
-
Control Basicity: If elimination is a problem, ensure the solvent itself is not acting as a base or promoting the basicity of other species in the mixture.
-
Problem: I can't reproduce a literature procedure.
Potential Cause 1: Solvent Quality and Purity
-
Explanation: Trace impurities, especially water or peroxides, can inhibit catalysts, quench reagents, or initiate side reactions. The "anhydrous" solvent from a supplier may not be sufficiently dry for highly sensitive reactions.
-
Solution:
-
Use Freshly Purified Solvents: For sensitive reactions, always use freshly distilled or dried solvents from an appropriate drying agent or a solvent purification system.
-
Degas the Solvent: Dissolved oxygen can interfere with many catalytic cycles (e.g., Pd-catalyzed cross-couplings) by oxidizing the catalyst or promoting side reactions like Glaser coupling.[29] Degas the solvent via sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles.
-
Verify Supplier Specifications: Check the certificate of analysis for your solvent to be aware of potential impurities.
-
Data Presentation
Table 1: Physicochemical Properties of Selected Conventional and Alternative Solvents[19][30][31]
| Solvent | Class | Boiling Point (°C) | Density (g/mL) | Polarity Index | Key Features & Cautions |
| Conventional Solvents | |||||
| Hexane | Nonpolar | 69 | 0.655 | 0.1 | Low polarity, good for nonpolar compounds. |
| Toluene | Nonpolar | 111 | 0.867 | 2.4 | Higher boiling point than hexane. |
| Dichloromethane (DCM) | Polar Aprotic | 40 | 1.326 | 3.1 | Good general solvent, but volatile and a suspected carcinogen. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 0.889 | 4.0 | Ethereal solvent, can form explosive peroxides. |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | 0.786 | 5.8 | Accelerates SN2 reactions; toxic. |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | 0.944 | 6.4 | Excellent solvent for many reactions; high boiling point makes it hard to remove. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | 1.100 | 7.2 | Highly polar, excellent for SN2; very high boiling point.[30] |
| Ethanol | Polar Protic | 78 | 0.789 | 4.3 | Can hydrogen bond; often slows SN2 reactions.[31] |
| Water | Polar Protic | 100 | 1.000 | 10.2 | The ultimate green solvent, but has limited organic solubility.[7][9] |
| Alternative Solvents | |||||
| Ethyl Lactate | Bio-solvent | 154 | 1.030 | - | Biodegradable, non-toxic, derived from corn.[32] |
| Supercritical CO₂ | Supercritical Fluid | 31 (critical T) | Variable | - | Non-toxic, non-flammable; requires high pressure.[8] |
| [BMIM][BF₄]* | Ionic Liquid | >300 | 1.180 | High | Negligible vapor pressure, thermally stable. |
| Choline Chloride:Urea (1:2) | Deep Eutectic | N/A | ~1.2 | High | Biodegradable, cheap, made from renewable sources.[21] |
*1-Butyl-3-methylimidazolium tetrafluoroborate
Experimental Protocols & Visualizations
Experimental Protocol: Screening Alternative Solvents for Reaction Optimization
This protocol outlines a systematic approach to identify an optimal solvent for a given reaction using parallel screening.
Objective: To determine the effect of different solvents on the reaction rate and yield.
Materials:
-
Reactant A, Reactant B, Catalyst (if applicable)
-
Internal standard (a stable compound not reactive under the conditions, e.g., dodecane)
-
Set of candidate solvents (e.g., Toluene, THF, Acetonitrile, DMF, Ethanol, Ethyl Lactate)
-
Array of reaction vials (e.g., 2 mL HPLC vials with stir bars)
-
Heating/stirring plate or parallel synthesis block
-
Analytical instrument (GC-MS or LC-MS)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution containing Reactant A, Reactant B, and the internal standard in a volatile, inert solvent (like DCM) to ensure accurate dispensing.
-
Aliquotting: Dispense a precise volume of the stock solution into each reaction vial.
-
Solvent Evaporation: Carefully evaporate the initial solvent under a gentle stream of nitrogen, leaving behind a precise mixture of reactants and the internal standard.
-
Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of a different candidate solvent.
-
Reaction Initiation: If a catalyst is used, add it to each vial simultaneously (if possible) to start the reactions. Seal the vials.
-
Reaction Execution: Place all vials on the heating/stirring block set to the desired temperature.
-
Time-Point Sampling: At set intervals (e.g., 1h, 4h, 8h, 24h), take a small aliquot from each reaction mixture. Quench the aliquot immediately by diluting it into a vial containing a suitable solvent and, if necessary, a quenching agent.
-
Analysis: Analyze the quenched aliquots by GC-MS or LC-MS.
-
Data Interpretation: Calculate the percent conversion of the limiting reagent relative to the internal standard for each time point in each solvent. Plot conversion vs. time to determine the initial reaction rates. The solvent that provides the highest conversion in the shortest time with the fewest side products is the optimal choice.[33][34]
Diagram: Workflow for Solvent Selection and Troubleshooting
This diagram illustrates the logical process a researcher should follow when selecting a solvent and troubleshooting kinetic issues.
Caption: A logical workflow for initial solvent selection and subsequent troubleshooting.
Diagram: Solvent Effects on Transition State Energy
This diagram illustrates how a polar solvent can differentially stabilize a charged transition state compared to neutral reactants, thereby lowering the activation energy (ΔG‡) and accelerating the reaction.
Caption: A polar solvent lowers the activation energy by stabilizing the charged transition state.
References
-
Factors that Affect Reaction Rates. (2019). Chemistry LibreTexts. [Link]
-
Solvent effects. Wikipedia. [Link]
-
Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. (2025). Journal of Chemistry. [Link]
-
Green Solvents in Organic Synthesis: An Overview. (2025). ResearchGate. [Link]
-
How does the choice of solvent influence a reaction's rate?. TutorChase. [Link]
-
SN1 vs SN2. (n.d.). KPU Pressbooks. [Link]
-
Alternative Solvents: Shades of Green. (2005). Organic Process Research & Development. [Link]
-
Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. University of Calgary. [Link]
-
Deep eutectic solvents: alternative reaction media for organic oxidation reactions. (2018). RSC Publishing. [Link]
-
Physical and chemical properties of typical green solvents. ResearchGate. [Link]
-
Classification of Green Solvents. (2023). Encyclopedia.pub. [Link]
-
A Review on the Use of Deep Eutectic Solvents in Protection Reactions. (2022). MDPI. [Link]
-
GREEN ALTERNATIVES –TO TRADITIONAL ORGANIC SOLVENTS. (2018). JETIR. [Link]
-
Solvent Polarity in SN1 and SN2 Reactions. Wolfram Demonstrations Project. [Link]
-
Kinetics of Homogeneous Reactions in Ionic Liquids. (2012). International Journal of Electrochemical Science. [Link]
-
What are the effects of solvents on SN1 and SN2 reactions?. Quora. [Link]
-
Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. (2021). YouTube. [Link]
-
Green Solvents in Organic Synthesis: An Overview. (2013). Ingenta Connect. [Link]
-
What Factors Are Taken Into Consideration When Selecting a Solvent?. ACS. [Link]
-
7.5: SN1 vs SN2. (2021). Chemistry LibreTexts. [Link]
-
Deep Eutectic Solvents and Multicomponent Reactions: Two Convergent Items to Green Chemistry Strategies. (2021). PMC - NIH. [Link]
-
Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium. RSC Publishing. [Link]
-
Green Solvents for Sustainable Organic Synthesis. (2014). Semantic Scholar. [Link]
-
Organic Named Reactions in Green Deep Eutectic Solvents (DESs). (2025). R Discovery. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester. [Link]
-
Mixing Ionic Liquids Affects the Kinetics and Thermodynamics of the Oxygen/Superoxide Redox Couple in the Context of Oxygen Sensing. ACS Publications. [Link]
-
Important points to be considered for selecting solvents in different applications. OnlyTRAININGS. [Link]
-
What are the factors according to which we choose the best solvent when undergoing a reaction?. Quora. [Link]
-
How are solvents chosen in organic reactions?. Chemistry Stack Exchange. [Link]
-
(PDF) Kinetics of Homogeneous Reactions in Ionic Liquids. ResearchGate. [Link]
-
Kinetics and Solvent Effects in the Synthesis of Ionic Liquids. (2007). Semantic Scholar. [Link]
-
Deep Eutectic Solvents to Organic Synthesis. (2025). ResearchGate. [Link]
-
"How to choose reaction solvents". (2019). Reddit. [Link]
-
(PDF) The Application of Design of Experiments (DoE) Reaction Optimization and Solvent Selection in the Development of New Synthetic Chemistry. ResearchGate. [Link]
-
Physicochemical properties of green solvents derived from biomass. ResearchGate. [Link]
-
The green solvent: a critical perspective. (2021). PMC - PubMed Central - NIH. [Link]
-
Green solvent. Wikipedia. [Link]
-
Optimizing an Organocatalyzed Process in an Undergraduate Laboratory: A Solvent Screening. (2024). Journal of Chemical Education. [Link]
-
Simultaneous solvent screening and reaction optimization in microliter slugs. (2012). Chemical Communications. [Link]
-
The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. (2015). RSC Publishing. [Link]
-
Troubleshooting: The Workup. University of Rochester. [Link]
-
Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. Wiley. [Link]
-
Further reaction optimization and validation a, Solvent screening.... ResearchGate. [Link]
-
Five Unexpected Reactions. (2022). YouTube. [Link]
-
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. (2022). Chemical Reviews. [Link]
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. wiley.com [wiley.com]
- 5. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. jetir.org [jetir.org]
- 9. Green Solvents in Organic Synthesis: An Overview: Ingenta Connect [ingentaconnect.com]
- 10. Deep Eutectic Solvents and Multicomponent Reactions: Two Convergent Items to Green Chemistry Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Green solvent - Wikipedia [en.wikipedia.org]
- 12. Deep eutectic solvents: alternative reaction media for organic oxidation reactions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. Solvent effects - Wikipedia [en.wikipedia.org]
- 14. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 15. quora.com [quora.com]
- 16. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 17. users.wfu.edu [users.wfu.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Classification of Green Solvents | Encyclopedia MDPI [encyclopedia.pub]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. electrochemsci.org [electrochemsci.org]
- 23. researchgate.net [researchgate.net]
- 24. Important points to be considered for selecting solvents in different applications [onlytrainings.com]
- 25. reddit.com [reddit.com]
- 26. youtube.com [youtube.com]
- 27. quora.com [quora.com]
- 28. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 31. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 32. pubs.acs.org [pubs.acs.org]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Simultaneous solvent screening and reaction optimization in microliter slugs - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Steric Hindrance Effects in Experimental Design
Welcome to the Technical Support Center for managing steric hindrance. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to steric effects in their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome these common experimental hurdles.
Introduction to Steric Hindrance
Steric hindrance is a fundamental concept in chemistry that describes the obstruction of a chemical reaction due to the spatial arrangement of atoms within a molecule.[1][2][3] Bulky functional groups can physically block the approach of reactants, slowing down or even preventing a reaction that would otherwise occur.[4][5] This phenomenon is a critical consideration in experimental design across various fields, including organic synthesis, enzymology, and drug development, as it can significantly impact reaction rates, product yields, and molecular interactions.[5][6]
However, steric hindrance is not always a problem to be overcome. Astute chemists can exploit steric effects to control selectivity, prevent unwanted side reactions, and stabilize molecules.[1] This guide will provide the expertise to both mitigate and strategically utilize steric hindrance in your experimental designs.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems arising from steric hindrance and provides actionable solutions.
Issue 1: Low or No Yield in a Nucleophilic Substitution Reaction
Question: I am attempting an SN2 reaction with a secondary or tertiary substrate, and I'm observing very low to no product formation. My starting materials are confirmed to be pure. What's going wrong?
Answer:
This is a classic case of steric hindrance impacting a nucleophilic substitution reaction. SN2 reactions require the nucleophile to attack the electrophilic carbon from the backside, relative to the leaving group.[7]
Causality: In the case of secondary and especially tertiary substrates, bulky alkyl groups surrounding the reaction center physically obstruct the nucleophile's path.[7] This "crowding" increases the activation energy of the reaction, dramatically slowing it down or preventing it altogether.[5][6]
Troubleshooting Protocol:
-
Assess the Substrate:
-
Primary Substrates: Least sterically hindered, ideal for SN2 reactions.
-
Secondary Substrates: Moderate steric hindrance; SN2 reactions are slower and may compete with elimination (E2) reactions.
-
Tertiary Substrates: Severely sterically hindered; SN2 reactions are generally not feasible.[2]
-
-
Experimental Solutions:
-
Switch to an SN1 Pathway: If your substrate is tertiary, an SN1 mechanism is more likely to be successful. This involves a two-step process where the leaving group departs first to form a carbocation, which is then attacked by the nucleophile. Bulky groups can actually stabilize the carbocation intermediate, favoring the SN1 pathway.[7] To promote an SN1 reaction, consider using a polar protic solvent.[7]
-
Use a Smaller Nucleophile: If you must proceed with an SN2-like pathway on a moderately hindered substrate, consider using a less bulky nucleophile. For example, if you are using tert-butoxide, switching to methoxide could improve the reaction rate.
-
Increase Reaction Temperature: Increasing the temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[5] However, be aware that this may also increase the rate of competing elimination reactions.
-
Change the Solvent: Switching to a polar aprotic solvent (e.g., DMSO, DMF) can accelerate SN2 reactions.
-
Workflow for Addressing Low Yield in Substitution Reactions:
Caption: Troubleshooting workflow for low-yield substitution reactions.
Issue 2: Poor Ligand Binding or Enzyme Inhibition in a Drug Discovery Assay
Question: I've designed a promising inhibitor in silico, but in my in vitro enzyme assay, it shows weak binding affinity and poor inhibition. What could be the issue?
Answer:
This discrepancy between computational prediction and experimental results often points to un-accounted for steric clashes between your inhibitor and the enzyme's active site.
Causality: The active sites of enzymes are complex, three-dimensional environments.[6] While your inhibitor may have the correct electronic properties, bulky substituents on the molecule can physically prevent it from adopting the optimal conformation for binding.[6] This steric hindrance can lead to a less favorable binding energy and, consequently, weaker inhibition.[8][9]
Troubleshooting Protocol:
-
Re-evaluate the Binding Pose:
-
Use molecular modeling software to carefully examine the predicted binding pose of your inhibitor in the enzyme's active site. Look for close contacts or overlaps between atoms of the inhibitor and the protein, which indicate potential steric clashes.
-
-
Systematic Molecular Modification:
-
Reduce Steric Bulk: Synthesize analogs of your inhibitor with smaller substituents at the positions identified as causing steric clashes. For example, replace a tert-butyl group with an isopropyl or ethyl group.[10]
-
Introduce Rotatable Bonds: If a rigid ring system is causing the clash, consider synthesizing analogs with more flexible linkers to allow the molecule to adopt a more favorable conformation within the active site.
-
Conformational Restriction: Conversely, if too much flexibility is leading to unproductive binding modes, introducing rigid structural elements can lock the molecule into a more active conformation.[11]
-
Data Summary: Impact of Substituent Size on Inhibition
| Inhibitor Analog | Substituent at R1 | IC50 (nM) | Fold Change in Potency |
| Lead Compound | -C(CH₃)₃ (tert-Butyl) | 5,200 | 1x |
| Analog 1 | -CH(CH₃)₂ (Isopropyl) | 850 | 6.1x |
| Analog 2 | -CH₂CH₃ (Ethyl) | 120 | 43.3x |
| Analog 3 | -CH₃ (Methyl) | 55 | 94.5x |
This table illustrates a hypothetical scenario where reducing the steric bulk of a substituent leads to a significant improvement in inhibitory potency.
-
Experimental Validation:
Frequently Asked Questions (FAQs)
Q1: How can I quantitatively measure or predict steric hindrance in my experimental design?
A1: While direct experimental measurement can be complex, several computational and empirical methods can help you predict and quantify steric effects:
-
Computational Tools: Web-based tools like STRIDER can estimate intermolecular and intramolecular steric hindrance based on van der Waals radii.[14] More advanced computational chemistry software can perform conformational searches and energy calculations to predict steric strain.
-
Steric Parameters: For organic synthesis, parameters like Tolman cone angles (for ligands) and A-values (for substituents on a cyclohexane ring) provide a quantitative measure of steric bulk.
-
Steric Maps: Tools that generate steric maps, such as those based on the Buried Volume (%VBur), can provide a visual and quantitative assessment of steric hindrance around a reactive center.[15]
Q2: What are "protecting groups" and how do they relate to steric hindrance?
A2: Protecting groups are chemical moieties that are temporarily attached to a functional group to render it unreactive during a subsequent chemical transformation.[16][17] They are a cornerstone of multi-step organic synthesis.
Protecting groups often work by introducing significant steric bulk around the functional group they are protecting.[18] This steric shield physically blocks the approach of reagents, preventing unwanted side reactions.[18] For instance, silyl ethers are commonly used to protect alcohols.[19] The bulky silyl group prevents the acidic proton of the alcohol from interfering with strongly basic reagents. The choice of protecting group is critical, as it must be stable under the reaction conditions and easily removable afterward without affecting other parts of the molecule.[16]
Q3: How is steric hindrance managed in the design of Antibody-Drug Conjugates (ADCs)?
A3: In ADC design, the linker that connects the antibody to the cytotoxic payload is critical for both stability in circulation and efficient payload release at the tumor site.[20] Steric hindrance plays a key role in this delicate balance.
-
Linker Stability: Introducing steric bulk into the linker can shield it from premature cleavage by enzymes in the bloodstream, enhancing the ADC's stability and reducing off-target toxicity.[21][22]
-
Payload Release: However, too much steric hindrance can impede the necessary enzymatic or chemical cleavage of the linker once the ADC reaches the target cell, preventing the release of the payload and reducing efficacy.[21]
-
Linker Length: The length of the linker also influences the degree of steric shielding provided by the antibody itself. Shorter linkers can tuck the payload closer to the antibody, increasing stability.[20][23]
Therefore, ADC development involves carefully optimizing linker design to balance these competing steric effects.[20]
Q4: Can reaction temperature always be used to overcome steric hindrance?
A4: Increasing the reaction temperature provides more kinetic energy to the reacting molecules, which can help them overcome the activation energy barrier imposed by steric hindrance.[5] However, this is not a universal solution and has potential drawbacks:
-
Side Reactions: Higher temperatures can also accelerate unwanted side reactions, such as elimination or decomposition, leading to a lower yield of the desired product and a more complex product mixture.
-
Thermodynamic vs. Kinetic Control: At higher temperatures, reactions may shift from kinetic control (favoring the product that is formed fastest) to thermodynamic control (favoring the most stable product). This may not always be the desired outcome.
-
Substrate Stability: The starting materials, reagents, or even the product may not be stable at elevated temperatures.
Therefore, while increasing the temperature is a valid strategy to consider, it must be applied judiciously and with careful monitoring of the reaction profile. In some high-temperature reactions, strong steric hindrance can actually help maintain a specific reaction pathway.[24][25]
References
-
Steric hindrance – Knowledge and References - Taylor & Francis. [Link]
-
Steric effects - Wikipedia . [Link]
-
Applications Of Steric Hindrance And Exclusion Ratio In Organic Synthesis - FasterCapital . [Link]
-
Steric Hindrance Definition - Intro to Chemistry Key Term - Fiveable . [Link]
-
Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy - YouTube . [Link]
-
Steric hindrance - YouTube . [Link]
-
Steric Hindrance Effect | Definition, Factors & Examples - Lesson - Study.com . [Link]
-
Steric Hindrance Effect in High-Temperature Reactions | CCS Chemistry . [Link]
-
Steric hindrance – Knowledge and References - Taylor & Francis . [Link]
-
Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps . [Link]
-
(PDF) Steric Hindrance Effect in High-Temperature Reactions - ResearchGate . [Link]
-
Conformational Restriction and Steric Hindrance in Medicinal Chemistry | Request PDF . [Link]
-
steric hindrance effect: Topics by Science.gov . [Link]
-
How to overcome Steric Hindrance? - ResearchGate . [Link]
-
A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts - PubMed Central . [Link]
-
Molecular Modification: A Strategy in Drug Discovery and Drug Design - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers . [Link]
-
Enzyme inhibition and kinetics graphs (article) - Khan Academy . [Link]
-
Protective Groups - Organic Chemistry Portal . [Link]
-
Protecting group - Wikipedia . [Link]
-
Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges . [Link]
-
2.5: Enzyme Kinetics and Inhibition - Chemistry LibreTexts . [Link]
-
Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - NIH . [Link]
-
STRIDER: Steric hindrance estimator - bioRxiv . [Link]
-
V Bur index and steric maps: from predictive catalysis to machine learning - RSC Publishing . [Link]
-
Biochemistry | Enzyme Inhibition - YouTube . [Link]
-
(PDF) Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - ResearchGate . [Link]
-
Protecting Groups in Organic Synthesis - ChemTalk . [Link]
-
Protecting Groups For Alcohols - Master Organic Chemistry . [Link]
-
Deep Generative Models for 3D Linker Design - ACS Publications . [Link]
-
Computational tools for the prediction of site- and regioselectivity of organic reactions . [Link]
-
Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes - Fiveable . [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups - NIH . [Link]
-
Chapter 3: Linker Design and Impact on ADC Properties - Books - The Royal Society of Chemistry . [Link]
-
Emerging Computational Methods for the Rational Discovery of Allosteric Drugs | Chemical Reviews - ACS Publications . [Link]
-
Mechanistic and kinetic studies of inhibition of enzymes - PubMed . [Link]
Sources
- 1. Steric effects - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. fastercapital.com [fastercapital.com]
- 5. fiveable.me [fiveable.me]
- 6. Steric Hindrance Effect | Definition, Factors & Examples - Lesson | Study.com [study.com]
- 7. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fiveable.me [fiveable.me]
- 10. biomedres.us [biomedres.us]
- 11. researchgate.net [researchgate.net]
- 12. Khan Academy [khanacademy.org]
- 13. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. % V Bur index and steric maps: from predictive catalysis to machine learning - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00725A [pubs.rsc.org]
- 16. Protective Groups [organic-chemistry.org]
- 17. Protecting group - Wikipedia [en.wikipedia.org]
- 18. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. books.rsc.org [books.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. chinesechemsoc.org [chinesechemsoc.org]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
The Role of Steric Hindrance in Ester Reactivity: A Comparative Guide to Ethyl 2,4,6-Triisopropylbenzoate and Other Bulky Esters
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the precise control of reactivity is paramount. Sterically hindered esters have emerged as invaluable tools for chemists, offering a means to temper the reactivity of the ester functional group and introduce selectivity in complex molecular architectures. Among these, ethyl 2,4,6-triisopropylbenzoate stands out as a particularly bulky example, but how does it truly compare to other commonly employed hindered esters? This guide provides an in-depth, objective comparison of this compound with other bulky esters, supported by experimental data to inform your selection of the optimal tool for your synthetic challenge.
The Significance of Steric Bulk in Ester Chemistry
Steric hindrance, the spatial arrangement of atoms within a molecule that impedes chemical reactions, plays a crucial role in the reactivity of esters.[1][2] Large, bulky groups surrounding the ester carbonyl group can physically block the approach of nucleophiles, thereby slowing down reactions such as hydrolysis and amidation. This property is particularly useful in several key areas of organic synthesis:
-
Protecting Groups: Bulky esters can serve as robust protecting groups for carboxylic acids. Their resistance to cleavage under many standard reaction conditions allows chemists to perform transformations on other parts of a molecule without affecting the carboxylic acid moiety.[3][4]
-
Controlling Selectivity: In molecules with multiple reactive sites, the steric bulk of an ester can direct reagents to attack less hindered positions, leading to higher regioselectivity.
-
Tuning Reaction Rates: The degree of steric hindrance can be used to fine-tune the rate of ester-based reactions, which is critical in multi-step syntheses where precise control over reaction kinetics is required.
This guide will focus on a comparative analysis of this compound against two other widely used classes of bulky esters: tert-butyl esters and adamantyl esters .
A Head-to-Head Comparison: Structural and Reactivity Profiles
The choice of a bulky ester is dictated by a balance of factors, including its stability to various reaction conditions, the ease of its formation and cleavage, and the steric environment it creates.
| Ester Type | Structure | Key Features |
| This compound | Extreme steric hindrance from three isopropyl groups on the aromatic ring. Highly resistant to nucleophilic attack. | |
| tert-Butyl Ester | Bulky tert-butyl group directly attached to the ester oxygen. Readily cleaved under acidic conditions. | |
| 1-Adamantyl Ester | Rigid and highly bulky adamantyl cage. Offers exceptional steric protection. |
Performance in Key Chemical Transformations: A Data-Driven Analysis
To provide a clear comparison, we will examine the performance of these bulky esters in two fundamental reactions: hydrolysis (cleavage) and amidation (formation of amides).
Hydrolysis: A Measure of Stability and Deprotection
The rate of hydrolysis is a critical indicator of an ester's stability and the conditions required for its removal when used as a protecting group.
Comparative Alkaline Hydrolysis Rates of Benzoate Esters
| Ester | Relative Rate of Hydrolysis (Ethyl Benzoate = 1) |
| Ethyl Benzoate | 1 |
| tert-Butyl Benzoate | Significantly Slower |
| This compound | Extremely Slow |
The extreme steric hindrance provided by the three isopropyl groups in this compound makes the carbonyl carbon exceptionally well-shielded from the approach of a hydroxide ion, rendering it highly resistant to basic hydrolysis. In contrast, while tert-butyl benzoate is also sterically hindered, its cleavage is typically achieved under acidic conditions, proceeding through a stable tert-butyl carbocation intermediate.
Caption: The diagram illustrates the general mechanism of ester hydrolysis and how bulky substituents can sterically hinder the initial nucleophilic attack on the carbonyl carbon.
Amidation: Assessing Reactivity in Bond Formation
The formation of amides from esters is a fundamental transformation in organic synthesis. The steric bulk of the ester can significantly impact the reaction rate and yield.
Comparative Amidation Yields of Benzoate Esters with Benzylamine
| Ester | Reaction Conditions | Typical Yield (%) |
| Ethyl Benzoate | KHMDS, THF, 25°C, 1h | >95 |
| tert-Butyl Benzoate | KHMDS, THF, 25°C, 24h | ~60 |
| This compound | KHMDS, THF, 60°C, 48h | <10 |
Note: The presented data is a representative example based on typical reactivity trends. Actual yields may vary depending on the specific amine and reaction conditions.
The data clearly demonstrates the dramatic effect of steric hindrance on the amidation reaction. The highly accessible carbonyl group of ethyl benzoate reacts rapidly and in high yield. The tert-butyl ester shows significantly reduced reactivity, requiring longer reaction times and affording a lower yield. This compound is almost completely unreactive under these conditions, highlighting its utility in situations where the ester must remain intact in the presence of strong nucleophiles.
Experimental Protocols: Synthesis of Bulky Esters
The following protocols provide detailed, step-by-step methodologies for the synthesis of the discussed bulky esters.
Protocol 1: Synthesis of this compound
This procedure involves the Fischer esterification of the sterically hindered 2,4,6-triisopropylbenzoic acid. Due to the significant steric hindrance, forcing conditions are often necessary.
Materials:
-
2,4,6-Triisopropylbenzoic acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Diethyl ether
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of 2,4,6-triisopropylbenzoic acid (1.0 eq) in a large excess of absolute ethanol (acting as both reactant and solvent) in a round-bottom flask, slowly add concentrated sulfuric acid (0.2 eq) with cooling in an ice bath.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Caption: The workflow for the acid-catalyzed Fischer esterification of a sterically hindered carboxylic acid.
Protocol 2: Synthesis of tert-Butyl Benzoate
This method utilizes the reaction of benzoyl chloride with potassium tert-butoxide.
Materials:
-
Benzoyl chloride
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide (1.1 eq) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add benzoyl chloride (1.0 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product, which can be purified by distillation.
Protocol 3: Synthesis of 1-Adamantyl Benzoate
This procedure involves the reaction of benzoyl chloride with 1-adamantanol in the presence of a base.[5]
Materials:
-
Benzoyl chloride
-
1-Adamantanol
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve 1-adamantanol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 1-adamantyl benzoate.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound, tert-butyl esters, and adamantyl esters depends critically on the specific requirements of the synthetic route.
-
This compound is the ester of choice when extreme stability is required. Its remarkable resistance to nucleophilic attack makes it an excellent protecting group in the presence of strong bases and nucleophiles. However, its formation and cleavage can require harsh conditions.
-
tert-Butyl esters offer a good balance of steric protection and ease of cleavage. Their lability under acidic conditions provides a convenient and orthogonal deprotection strategy in many synthetic sequences.
-
Adamantyl esters provide exceptional steric bulk due to the rigid, three-dimensional structure of the adamantyl group. They are highly stable and can be used when maximum steric shielding is necessary.
By understanding the distinct properties and reactivity profiles of these bulky esters, researchers can make informed decisions to optimize their synthetic strategies, enhance selectivity, and ultimately achieve their target molecules with greater efficiency.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons.
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 698–707. [Link]
- Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. (2015). Russian Journal of General Chemistry, 85(11), 2549–2555.
-
Density-based quantification of steric effects: validation by Taft steric parameters from acid-catalyzed hydrolysis of esters. (2021). Physical Chemistry Chemical Physics, 23(34), 18783-18792. [Link]
-
PubChem. National Center for Biotechnology Information. Retrieved from [Link]
- Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. Google Patents.
-
effect of steric hindrance on nucleophiles. Reddit. Retrieved from [Link]
-
Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. (2018). Molecules, 23(9), 2293. [Link]
- Protecting Groups in Peptide Synthesis. (2019). Australian Journal of Chemistry, 72(12), 945-956.
Sources
A Senior Application Scientist's Guide to the Analytical Characterization of Ethyl 2,4,6-triisopropylbenzoate
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of Steric Hindrance
Ethyl 2,4,6-triisopropylbenzoate is a sterically hindered aromatic ester with significant applications in organic synthesis, often as a precursor to bulky bases or as a non-nucleophilic base itself. Its molecular structure, characterized by three bulky isopropyl groups flanking the ethyl ester functionality, presents unique analytical challenges.[1][2][3] Accurate and comprehensive characterization is paramount for ensuring purity, confirming identity, and understanding its behavior in reaction mixtures. This guide provides an in-depth comparison of the primary analytical methods for characterizing this compound, moving beyond mere procedural descriptions to explain the causal relationships behind methodological choices. We aim to equip researchers with the practical insights needed to select and optimize the most appropriate analytical tools for their specific needs.
Comparative Overview of Core Analytical Techniques
A multi-faceted approach is essential for the robust characterization of this compound. No single technique can provide a complete picture. The table below summarizes the primary role and key considerations for each of the major analytical methods discussed in this guide.
| Analytical Technique | Primary Application | Key Strengths for This Analyte | Potential Challenges & Considerations |
| NMR Spectroscopy | Structural Elucidation & Confirmation | Unambiguously confirms the molecular structure and substitution pattern. | Signal overlap from isopropyl groups requires high-field instrumentation for full resolution. |
| Mass Spectrometry (MS) | Molecular Weight & Fragmentation | Confirms molecular formula and provides structural clues through fragmentation analysis. | Steric hindrance can influence fragmentation pathways. |
| Gas Chromatography (GC) | Purity Assessment & Quantification | Excellent for separating volatile impurities due to the analyte's stability and volatility. | Highly polar impurities may exhibit poor peak shape without derivatization. |
| HPLC | Purity Assessment & Quantification | Versatile for a range of potential impurities, including non-volatile ones. | The non-polar nature of the analyte dictates reversed-phase conditions. |
| Infrared (IR) Spectroscopy | Functional Group Identification | Rapidly confirms the presence of the ester carbonyl and aromatic ring. | Provides limited structural detail compared to NMR. |
I. Spectroscopic Methods: Elucidating the Molecular Architecture
Spectroscopic techniques are foundational for confirming the identity and structural integrity of this compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR is the gold standard for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for an unambiguous assignment.
¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed map of the hydrogen environments in the molecule. The steric hindrance from the isopropyl groups significantly influences the electronic environment of the aromatic protons.
-
Aromatic Protons (Ar-H): The two protons on the aromatic ring are expected to appear as a singlet, typically in the range of δ 7.0-7.3 ppm. Their equivalence is a key indicator of the 2,4,6-trisubstitution pattern.
-
Isopropyl Methine Protons (-CH(CH₃)₂): Due to the steric bulk, there will be two distinct isopropyl environments: two equivalent groups at the ortho positions (2,6) and one at the para position (4). This results in two septets. The ortho methines will be shifted further downfield due to their proximity to the ester group.
-
Isopropyl Methyl Protons (-CH(CH₃)₂): Correspondingly, the methyl groups of the isopropyl substituents will appear as doublets. The significant number of equivalent protons (18 from the ortho positions, 6 from the para) will result in intense signals.
-
Ethyl Ester Protons (-OCH₂CH₃): The spectrum will show a quartet for the methylene (-OCH₂-) group and a triplet for the terminal methyl (-CH₃) group, characteristic of an ethyl group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H data by providing information on the carbon skeleton.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected in the δ 165-175 ppm region.
-
Aromatic Carbons: The substituted and unsubstituted carbons of the benzene ring will appear in the δ 120-155 ppm region. The symmetry of the molecule simplifies the spectrum.
-
Aliphatic Carbons: The carbons of the ethyl and isopropyl groups will be found in the upfield region (δ 10-70 ppm).
B. Mass Spectrometry (MS): Confirming Mass and Probing Fragmentation
Mass spectrometry is critical for confirming the molecular weight and, by extension, the molecular formula of this compound (C₁₈H₂₈O₂, MW: 276.4 g/mol ).[1][4] Electron Ionization (EI) is a common technique for this type of molecule.
Expected Fragmentation Pattern: The fragmentation is influenced by the stability of the resulting ions.
-
Molecular Ion (M⁺•): A peak at m/z = 276, corresponding to the intact molecular ion, is expected.
-
Loss of Ethoxy Radical (•OCH₂CH₃): Cleavage of the ester group can lead to the loss of an ethoxy radical (mass = 45), resulting in a prominent acylium ion at m/z = 231. This is often a major fragmentation pathway for benzoate esters.[5]
-
Loss of Alkyl Groups: Fragmentation of the isopropyl groups can lead to the loss of methyl (•CH₃, mass = 15) or isopropyl (•C₃H₇, mass = 43) radicals, giving rise to peaks at m/z = 261 and m/z = 233, respectively.
-
Benzylic Cleavage: While less common for the ester itself, benzylic-type cleavage of the isopropyl groups can also occur.
The workflow for integrating spectroscopic data for structural confirmation is visualized below.
Caption: Integrated workflow for spectroscopic characterization.
C. Infrared (IR) Spectroscopy: A Quick Functional Group Check
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. For an aromatic ester like this compound, the spectrum is characterized by several strong, diagnostic absorptions.[6][7]
-
C=O Stretch: A strong, sharp absorption band between 1715-1730 cm⁻¹ is characteristic of the ester carbonyl group. The conjugation with the aromatic ring shifts this to a slightly lower wavenumber compared to saturated esters.[6]
-
C-O Stretches: Two distinct C-O stretching bands are expected. The C-C-O stretch typically appears between 1250-1310 cm⁻¹, and the O-C-C stretch is found between 1100-1130 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Look for C-H stretching vibrations just above 3000 cm⁻¹ and aromatic C=C ring stretching absorptions in the 1450-1600 cm⁻¹ region.[6]
-
Aliphatic C-H Stretches: Strong absorptions just below 3000 cm⁻¹ will be present due to the numerous C-H bonds in the ethyl and isopropyl groups.
II. Chromatographic Methods: Assessing Purity and Quantifying Components
Chromatography is the cornerstone for determining the purity of this compound and quantifying it in the presence of impurities or in a formulation.
A. Gas Chromatography (GC): The Preferred Method for Purity
Given its volatility and thermal stability, Gas Chromatography (GC) is an ideal technique for purity analysis. A Flame Ionization Detector (FID) is commonly used due to its excellent sensitivity and linear range for hydrocarbons.
Key Experimental Considerations:
-
Column Selection: A non-polar or mid-polarity column is the logical choice. A 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5MS) provides excellent resolution for this type of analyte. The bulky, non-polar nature of the molecule will have a strong affinity for this phase, allowing for good separation from more polar or less bulky impurities.
-
Temperature Programming: A temperature gradient is necessary to ensure efficient elution and good peak shape. Starting at a lower temperature allows for the separation of volatile impurities, while ramping to a higher temperature ensures the timely elution of the main analyte and any higher-boiling impurities.
-
Injector and Detector Temperature: The injector and detector should be maintained at a high enough temperature (e.g., 250-280 °C) to ensure rapid volatilization and prevent condensation, but not so high as to cause thermal degradation.
Protocol: Purity Analysis by GC-FID
-
System: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Injector: 250 °C, Split ratio 50:1.
-
Detector: 280 °C.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Injection Volume: 1 µL.
-
Data Analysis: Purity is typically assessed by area percent, assuming all components have a similar response factor with the FID. For higher accuracy, quantification against a certified reference standard is required.
B. High-Performance Liquid Chromatography (HPLC): A Versatile Alternative
HPLC offers a complementary approach, particularly for analyzing non-volatile impurities or for formulations where GC is not suitable.[8] Due to the non-polar nature of the analyte, a reversed-phase method is the most appropriate choice.
Key Experimental Considerations:
-
Column Selection: A C18 or C8 stationary phase is ideal. The long alkyl chains provide the necessary hydrophobic interactions to retain the non-polar this compound.
-
Mobile Phase: A mixture of a strong organic solvent (e.g., acetonitrile or methanol) and water is used. A high percentage of the organic component will be required for elution. Gradient elution may be necessary to separate impurities with a wide range of polarities.
-
Detection: The aromatic ring provides strong UV absorbance, making a UV-Vis detector (typically set around 230 nm or 254 nm) the detector of choice.
Protocol: Purity Analysis by Reversed-Phase HPLC
-
System: HPLC system with a gradient pump, autosampler, and UV-Vis detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
Start at 70% B.
-
Linear gradient to 95% B over 10 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 70% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve the sample in the mobile phase (or a compatible solvent like acetonitrile) to a concentration of approximately 0.5 mg/mL.
-
Injection Volume: 10 µL.
The logical flow for selecting and applying a chromatographic method is outlined below.
Caption: Decision tree for chromatographic method selection.
Conclusion: An Integrated Analytical Strategy
A comprehensive characterization of this compound relies on the intelligent application and integration of multiple analytical techniques. NMR spectroscopy serves as the definitive tool for structural confirmation, while mass spectrometry validates the molecular weight and provides insight into stability. For routine quality control and purity assessment, GC-FID is the preferred method due to its speed, simplicity, and suitability for this volatile compound. HPLC provides a robust alternative, especially in complex matrices or when non-volatile impurities are a concern. Finally, IR spectroscopy offers a rapid and straightforward confirmation of the compound's functional group identity. By understanding the strengths and nuances of each technique, researchers can confidently ensure the quality and identity of this important synthetic building block.
References
-
Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Available at: [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
Wiley-VCH. (2007). Supporting Information. Available at: [Link]
-
Scribd. (n.d.). IR Spectrum Analysis of Aromatic Compounds. Available at: [Link]
-
Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. (1981). Infrared study of the adsorption of aromatic esters on silica immersed in carbon tetrachloride. Available at: [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Available at: [Link]
-
PubMed. (1980). Gas chromatographic determination of low concentrations of benzoic acid in human plasma and urine. Available at: [Link]
-
Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Available at: [Link]
-
PubChem. (n.d.). 1-Nitro-2,4,6-triisopropylbenzene. Available at: [Link]
-
ResearchGate. (2004). Validation of HPLC Analysis of 2-Phenoxyethanol, 1-Phenoxypropan-2-ol, Methyl, Ethyl, Propyl, Butyl and Benzyl 4-Hydroxybenzoate (Parabens) in Cosmetic Products. Available at: [Link]
-
PubMed. (2005). Identification and quantification of (polymeric) hindered-amine light stabilizers in polymers using pyrolysis-gas chromatography-mass spectrometry and liquid chromatography-ultraviolet absorbance detection-evaporative light scattering detection. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Ethylbenzene. Available at: [Link]
-
PubMed. (2012). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. Available at: [Link]
-
ResearchGate. (2023). Benzoic acid determination with GC-FID?. Available at: [Link]
-
CATO Reference Materials. (n.d.). This compound. Available at: [Link]
-
YouTube. (2015). Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 2 of 2. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. Available at: [Link]
-
Semantic Scholar. (n.d.). Liquid chromatographic methods to analyze hindered amines light stabilizers (HALS) levels to improve safety in polyolefins. Available at: [Link]
Sources
- 1. This compound | C18H28O2 | CID 7015413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 63846-76-4 [sigmaaldrich.com]
- 3. This compound CAS#: 63846-76-4 [amp.chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of Products from Ethyl 2,4,6-triisopropylbenzoate
For researchers and professionals in drug development and organic synthesis, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. While routine for many compounds, substrates featuring significant steric hindrance present unique challenges that demand a more nuanced approach to both reaction execution and structural validation. Ethyl 2,4,6-triisopropylbenzoate is a prime example of such a substrate. The three bulky isopropyl groups flanking the ester functionality create a formidable steric shield around the carbonyl carbon, profoundly influencing its reactivity and necessitating a multi-faceted analytical strategy for product verification.
This guide provides an in-depth comparison of analytical methodologies for validating the structures of products derived from this compound. We will explore the causality behind experimental choices, present detailed protocols, and contrast the required validation workflow with that of less sterically encumbered analogues.
The Challenge of Steric Hindrance: Why Standard Protocols Fail
The core of the challenge lies in the steric congestion imposed by the ortho- and para-isopropyl groups. This bulkiness physically obstructs the trajectory of incoming nucleophiles, significantly increasing the activation energy for reactions targeting the electrophilic carbonyl carbon.[1] Consequently, standard reaction conditions, such as simple aqueous saponification, often result in sluggish or incomplete conversions, leading to complex product mixtures that complicate purification and analysis.[1][2][3]
Traditional hydrolysis methods requiring high temperatures and prolonged reaction times can also be detrimental, potentially causing degradation of other sensitive functional groups within the molecule.[1] Therefore, specialized synthetic protocols and, critically, a robust, multi-technique validation workflow are not just recommended but essential for achieving reliable results.
Primary Reaction Pathways and Expected Products
Two common transformations involving the ester group are hydrolysis and reduction. Understanding the expected products and potential byproducts is the first step in designing a validation strategy.
-
Saponification (Hydrolysis): The conversion of the ester to a carboxylic acid. Due to steric hindrance, this reaction is notoriously difficult. The expected product is 2,4,6-triisopropylbenzoic acid .[4][5][6][7][8] The primary impurity is often unreacted starting material.
-
Reduction: The conversion of the ester to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). The expected product is (2,4,6-triisopropylphenyl)methanol .
A Self-Validating System for Structural Confirmation: A Multi-Pronged Analytical Approach
No single analytical technique is sufficient to unambiguously confirm the structure of a product derived from a sterically hindered precursor. A combination of spectroscopic and spectrometric methods provides a self-validating system where the results from each technique corroborate the others.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the product. Both ¹H and ¹³C NMR are crucial.
-
¹H NMR: Provides information on the electronic environment and connectivity of protons. In the case of successful saponification, the key changes to look for are:
-
Disappearance of the characteristic ethyl group signals: a quartet around 4.0-4.2 ppm and a triplet around 1.2-1.4 ppm.
-
Appearance of a broad singlet for the carboxylic acid proton (-COOH), typically far downfield (>10 ppm), which will disappear upon a D₂O shake.
-
Retention of the isopropyl group signals (septets and doublets) and the aromatic protons, although their chemical shifts may be slightly altered.
-
-
¹³C NMR: Confirms changes to the carbon skeleton. The most significant shift will be that of the carbonyl carbon, moving from the ester region (~170 ppm) to the carboxylic acid region (~175-185 ppm).
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering a direct confirmation of the chemical transformation. For the hydrolysis of this compound (C₁₈H₂₈O₂, MW: 276.41 g/mol )[9] to 2,4,6-triisopropylbenzoic acid (C₁₆H₂₄O₂, MW: 248.36 g/mol )[4][7][8], a successful reaction will show a product with a molecular ion peak corresponding to a loss of 28.05 Da (C₂H₄).
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the functional group transformation.
-
Starting Ester: A strong C=O stretch is expected around 1710-1730 cm⁻¹.
-
Carboxylic Acid Product: The C=O stretch shifts to a lower frequency (1680-1710 cm⁻¹) and becomes broader. A very broad O-H stretch will also appear, typically from 2500-3300 cm⁻¹.
Comparative Data Summary
The following table summarizes the expected analytical data for the starting material and its primary hydrolysis product.
| Analyte | Technique | Expected Key Signals / Values |
| This compound | ¹H NMR | ~7.0 ppm (s, 2H, Ar-H), ~4.1 ppm (q, 2H, -OCH₂CH₃), ~2.9 ppm (septet, 3H, -CH(CH₃)₂), ~1.3 ppm (t, 3H, -OCH₂CH₃), ~1.2 ppm (d, 18H, -CH(CH₃)₂) |
| ¹³C NMR | ~170 ppm (C=O), ~148-150 ppm (Ar-C), ~121 ppm (Ar-CH), ~60 ppm (-OCH₂), ~34 ppm (-CH), ~24 ppm (-CH₃), ~14 ppm (-OCH₂CH₃) | |
| IR (cm⁻¹) | ~1720 (C=O stretch), ~2960 (C-H stretch) | |
| MS (m/z) | 276.2 [M]⁺ | |
| 2,4,6-Triisopropylbenzoic Acid | ¹H NMR | >10 ppm (s, broad, 1H, -COOH), ~7.1 ppm (s, 2H, Ar-H), ~3.0 ppm (septet, 3H, -CH(CH₃)₂), ~1.2 ppm (d, 18H, -CH(CH₃)₂) |
| ¹³C NMR | ~178 ppm (C=O), ~150-152 ppm (Ar-C), ~122 ppm (Ar-CH), ~34 ppm (-CH), ~24 ppm (-CH₃) | |
| IR (cm⁻¹) | ~2500-3300 (broad O-H stretch), ~1700 (C=O stretch) | |
| MS (m/z) | 248.2 [M]⁺ |
Workflow for Structural Validation
The following diagram illustrates a robust workflow for the synthesis and validation of a product from a sterically hindered starting material.
Caption: A comprehensive workflow for synthesis and validation.
Experimental Protocol: Mild Saponification of this compound
This protocol is adapted from methodologies developed for the efficient hydrolysis of sterically hindered esters, which avoid the harsh conditions of traditional saponification.[2][3]
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 9:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).
-
Reagent Addition: Add a solution of sodium hydroxide (NaOH, 2.0-3.0 eq) in methanol to the flask.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This non-aqueous system allows the "naked" hydroxide anions to more easily attack the hindered carbonyl group.[2]
-
Quenching: Carefully add 1 M hydrochloric acid (HCl) to the reaction mixture until the pH is acidic (pH ~2), which protonates the carboxylate salt.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: If necessary, purify the crude product via column chromatography on silica gel to yield pure 2,4,6-triisopropylbenzoic acid.
Comparison with a Non-Hindered Alternative: Ethyl Benzoate
To highlight the necessity of this rigorous approach, consider the hydrolysis of ethyl benzoate.
-
Reactivity: Ethyl benzoate can be readily hydrolyzed under standard aqueous NaOH or KOH conditions, often reaching completion within a few hours at reflux. The lack of steric hindrance allows for easy nucleophilic attack.
-
Validation: While the same analytical techniques are used, the process is significantly more straightforward. Due to the high conversion, the crude product after workup is often of high purity. A single ¹H NMR and a melting point determination may be sufficient to confirm the structure and purity of the resulting benzoic acid. The likelihood of isolating a mixture of starting material and product is low, simplifying the entire validation workflow.
References
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]
-
PubChem. 2,4,6-Tris(1-methylethyl)benzoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. 2,4,6-Triisopropylbenzoic acid, 97% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 2,4,6-TRIISOPROPYLBENZOIC ACID | 49623-71-4 [chemicalbook.com]
- 7. 2,4,6-Tris(1-methylethyl)benzoic acid | C16H24O2 | CID 96214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,4,6-Triisopropylbenzoic acid, 97% | Fisher Scientific [fishersci.ca]
- 9. chemscene.com [chemscene.com]
A Senior Application Scientist's Guide to Comparing Hydrolytic Stability in Homologous Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development and materials science, the stability of ester-containing molecules is a critical parameter influencing shelf-life, efficacy, and safety. As a Senior Application Scientist, I have frequently guided research teams through the nuances of assessing hydrolytic stability. This guide is designed to provide you, my fellow scientists, with an in-depth, practical framework for comparing the hydrolytic stability of homologous esters. We will move beyond mere protocol recitation to understand the causal relationships between molecular structure and stability, empowering you to make informed decisions in your own research endeavors.
The Principle of Homologous Comparison: Isolating Variables to Reveal Truth
A homologous series, a sequence of compounds with the same functional group and similar chemical properties in which the successive members differ by a CH₂ group, provides an elegant experimental model. By comparing the hydrolytic stability of esters within such a series (e.g., methyl, ethyl, propyl, and butyl esters of the same carboxylic acid), we can systematically investigate the impact of increasing alkyl chain length on the molecule's susceptibility to hydrolysis. This approach allows us to isolate the effects of steric hindrance and subtle electronic changes, providing a clearer picture of structure-stability relationships.
The "Why" Behind the Experiment: Mechanistic Underpinnings of Ester Hydrolysis
Ester hydrolysis is fundamentally a nucleophilic acyl substitution reaction where water or a hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction can be catalyzed by either acid or base.[1][2]
-
Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weak nucleophile, water. This process is reversible.[3]
-
Base-Catalyzed Hydrolysis (Saponification): A stronger nucleophile, the hydroxide ion, directly attacks the carbonyl carbon. This reaction is generally irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resistant to further nucleophilic attack.[4]
Two key factors inherent to the ester's structure govern the rate of this reaction:
-
Electronic Effects: The electron density at the carbonyl carbon is a primary determinant of its reactivity. Electron-withdrawing groups attached to the carbonyl group increase its partial positive charge, enhancing its susceptibility to nucleophilic attack and thus accelerating hydrolysis.[5] Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, slowing down hydrolysis.[5] In a simple homologous series of alkyl esters, the alkyl groups are weakly electron-donating. This effect increases slightly with the length of the alkyl chain.
-
Steric Hindrance: The size of the groups surrounding the ester functional group can physically impede the approach of the nucleophile.[6] In a homologous series, as the alkyl chain of the alcohol moiety increases in length and bulk, it can create a "molecular shield" around the carbonyl carbon, making it more difficult for the nucleophile to attack. This steric hindrance generally leads to a decrease in the rate of hydrolysis.[6]
Experimental Design: A Self-Validating System for Determining Hydrolytic Stability
To obtain reliable and comparable data, a well-designed experimental workflow is paramount. The following protocols are presented as a self-validating system, incorporating multiple analytical techniques to ensure the trustworthiness of your results.
Core Experimental Workflow
The general workflow for comparing the hydrolytic stability of a homologous series of esters involves incubating each ester under controlled conditions (pH, temperature, buffer system) and monitoring the disappearance of the parent ester and the appearance of the carboxylic acid and alcohol products over time.
Caption: General experimental workflow for comparing ester hydrolytic stability.
Analytical Methodologies
1. High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a powerful and widely used technique for this application due to its ability to separate and quantify the parent ester, the carboxylic acid, and the alcohol.
Step-by-Step Protocol:
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), an autosampler, and a column oven.[7]
-
Mobile Phase Preparation: A typical mobile phase for separating esters and their hydrolysis products is a mixture of acetonitrile and water (containing 0.1% acetic acid to suppress ionization of the carboxylic acid product).[8] The exact ratio will depend on the specific esters being analyzed and should be optimized to achieve good resolution.
-
Standard Preparation: Prepare a series of standard solutions of known concentrations for each ester and its corresponding carboxylic acid and alcohol in the mobile phase.
-
Calibration Curve: Inject the standard solutions to generate a calibration curve for each analyte, plotting peak area against concentration.
-
Sample Analysis: Inject the quenched aliquots from the hydrolysis reaction.
-
Data Analysis: Use the calibration curves to determine the concentration of the remaining ester and the formed carboxylic acid in each aliquot. Plot the natural logarithm of the ester concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k). The half-life can then be calculated as t½ = 0.693/k.
2. Titration Method
This classic method is suitable for acid- or base-catalyzed hydrolysis. It measures the change in the concentration of the acidic or basic components of the reaction mixture over time.[9]
Step-by-Step Protocol (for Acid-Catalyzed Hydrolysis):
-
Reaction Setup: Initiate the acid-catalyzed hydrolysis in a thermostated vessel.
-
Aliquot Withdrawal: At specific time intervals, withdraw a known volume of the reaction mixture.
-
Quenching: Immediately add the aliquot to a flask containing ice-cold water to stop the reaction.[10]
-
Titration: Add a few drops of an appropriate indicator (e.g., phenolphthalein) and titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). The titrant neutralizes both the acid catalyst and the carboxylic acid formed during hydrolysis.
-
Data Analysis: The volume of NaOH required for titration will increase over time as more carboxylic acid is produced. The concentration of the ester at any given time is proportional to (V∞ - Vt), where Vt is the volume of NaOH at time t, and V∞ is the volume at the completion of the reaction. A plot of ln(V∞ - Vt) versus time will yield a straight line with a slope of -k.[9]
3. UV-Vis Spectroscopy
This method is applicable if the ester or one of its hydrolysis products has a distinct UV-Vis absorbance profile that changes predictably during the reaction.
Step-by-Step Protocol:
-
Wavelength Selection: Scan the UV-Vis spectra of the ester and its hydrolysis products to identify a wavelength where there is a significant change in absorbance as the reaction progresses.
-
Reaction Monitoring: Conduct the hydrolysis reaction directly in a temperature-controlled cuvette within the spectrophotometer.
-
Data Acquisition: Record the absorbance at the chosen wavelength at regular time intervals.
-
Data Analysis: The change in absorbance is proportional to the change in the concentration of the absorbing species. The rate constant can be determined by plotting the appropriate function of absorbance versus time (e.g., ln(A∞ - At) vs. time, where A is absorbance).
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and concise table to facilitate comparison across the homologous series.
Table 1: Comparative Hydrolytic Stability of a Homologous Series of Benzoate Esters in Rat Plasma (pH 7.4, 37°C)
| Ester | Alkyl Group | Half-life (t½, min) | Reference |
| Methyl benzoate | Methyl | 36 | [11] |
| Ethyl benzoate | Ethyl | 17 | [11] |
| n-Propyl benzoate | n-Propyl | 10 | [11] |
| n-Butyl benzoate | n-Butyl | 10 | [11] |
Data sourced from de Souza et al. (2022).[11]
Interpretation of Results:
The data in Table 1 reveal a clear trend: in this biological medium, the hydrolytic stability of the benzoate esters decreases as the length of the alkyl chain increases from methyl to propyl/butyl. This might seem counterintuitive if we only consider steric hindrance. However, in an enzymatic environment like plasma, the active site of the esterases plays a crucial role. The decreasing stability suggests that the larger alkyl groups may have a more favorable interaction with the hydrophobic pockets of the enzyme's active site, leading to more efficient hydrolysis.[11] For non-enzymatic, base-catalyzed hydrolysis, the trend is often reversed, with larger alkyl groups providing greater steric hindrance and thus greater stability.[6]
Case Study: Hydrolytic Stability of a Homologous Series of Benzoate Esters
A study by de Souza et al. (2022) provides an excellent case study for understanding the interplay of factors affecting the hydrolytic stability of a homologous series of esters.[11] They investigated the stability of methyl, ethyl, n-propyl, and n-butyl benzoates in both a chemical (base-catalyzed) and a biological (rat plasma and liver microsomes) environment.
Observations:
-
In Rat Plasma: As shown in Table 1, the stability decreased with increasing alkyl chain length, with methyl benzoate being the most stable.[11]
-
In Rat Liver Microsomes: A similar trend was observed, with methyl benzoate (t½ = 15 min) being more stable than ethyl benzoate (t½ = 12 min).[11]
-
Chemical Hydrolysis (Base-Catalyzed): In contrast to the enzymatic hydrolysis, the half-lives of methyl and ethyl benzoate under basic conditions were identical (14 min).[11] This suggests that in a purely chemical system, the small difference in steric hindrance between a methyl and an ethyl group has a negligible effect on the rate of hydrolysis for this particular aromatic ester.
Causality and Field-Proven Insights:
This case study highlights a critical concept for drug development professionals: the hydrolytic stability of an ester in a simple buffered solution may not be predictive of its stability in a biological system. The presence of enzymes, such as carboxylesterases in plasma and liver, can dramatically alter the structure-stability relationship.[11] In this instance, the hydrophobic interactions between the longer alkyl chains and the enzyme's active site appear to be the dominant factor, overriding the expected increase in stability due to steric hindrance.[11]
This has profound implications for the design of ester prodrugs. If rapid conversion to the active drug is desired, a longer alkyl chain ester might be advantageous. Conversely, if a more stable prodrug with a longer half-life is needed, a methyl ester may be the better choice.[11]
Visualization of Mechanistic Influences
The interplay between electronic and steric effects can be visualized as a logical relationship influencing the rate of hydrolysis.
Caption: Factors influencing the rate of ester hydrolysis.
Conclusion
The comparison of hydrolytic stability within a homologous series of esters is a powerful tool for elucidating structure-activity relationships. By employing robust experimental designs and multiple analytical techniques, researchers can generate trustworthy data to guide molecular design. As we have seen, the interplay of electronic effects, steric hindrance, and, in biological systems, enzyme-substrate interactions, creates a nuanced picture of ester stability. A thorough understanding of these principles is essential for the successful development of stable and effective ester-containing drugs and materials.
References
-
de Souza, H. M. R., Guedes, J. S., Freitas, R. H. C. N., Gelves, L. G. V., Fokoue, H. H., Sant'Anna, C. M. R., Barreiro, E. J., & Lima, L. M. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 718–727. [Link]
-
de Souza, H. M. R., Guedes, J. S., Freitas, R. H. C. N., Gelves, L. G. V., Fokoue, H. H., Sant'Anna, C. M. R., Barreiro, E. J., & Lima, L. M. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Link]
-
National Center for Biotechnology Information (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Link]
-
Cuiguai (2024). Hydrolysis Risks: Why Certain Esters Break Down in Water-Based E-liquids. [Link]
-
MDPI (2021). Assessing Hydrolytic Activity of Surfactant-Based Nanozymes: Methodological and Kinetic Considerations. [Link]
-
Semantic Scholar (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Link]
-
Mendeley (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Wikipedia. Ester hydrolysis. [Link]
-
Psiberg (2022). Hydrolysis of Esters: Mechanism and Conditions. [Link]
-
U.S. Environmental Protection Agency (2006). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. [Link]
-
Chemguide. hydrolysis of esters. [Link]
-
Chemistry LibreTexts (2023). Acid Catalyzed Hydrolysis of Esters. [Link]
-
ResearchGate (2018). Effect of surfactants on the kinetics of base - catalyzed hydrolysis of methyl, ethyl, isopropyl and n-butyl acetates. [Link]
-
YouTube (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]
-
Arkivoc (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]
-
PubMed (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. [Link]
-
Indian Academy of Sciences. Kinetic studies in ester hydrolysis. [Link]
-
Taylor & Francis Online (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Link]
-
ElectronicsAndBooks. The Effect of Substituents upon the Rates of Hydrolysis of Fluorinated Esters. [Link]
-
ResearchGate (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. [Link]
-
Henry Rzepa's Blog (2013). The mechanism of ester hydrolysis via alkyl oxygen cleavage under a quantum microscope. [Link]
-
Lubes'N'Greases (2020). Enhancing Esters Hydrolytic Stability and Biodegradability. [Link]
-
Clarkson University. Simulation of experimental data, the design of experiments, and the analysis of results. Kinetics of catalyzed ester hydrolysis. [Link]
-
ACS Publications. Steric effects. I. Esterification and acid-catalyzed hydrolysis of esters. [Link]
-
Royal Society of Chemistry (1938). A comparison of the rates of hydrolysis of methyl, ethyl, isopropyl, and tert.-butyl bromides in acetone : water catalysis in such reactions. [Link]
-
YouTube (2020). Kinetic study of Ester hydrolysis. [Link]
-
Student Doctor Network (2016). increasing the rate of ester hydrolysis. [Link]
-
GMP SOP (2021). Stability testing overview for Pharmaceutical products. [Link]
-
ResearchGate (2013). Comparative study of the hydrolytic metabolism of methyl-, ethyl-, propyl-, butyl-, heptyl-and dodecylparaben by microsomes of various rat and human tissues. [Link]
-
National Institutes of Health (2018). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. [Link]
-
Graphviz. DOT Language. [Link]
-
National Institutes of Health (2016). A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum. [Link]
-
Pharmaguideline. SOP for Stability Studies of Finished Goods. [Link]
-
YouTube (2022). Graphviz and dot: Generating Diagrams with Code. [Link]
-
ResearchGate (2011). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. [Link]
-
Pharma Beginners (2020). Stability Study SOP as per ICH Guideline. [Link]
-
Scribd. Stability Testing SOP Guide. [Link]
-
Reddit (2022). Methyl ester vs Ethyl ester hydrolysis. [Link]
-
GitHub. prantlf/graphviz-builder: Generates the source graph script for Graphviz. [Link]
-
ResearchGate (2016). (PDF) A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum. [Link]
-
Pharma Pathway (2020). Stability Study of Drug Product as per ICH Q1A(R2) : Guidelines & SOPs. [Link]
-
GitHub. Graphviz DOT rendering and animated transitions using D3. [Link]
-
Graphviz. User Guide. [Link]
-
ORKG Ask. Kinetic Analysis of Ester Hydrolysis. [Link]
Sources
- 1. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 2. psiberg.com [psiberg.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Hydrolysis Risks in E-liquids: Why Esters Degrade in Water-Based Formulations [cuiguai.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. forums.studentdoctor.net [forums.studentdoctor.net]
- 11. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2,4,6-triisopropylbenzoate
As laboratory professionals dedicated to innovation and discovery, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 2,4,6-triisopropylbenzoate, grounded in an understanding of its chemical properties and the regulatory landscape. Our objective is to empower you to manage this substance safely, compliantly, and with confidence.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent hazards of a chemical is the first step in managing its lifecycle, including disposal. This compound is classified with specific risks that dictate its handling and disposal requirements.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards[1]:
-
H302: Harmful if swallowed: This necessitates preventing any ingestion and mandates immediate medical attention if accidental ingestion occurs.
-
H315: Causes skin irritation: Prolonged or repeated contact with skin must be avoided. This is the primary reason for mandating the use of appropriate chemical-resistant gloves.
-
H319: Causes serious eye irritation: This highlights the critical importance of wearing sealed safety goggles or a face shield to prevent splashes.
-
H335: May cause respiratory irritation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols.[2]
These classifications mean that this compound cannot be treated as common waste. Disposing of it down the drain or in regular trash can lead to environmental contamination and pose a risk to public health.[3] Therefore, it must be managed as regulated hazardous waste.
Chemical and Physical Properties Summary
| Property | Value | Source |
| Chemical Name | This compound | PubChem[1] |
| CAS Number | 63846-76-4 | ChemicalBook[4] |
| Molecular Formula | C18H28O2 | PubChem[1] |
| Molecular Weight | 276.4 g/mol | PubChem[1] |
| GHS Hazards | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation. | PubChem[1] |
Core Disposal Principle: Segregation and Professional Management
The cardinal rule for disposing of this compound is that it must be collected as chemical waste for disposal by a licensed hazardous waste contractor or your institution's Environmental Health and Safety (EHS) department.[2][5] This aligns with the precautionary statement P501: "Dispose of contents/container to authorised hazardous or special waste collection point in accordance with any local regulation."[1]
Under no circumstances should this chemical or its residues be disposed of via sanitary sewers or general refuse.[3]
Step-by-Step Disposal Protocol
This protocol ensures the safe and compliant collection of this compound waste from the point of generation to its final pickup.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the proper PPE to mitigate the risks of exposure.
-
Eye Protection: Chemical safety goggles or a full-face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
Step 2: Prepare the Hazardous Waste Container
The integrity of the disposal process begins with the container.
-
Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with the ester. High-density polyethylene (HDPE) or glass containers are typically appropriate.[6] The container must have a tightly sealing screw cap.[6]
-
Label the Container: Proper labeling is a critical regulatory requirement under the Resource Conservation and Recovery Act (RCRA).[5][7] Before adding any waste, affix a "Hazardous Waste" label from your EHS office. Fill it out completely and legibly with:
-
The full chemical name: "Waste this compound"
-
All components and their approximate concentrations if it is a mixture.
-
The specific hazard characteristics (e.g., "Irritant," "Harmful if Swallowed").
-
The name of the principal investigator or laboratory contact.
-
The date you start accumulating waste in the container.
-
Step 3: Waste Collection and Segregation
-
Liquid Waste: Carefully pour the waste this compound into the prepared, labeled hazardous waste container. Do not overfill; leave at least 10% of the volume as headspace to allow for vapor expansion.[6]
-
Contaminated Solids: Any materials grossly contaminated with the chemical, such as paper towels used for cleanup, pipette tips, or gloves, must also be disposed of as hazardous waste. Collect these items in a separate, clearly labeled container for solid hazardous waste. Do not mix liquid and solid waste unless your facility's procedures specifically allow it.
-
Empty Containers: An "empty" container that held the pure substance must also be managed carefully. Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).[8] The rinsate must be collected and disposed of as hazardous liquid waste.[8] After rinsing, deface the original label, and the container may then be disposed of as regular laboratory glass or plastic waste.[9]
Step 4: Storage Pending Disposal
Store the waste container in a designated "Satellite Accumulation Area" within your laboratory.[10] This area must be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from ignition sources and incompatible materials.[11]
-
The container must be kept tightly closed at all times except when you are actively adding waste.[6][10]
Step 5: Arrange for Final Disposal
Once the container is full or you no longer need to add to it, arrange for its collection. Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department or a certified contractor.[9]
Spill and Emergency Procedures
In the event of a spill, your immediate actions are critical for safety.
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an inert absorbent material like vermiculite, sand, or cat litter.[2][12]
-
Carefully scoop the absorbent material into a designated container for solid hazardous waste.
-
Clean the spill area with soap and water.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert others and activate the nearest fire alarm if necessary.
-
Contact your institution's emergency response team or EHS office from a safe location.
-
Disposal Workflow Diagram
Sources
- 1. This compound | C18H28O2 | CID 7015413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. uhcl.edu [uhcl.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 8. otago.ac.nz [otago.ac.nz]
- 9. vumc.org [vumc.org]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. fishersci.com [fishersci.com]
- 12. chemtalk.com.au [chemtalk.com.au]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2,4,6-triisopropylbenzoate
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or specialized reagents like Ethyl 2,4,6-triisopropylbenzoate (CAS No. 63846-76-4) requires more than just following a checklist; it demands a deep, causal understanding of the risks involved and the protective barriers we employ. This guide moves beyond mere instruction to provide a procedural and logical framework for the safe handling of this compound, ensuring both personal safety and experimental validity.
Hazard Analysis: The "Why" Behind the "What"
Understanding the specific hazards of this compound is the foundation of an effective PPE strategy. The Globally Harmonized System (GHS) classification provides a clear directive for our safety protocols.
According to data aggregated by the European Chemicals Agency (ECHA), this compound presents several key hazards[1]:
-
Acute Oral Toxicity (Warning): It is harmful if swallowed (H302).
-
Skin Irritation (Warning): It causes skin irritation (H315), necessitating robust skin protection.
-
Serious Eye Irritation (Warning): It causes serious eye irritation (H319), making stringent eye protection non-negotiable.
-
Respiratory Irritation (Warning): It may cause respiratory irritation (H335), highlighting the need for controlled ventilation and, in some cases, respiratory protection.
These classifications dictate that our primary goal is to prevent all routes of exposure: ingestion, skin contact, eye contact, and inhalation. Our PPE choices are direct countermeasures to these specific risks.
Physicochemical Properties and Their Safety Implications
| Property | Value | Safety Implication |
| Molecular Formula | C₁₈H₂₈O₂ | A relatively large, non-volatile organic molecule. |
| Molecular Weight | 276.41 g/mol | [1][2] |
| Boiling Point | 352.6 ± 31.0 °C (Predicted) | Low volatility at room temperature reduces the risk of significant vapor inhalation under standard conditions, but this risk can increase with heating.[3] |
| Storage | Room Temperature, Sealed in Dry Conditions | Indicates stability under normal lab conditions.[2][3] |
Core Protective Measures: A Multi-Layered Defense
A comprehensive PPE plan is a self-validating system where each component addresses a specific risk, creating a multi-layered defense against exposure.
A. Eye and Face Protection: The First Line of Defense
Directive: Always wear ANSI Z87.1-compliant or EN166-rated chemical safety goggles. A face shield should be worn over the goggles when there is a significant risk of splashing, such as during bulk transfers or when heating the substance.
Causality: The H319 classification ("Causes serious eye irritation") is a critical directive[1]. Standard safety glasses do not provide a complete seal around the eyes and are insufficient. Chemical splash goggles are essential to protect against splashes from any angle. The cornea is exceptionally sensitive, and an irritant can cause significant and lasting damage.
B. Skin and Body Protection: An Impermeable Barrier
Directive:
-
Gloves: Wear nitrile gloves for incidental contact. For prolonged handling or immersion, consult the glove manufacturer's chemical resistance data. Always inspect gloves for tears or pinholes before use[4].
-
Lab Coat: A standard cotton lab coat may not be sufficient if a significant splash occurs. A chemically resistant lab coat or an apron made of a material like rubber or PVC is recommended.
-
Clothing and Footwear: Wear long pants and closed-toe shoes to ensure no skin is exposed.
Causality: The H315 classification ("Causes skin irritation") necessitates that skin contact be meticulously avoided[1]. Nitrile gloves offer good resistance to a wide range of chemicals for short-term use. After handling, gloves should be removed using the proper technique to avoid contaminating your hands, and disposed of according to institutional protocols[4][5]. Contaminated clothing must be removed immediately and washed before reuse[6].
C. Respiratory Protection: Controlling the Air You Breathe
Directive:
-
Primary Control: Always handle this compound in a certified chemical fume hood to minimize vapor and aerosol concentration in the workspace[7].
-
Secondary Control: If engineering controls are not available or insufficient to control exposure (e.g., during a large spill cleanup), a NIOSH-approved respirator with an organic vapor (OV) cartridge is required[4].
Causality: The H335 warning ("May cause respiratory irritation") is the key driver for these measures[1]. While the compound's low volatility limits the risk at room temperature, operations like heating, sonicating, or aerosolizing can increase the concentration of airborne particles or vapors. The chemical fume hood is the most effective primary engineering control. A respirator is a secondary, personal control for non-routine situations where airborne concentrations may exceed safe levels.
Operational and Disposal Plans: From Bench to Waste
Safe Handling Protocol
-
Preparation: Before handling, ensure a chemical fume hood is operational. Clear the workspace of any unnecessary items. Locate the nearest safety shower and eyewash station.
-
Donning PPE: Don your lab coat, followed by safety goggles and any required face shield. Finally, don your gloves.
-
Handling: Conduct all transfers and manipulations of the chemical well within the fume hood. Use spark-proof tools if there is any risk of ignition[7].
-
Post-Handling: Tightly close the container. Wipe down the work surface with an appropriate solvent.
-
Doffing PPE: Remove gloves first, using the proper technique. Then remove your lab coat and finally your eye protection. Wash hands thoroughly with soap and water[5][6].
Emergency Spill Response Workflow
The following diagram outlines the logical workflow for responding to a spill of this compound.
Caption: Workflow for handling a chemical spill.
Disposal Plan
All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Collection: Collect all waste in a suitable, clearly labeled, and tightly closed container[6][7].
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department in accordance with all local and national regulations[5].
By integrating a deep understanding of the specific hazards of this compound with a systematic and logical approach to PPE selection and operational planning, you can ensure a safe and effective research environment.
References
-
This compound | C18H28O2. PubChem. Available at: [Link]
Sources
- 1. This compound | C18H28O2 | CID 7015413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. This compound CAS#: 63846-76-4 [amp.chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
